molecular formula C10H5Cl2NO2 B055369 Quinclorac CAS No. 113875-40-4

Quinclorac

Cat. No.: B055369
CAS No.: 113875-40-4
M. Wt: 242.05 g/mol
InChI Key: FFSSWMQPCJRCRV-UHFFFAOYSA-N
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Description

Quinclorac is a highly selective quinolinecarboxylic acid herbicide extensively utilized in agricultural and plant science research for its potent and specific action against problematic weeds, particularly barnyard grass and other annual grasses in broadleaf crops. Its primary research value lies in its unique mechanism of action as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). Upon absorption, this compound induces a massive and uncontrolled synthesis of ethylene in susceptible plants, leading to epinastic responses, chlorosis, and ultimately plant death. This specific action makes it an invaluable tool for researchers investigating auxin-mediated signaling pathways, herbicide selectivity, and plant physiology. Furthermore, it is critical for studies focused on the development and management of herbicide-resistant weeds, providing insights into resistance mechanisms and strategies for sustainable crop protection programs. Its systemic activity allows for the study of translocation patterns within plants, offering a comprehensive model for understanding the movement and efficacy of xenobiotics.

Properties

IUPAC Name

3,7-dichloroquinoline-8-carboxylic acid
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InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
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InChI Key

FFSSWMQPCJRCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl
Source PubChem
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Molecular Formula

C10H5Cl2NO2
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DSSTOX Substance ID

DTXSID6032641
Record name Quinclorac
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Molecular Weight

242.05 g/mol
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Solubility

In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents
Record name Quinclorac
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Density

1.75
Record name Quinclorac
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Vapor Pressure

log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C)
Record name Quinclorac
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Color/Form

White/yellow solid, Colorless crystalline solid

CAS No.

84087-01-4, 113875-40-4
Record name Quinclorac
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Melting Point

274 °C
Record name Quinclorac
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Foundational & Exploratory

Quinclorac: A Deep Dive into its Synthetic Auxin Herbicide Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinclorac is a selective herbicide widely employed for the control of grassy weeds, particularly in rice and turfgrass. While classified as a synthetic auxin, its mechanism of action is multifaceted and exhibits significant divergence depending on the plant species. In broadleaf plants, this compound elicits classic auxin-like responses, leading to epinastic growth and eventual death. However, in susceptible grasses, a more complex and debated pathway is initiated, culminating in phytotoxicity driven by cyanide accumulation. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, detailing the underlying signaling pathways, presenting key quantitative data, and outlining experimental protocols for its study. A central focus is the current controversy surrounding its interaction with canonical auxin receptors and the exploration of alternative hypotheses.

Introduction: The Dual-Faceted Nature of this compound

This compound (3,7-dichloro-8-quinolinecarboxylic acid) stands out among synthetic auxin herbicides due to its unique selectivity, effectively controlling certain grass species while leaving others, like rice, unharmed.[1][2] This selectivity is not attributed to differences in uptake, translocation, or metabolism but rather to a target-site-based differential response.[3][4][5] The mode of action of this compound is best understood as a dual mechanism:

  • In Broadleaf Weeds: this compound functions as a typical auxin mimic, overwhelming the plant's natural hormone regulation, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.

  • In Susceptible Grasses: The primary herbicidal effect is not a direct result of auxin-induced growth but rather a downstream cascade involving the overproduction of ethylene (B1197577) and the co-production of highly toxic cyanide. A secondary, and debated, mechanism involves the inhibition of cell wall biosynthesis.

This guide will focus on the more intricate and scientifically debated mechanism observed in susceptible grasses.

The Auxin Signaling Pathway and the this compound Controversy

Synthetic auxins traditionally exert their effects by binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of co-receptors. This binding event promotes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs. The removal of these repressors allows for the expression of auxin-responsive genes, which orchestrate a variety of growth and developmental processes.

While it is widely accepted that this compound's effects are mediated through the auxin signaling pathway, recent evidence has cast doubt on its direct interaction with the canonical TIR1/AFB receptors.

  • The Prevailing Hypothesis: this compound, as a synthetic auxin, is perceived by the TIR1/AFB co-receptor complex, initiating the degradation of Aux/IAA proteins and leading to the transcription of genes involved in ethylene biosynthesis.

  • Contradictory Evidence: A significant study utilizing Surface Plasmon Resonance (SPR) found no observable binding of a confirmed this compound sample to the Arabidopsis TIR1, AFB2, or AFB5 receptors. This finding challenges the fundamental assumption of this compound's direct interaction with these primary auxin receptors.

This discrepancy suggests several possibilities:

  • This compound may bind to a different, as-yet-unidentified receptor that can still trigger the auxin signaling cascade.

  • The interaction with the TIR1/AFB complex is weak or requires specific co-factors not present in the in vitro binding assays.

  • This compound may act downstream of the TIR1/AFB complex, influencing the auxin signaling pathway through an alternative mechanism.

  • There may be species-specific differences in the TIR1/AFB receptors, with those in susceptible grasses having a higher affinity for this compound than those in Arabidopsis.

The following diagram illustrates the canonical auxin signaling pathway and highlights the point of contention regarding this compound's interaction.

Auxin_Signaling_Pathway Canonical Auxin Signaling Pathway and this compound Interaction Point cluster_nucleus Nucleus Auxin Auxin / this compound (?) TIR1_AFB TIR1/AFB Co-Receptor Auxin->TIR1_AFB Binds and stabilizes interaction with Aux/IAA (Controversial for this compound) SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited by Auxin-bound TIR1/AFB Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Expression of Auxin-Responsive Genes (e.g., ACS) ARE->Gene_Expression Regulates

Canonical auxin signaling pathway and the debated role of this compound.

Downstream Effects in Susceptible Grasses: Ethylene and Cyanide Toxicity

Regardless of the precise initial perception event, the downstream consequences in susceptible grasses are well-documented. The activation of the auxin signaling pathway leads to a significant upregulation of the expression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO), the key enzymes in the ethylene biosynthesis pathway.

This overproduction of ethylene is inextricably linked to the co-production of hydrogen cyanide (HCN). In susceptible species, the capacity to detoxify this cyanide is overwhelmed, leading to its accumulation to phytotoxic levels. Cyanide is a potent inhibitor of cellular respiration, leading to chlorosis, necrosis, and ultimately, cell death.

Resistant species, such as rice and certain biotypes of barnyardgrass, do not exhibit this pronounced induction of ACS and ACO upon this compound treatment, or they possess a more efficient cyanide detoxification mechanism, thus avoiding the lethal accumulation of cyanide.

The following diagram outlines this phytotoxic cascade.

Quinclorac_Phytotoxicity_Pathway Phytotoxic Cascade of this compound in Susceptible Grasses This compound This compound Auxin_Signal Auxin Signal Transduction This compound->Auxin_Signal Initiates ACS_ACO_up Upregulation of ACS and ACO genes Auxin_Signal->ACS_ACO_up Ethylene_over Ethylene Overproduction ACS_ACO_up->Ethylene_over Leads to Cyanide_acc Cyanide (HCN) Accumulation ACS_ACO_up->Cyanide_acc Co-product is Cell_death Chlorosis, Necrosis, Cell Death Ethylene_over->Cell_death Contributes to Cyanide_acc->Cell_death Primary cause of

This compound-induced phytotoxicity pathway in susceptible grasses.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound. It is important to note that direct binding affinity (Kd) values for this compound to TIR1/AFB receptors are contentious, with some studies showing no binding.

Table 1: Effect of this compound on Ethylene and Cyanide Production in Susceptible vs. Resistant Grasses

SpeciesBiotypeThis compound Conc.Ethylene Production (nmol/g FW)Cyanide Content (nmol/g FW)Reference
Echinochloa crus-galliSusceptible0 µM0.05< 1
10 µM0.26 (at 2 days)~15
Resistant0 µM0.06< 1
10 µM0.11 (at 2 days)~2
Digitaria ischaemumSusceptible0 µMNot specified~5
100 µMNot specified~45
Resistant0 µMNot specified~5
100 µMNot specified~15

Table 2: Relative Gene Expression of ACS and ACO in Response to this compound

SpeciesBiotypeTreatmentRelative ACS Expression (Fold Change)Relative ACO Expression (Fold Change)Reference
Echinochloa crus-pavonisSusceptibleThis compound (50 g ai/ha)~4.5~3.0
ResistantThis compound (50 g ai/ha)~1.5~1.5
Echinochloa oryzoidesSusceptibleThis compound (300 g ai/ha)IncreasedIncreased
ResistantThis compound (300 g ai/ha)No significant increaseNo significant increase

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Protocol for Auxin-Receptor Binding Assay using Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity of this compound to purified auxin receptors (e.g., TIR1/AFB proteins).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified auxin receptor protein (e.g., TIR1-ASK1 complex)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound solutions of varying concentrations

  • Control compounds (e.g., IAA, inactive analogs)

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS for 7 minutes.

    • Inject the purified receptor protein (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 10,000 RU).

    • Deactivate the remaining active groups with a 7-minute injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (and control compounds) over the immobilized receptor surface. Use a multi-cycle kinetic approach, with each cycle consisting of:

      • Analyte injection (association phase, e.g., 120 seconds).

      • Buffer injection (dissociation phase, e.g., 300 seconds).

      • Regeneration of the surface with a brief pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • Reference-subtract the sensorgrams from a control flow cell.

    • Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol for Gene Expression Analysis by qRT-PCR

Objective: To quantify the relative expression of target genes (e.g., ACS, ACO) in plant tissues following this compound treatment.

Materials:

  • Plant tissue (from treated and control plants)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

Procedure:

  • Sample Collection and RNA Extraction:

    • Harvest plant tissue at specified time points after this compound treatment and immediately flash-freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol for Ethylene Measurement by Gas Chromatography (GC)

Objective: To quantify the amount of ethylene produced by plant tissues.

Materials:

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column).

  • Gas-tight syringe

  • Ethylene standard gas

Procedure:

  • Sample Incubation:

    • Place a known weight of plant tissue into a gas-tight vial.

    • Seal the vial and incubate under controlled conditions (light, temperature) for a specific period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

  • Headspace Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial.

  • GC Analysis:

    • Inject the gas sample into the GC.

    • The ethylene will be separated from other gases on the column and detected by the FID.

  • Quantification:

    • Create a standard curve by injecting known concentrations of ethylene standard gas.

    • Calculate the concentration of ethylene in the sample by comparing its peak area to the standard curve.

    • Express the results as nmol of ethylene per gram of fresh weight per hour.

Protocol for Cyanide Quantification by Spectrophotometry

Objective: To measure the concentration of cyanide in plant tissues.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0)

  • Chloramine-T solution

  • Pyridine-barbituric acid reagent

  • Spectrophotometer

  • Potassium cyanide (KCN) standard solution

Procedure:

  • Sample Extraction:

    • Homogenize a known weight of plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant.

  • Colorimetric Reaction:

    • To a known volume of the supernatant, add chloramine-T solution and mix. This converts cyanide to cyanogen (B1215507) chloride.

    • After a brief incubation, add the pyridine-barbituric acid reagent. This reagent reacts with cyanogen chloride to form a colored product.

    • Allow the color to develop for a specified time.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the appropriate wavelength (typically around 580 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of KCN.

    • Determine the cyanide concentration in the sample by comparing its absorbance to the standard curve.

    • Express the results as nmol of cyanide per gram of fresh weight.

The following diagram illustrates a general experimental workflow for investigating the mechanism of this compound.

Experimental_Workflow Experimental Workflow for this compound Mechanism of Action Studies cluster_assays Assays Plant_Treatment Plant Treatment (Susceptible vs. Resistant) - Dose-response - Time-course Gene_Expression Gene Expression Analysis (qRT-PCR) - ACS, ACO, etc. Plant_Treatment->Gene_Expression Ethylene_Measurement Ethylene Measurement (Gas Chromatography) Plant_Treatment->Ethylene_Measurement Cyanide_Quantification Cyanide Quantification (Spectrophotometry) Plant_Treatment->Cyanide_Quantification Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis Ethylene_Measurement->Data_Analysis Cyanide_Quantification->Data_Analysis Binding_Assay Receptor Binding Assay (SPR) - Purified TIR1/AFB Binding_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

A generalized workflow for studying the mechanism of this compound.

Conclusion and Future Directions

The mechanism of action of this compound, particularly in susceptible grasses, is a complex and fascinating area of study. While its classification as a synthetic auxin is a useful starting point, the evidence points to a more nuanced mode of action that diverges from canonical auxin herbicides. The induction of ethylene biosynthesis and the resulting cyanide toxicity are clearly the primary drivers of its herbicidal activity in grasses.

The most significant unanswered question remains the identity of the primary molecular target of this compound in susceptible grasses. The conflicting data regarding its binding to TIR1/AFB receptors necessitates further investigation into alternative receptors or signaling components. Future research should focus on:

  • Receptor Identification: Employing techniques such as affinity chromatography-mass spectrometry to identify this compound-binding proteins in susceptible grass species.

  • Comparative Genomics and Transcriptomics: Comparing the genomes and transcriptomes of resistant and susceptible biotypes to identify mutations or expression differences in genes related to auxin signaling, ethylene biosynthesis, and cyanide detoxification.

  • Structural Biology: Determining the crystal structure of potential this compound receptors in complex with the herbicide to understand the molecular basis of their interaction.

A deeper understanding of the unique mechanism of this compound will not only provide valuable insights into plant hormone signaling but also aid in the development of more effective and selective herbicides and in managing the evolution of herbicide resistance.

References

The Biochemical Function of 3,7-Dichloro-8-Quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dichloro-8-quinolinecarboxylic acid, commonly known as quinclorac, is a highly effective and selective synthetic auxin herbicide. Its biochemical function is multifaceted, primarily centered on the disruption of hormonal balance and cell wall integrity in susceptible plant species. In sensitive grasses, this compound induces the biosynthesis of ethylene (B1197577), leading to a phytotoxic accumulation of cyanide. Conversely, in susceptible dicotyledonous plants, the elevated ethylene levels trigger a surge in abscisic acid (ABA), resulting in growth inhibition and senescence. Evidence also suggests a potential, albeit debated, role in the direct inhibition of cellulose (B213188) biosynthesis. This technical guide provides an in-depth exploration of the biochemical mechanisms of 3,7-dichloro-8-quinolinecarboxylic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Biochemical Functions

3,7-Dichloro-8-quinolinecarboxylic acid acts as a synthetic auxin, mimicking the effects of endogenous auxins like indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to a cascade of physiological disruptions.[1][2][3] Its selectivity is rooted in the differential responses of various plant species to these disruptions.

Induction of Ethylene and Cyanide Biosynthesis in Sensitive Grasses

In susceptible grass species such as barnyardgrass (Echinochloa crus-galli), this compound's primary mode of action is the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[4][5][6] This leads to an overproduction of ACC, which is subsequently converted to ethylene and hydrogen cyanide (HCN) by ACC oxidase.[4] While ethylene itself can act as a signaling molecule, the accumulation of cyanide to phytotoxic levels is considered the primary cause of cell death in these grasses.[4][6] Resistant grass biotypes often exhibit a lack of induction of ACC synthase activity in response to this compound.[5]

Induction of Abscisic Acid (ABA) Biosynthesis in Sensitive Dicots

In susceptible broadleaf weeds, the this compound-induced surge in ethylene production triggers a secondary hormonal response: the accumulation of abscisic acid (ABA).[6] ABA is a key stress hormone in plants, and its elevated levels lead to stomatal closure, inhibition of cell division and elongation, and ultimately, senescence and growth inhibition.[6]

Inhibition of Cell Wall Biosynthesis

Several studies have proposed that 3,7-dichloro-8-quinolinecarboxylic acid can also act by inhibiting cellulose biosynthesis in the cell walls of sensitive grasses.[7][8] This mode of action would lead to a loss of structural integrity, particularly during cell division and elongation. However, this mechanism remains a subject of debate, with other studies finding no direct evidence of cellulose synthesis inhibition.[7][8]

Quantitative Data

The following tables summarize the available quantitative data on the herbicidal activity of 3,7-dichloro-8-quinolinecarboxylic acid.

Table 1: Herbicidal Activity (GR50/ED50) of 3,7-Dichloro-8-Quinolinecarboxylic Acid on Various Weed Species

Weed SpeciesParameterValue (g a.i./ha)Reference
Echinochloa crus-galli (Susceptible)GR501.4 - 36.9[9]
Echinochloa crus-galli var. mitis (Susceptible)GR501.3 - 97.6[9]
Digitaria ciliaris (Flowering stage)GR50> 1000[10]
Digitaria ciliaris (3-5 true leaf stage)GR50< 100[10]
Echinochloa crus-galli (Imazethapyr-resistant)GR50 (for cross-resistance)Increased 2.6-fold after selection[11]

GR50: The dose required to cause a 50% reduction in plant growth. ED50: The dose required to cause a 50% effect.

Signaling Pathways

The biochemical effects of 3,7-dichloro-8-quinolinecarboxylic acid are mediated through complex signaling cascades. The following diagrams, rendered in DOT language, illustrate the key pathways.

Synthetic Auxin Signaling Leading to Ethylene and Cyanide Production

Synthetic_Auxin_Signaling This compound 3,7-Dichloro-8- quinolinecarboxylic Acid TIR1_AFB TIR1/AFB Auxin Receptors This compound->TIR1_AFB AUX_IAA AUX/IAA Repressors TIR1_AFB->AUX_IAA Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) AUX_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes (e.g., ACC Synthase) ARF->Auxin_Genes Activates Transcription ACC_Synthase ACC Synthase (ACS) Auxin_Genes->ACC_Synthase Expression ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) ACC_Synthase->ACC Catalyzes ACC_Oxidase ACC Oxidase (ACO) ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene Cyanide Cyanide (HCN) ACC_Oxidase->Cyanide Phytotoxicity Phytotoxicity in Sensitive Grasses Cyanide->Phytotoxicity

This compound-induced ethylene and cyanide biosynthesis pathway.
Ethylene-Induced Abscisic Acid (ABA) Signaling in Dicots

Ethylene_ABA_Crosstalk Ethylene Ethylene (from this compound action) ETR1 ETR1/ERS1 Ethylene Receptors Ethylene->ETR1 CTR1 CTR1 ETR1->CTR1 Inhibits EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 Activates ABA_Biosynthesis ABA Biosynthesis Genes EIN3_EIL1->ABA_Biosynthesis Induces ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR ABA Receptors ABA->PYR_PYL_RCAR PP2C PP2Cs PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2s PP2C->SnRK2 Inhibits ABF ABF Transcription Factors SnRK2->ABF Activates ABA_Response ABA-Responsive Genes ABF->ABA_Response Induces Growth_Inhibition Growth Inhibition & Senescence in Dicots ABA_Response->Growth_Inhibition

Crosstalk between ethylene and ABA signaling pathways.
General Plant Mitogen-Activated Protein Kinase (MAPK) Cascade

MAPK_Cascade Stimulus External Stimulus (e.g., Synthetic Auxin) Receptor Membrane Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Substrates Cellular Substrates (e.g., Transcription Factors) MAPK->Substrates Phosphorylates Response Cellular Response (e.g., Gene Expression Changes) Substrates->Response

A generalized MAPK signaling cascade in plants.

Experimental Protocols

Measurement of Ethylene Production

This protocol is adapted from studies on this compound-treated plants.[4]

  • Plant Material and Treatment: Grow susceptible and resistant plant biotypes to the 2-3 leaf stage. Apply a solution of 3,7-dichloro-8-quinolinecarboxylic acid (e.g., 10 µM) to the roots or foliage.

  • Incubation: Place the treated plants in sealed airtight containers (e.g., glass flasks with rubber septa).

  • Gas Sampling: At specified time intervals (e.g., 1, 2, 3, and 4 days after treatment), withdraw a headspace gas sample (e.g., 1 mL) using a gas-tight syringe.

  • Gas Chromatography (GC) Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and an appropriate column (e.g., activated alumina) to separate and quantify ethylene.

  • Quantification: Calculate ethylene production based on a standard curve generated with known concentrations of ethylene gas. Express the results as nmol of ethylene per gram of fresh weight per hour.

Quantification of Cyanide Content

This protocol is based on methods used to measure cyanide accumulation in this compound-treated plants.[6]

  • Tissue Homogenization: Harvest plant tissue (shoots and roots) at various time points after treatment with 3,7-dichloro-8-quinolinecarboxylic acid. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the homogenized tissue with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • Colorimetric Assay (Lambert Method):

    • To an aliquot of the plant extract, add a chloramine-T solution and mix.

    • After a short incubation, add a pyridine-barbituric acid reagent.

    • Allow the color to develop and measure the absorbance at a specific wavelength (e.g., 580 nm) using a spectrophotometer.

  • Quantification: Determine the cyanide concentration from a standard curve prepared with known concentrations of potassium cyanide (KCN). Express the results as µmol of cyanide per gram of fresh weight.

Measurement of Abscisic Acid (ABA) Levels

This protocol outlines a general method for ABA quantification, which can be applied to plants treated with 3,7-dichloro-8-quinolinecarboxylic acid.

  • Sample Extraction:

    • Harvest and freeze plant tissue in liquid nitrogen.

    • Homogenize the tissue in an extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., deuterated ABA).

  • Purification:

    • Centrifuge the homogenate and collect the supernatant.

    • Pass the supernatant through a C18 solid-phase extraction (SPE) column to remove interfering compounds.

  • Quantification by LC-MS/MS:

    • Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate ABA from other compounds using a suitable LC column and gradient.

    • Quantify ABA based on the parent and daughter ion transitions and compare the signal to the internal standard.

  • Data Analysis: Calculate the ABA concentration in the original plant tissue, typically expressed as ng per gram of fresh weight.

Cellulose Biosynthesis Inhibition Bioassay

This bioassay can be used to assess the effect of 3,7-dichloro-8-quinolinecarboxylic acid on cell wall synthesis.

  • Plant Material: Use a sensitive plant system, such as Arabidopsis thaliana seedlings or a cell suspension culture.

  • Treatment: Expose the plants or cells to a range of concentrations of 3,7-dichloro-8-quinolinecarboxylic acid. Include a known cellulose synthesis inhibitor (e.g., isoxaben) as a positive control and an untreated sample as a negative control.

  • Growth Measurement: After a defined period, measure a relevant growth parameter, such as root length for seedlings or fresh weight for cell cultures.

  • Cellulose Staining:

    • Fix and stain the plant material with a cellulose-specific dye (e.g., Calcofluor White or Pontamine Fast Scarlet 4B).

    • Visualize the cell walls using fluorescence microscopy.

  • Analysis: Quantify the fluorescence intensity to assess changes in cellulose content. Compare the growth and staining patterns between the treated and control samples to determine if there is an inhibitory effect on cellulose biosynthesis.

Conclusion

The biochemical function of 3,7-dichloro-8-quinolinecarboxylic acid is a compelling example of targeted herbicidal action through the manipulation of endogenous plant signaling pathways. Its primary mechanism as a synthetic auxin, leading to distinct and detrimental outcomes in sensitive grasses and dicots, underscores the intricate and species-specific nature of plant hormonal regulation. While the core pathways involving ethylene, cyanide, and abscisic acid are well-established, further research is warranted to fully elucidate the potential role of cell wall biosynthesis inhibition and to map the precise involvement of signaling components such as MAPK cascades. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals engaged in the study and development of auxin-mimicking compounds and other plant growth regulators.

References

Quinclorac's Impact on Plant Cell Wall Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinclorac is a selective herbicide with a multifaceted mode of action that varies between plant species. In susceptible grass species, a primary mechanism of its phytotoxicity is the disruption of cell wall biosynthesis.[1][2] Conversely, in many broadleaf species, it functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual plant death.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which this compound affects plant cell wall biosynthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

This compound's Effect on Cell Wall Composition and Synthesis

The primary evidence for this compound's impact on the cell wall in susceptible grasses comes from studies demonstrating its inhibition of the incorporation of radiolabeled glucose into key cell wall components.[1][2] This inhibition leads to a weakened cell wall structure, ultimately compromising cell integrity and plant growth.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data from various studies on the effect of this compound on cell wall biosynthesis.

Plant SpeciesTissueThis compound Concentration (µM)Parameter MeasuredInhibition (%)Reference
Zea mays (Maize)Roots10[14C]glucose incorporation into cell wallSignificant inhibition within 3 hoursN/A
Zea mays (Maize)Roots100Cell division in root tipsDecreased[6][7]
Echinochloa crus-galli (Barnyardgrass)Roots10Cell division in root tipsDecreased[6][7]
Zea mays (Maize)Roots100(1→3),(1→4)β-glucan depositionDecreased[6][7]
Zea mays (Maize)Roots100Callose depositionIncreased[6][7]
Plant SpeciesTissueParameterIC50 (µM)Time After Treatment (h)Reference
Zea mays (Maize)Roots[14C]glucose incorporation into cell wall~154N/A
Zea mays (Maize)Roots[14C]glucose incorporation into cellulose (B213188)~54N/A
Zea mays (Maize)Roots[14C]glucose incorporation into hemicellulose~204N/A

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the core experimental protocols used to investigate the effects of this compound on plant cell wall biosynthesis.

[14C]Glucose Incorporation into Cell Wall Polysaccharides

This assay is fundamental to determining the rate of new cell wall synthesis.

Objective: To quantify the incorporation of radiolabeled glucose into different cell wall fractions (pectin, hemicellulose, and cellulose) in the presence or absence of this compound.

Materials:

  • Plant seedlings (e.g., maize, barnyardgrass)

  • Hoagland's nutrient solution

  • This compound stock solution

  • D-[U-14C]glucose

  • Liquid scintillation cocktail and vials

  • Scintillation counter

  • Ethanol (B145695) (70%, 80%)

  • Acetone

  • Chloroform:methanol (1:1, v/v)

  • Phosphate (B84403) buffer (pH 6.8)

  • α-amylase

  • Protease

  • Trifluoroacetic acid (TFA)

  • Sulfuric acid (72%)

Procedure:

  • Plant Growth: Germinate and grow seedlings hydroponically in Hoagland's solution.

  • Herbicide Treatment: Transfer seedlings to fresh nutrient solution containing the desired concentrations of this compound and a solvent control. Pre-incubate for a specified period (e.g., 1-3 hours).

  • Radiolabeling: Add D-[U-14C]glucose to the treatment solutions and incubate for a defined period (e.g., 1-4 hours).

  • Harvesting and Washing: Harvest the desired plant tissue (e.g., roots), wash thoroughly with distilled water, and then with 80% ethanol to stop metabolic activity.

  • Homogenization and Extraction: Homogenize the tissue in 70% ethanol. Extract lipids with a chloroform:methanol mixture.

  • Starch Removal: Treat the alcohol-insoluble residue (AIR) with α-amylase in a phosphate buffer to remove starch.

  • Protein Removal: Treat the remaining pellet with a protease to remove proteins.

  • Cell Wall Fractionation:

    • Pectin (B1162225): Extract with hot water or a chelating agent like EDTA or ammonium (B1175870) oxalate.

    • Hemicellulose: Extract the remaining pellet with a strong base (e.g., 4 M KOH).

    • Cellulose: The remaining insoluble material is considered the cellulose fraction.

  • Quantification:

    • Hydrolyze each fraction to its constituent monosaccharides (e.g., using TFA for pectin and hemicellulose, and sulfuric acid for cellulose).

    • Measure the radioactivity in an aliquot of each fraction using a liquid scintillation counter.

  • Data Analysis: Express the results as disintegrations per minute (DPM) or nanomoles of glucose incorporated per milligram of cell wall material.

G cluster_sample_prep Sample Preparation cluster_fractionation Cell Wall Fractionation cluster_analysis Analysis seedlings Plant Seedlings treatment This compound Treatment seedlings->treatment labeling [14C]Glucose Labeling treatment->labeling harvest Harvest & Wash labeling->harvest homogenize Homogenization harvest->homogenize air Alcohol-Insoluble Residue (AIR) homogenize->air destarch Destarching (α-amylase) air->destarch deproteinate Deproteination (Protease) destarch->deproteinate pectin Pectin Extraction deproteinate->pectin Hot water/Chelator hemicellulose Hemicellulose Extraction deproteinate->hemicellulose Strong base scintillation Liquid Scintillation Counting pectin->scintillation cellulose Cellulose Fraction hemicellulose->cellulose Residue hemicellulose->scintillation cellulose->scintillation

Experimental workflow for 14C-glucose incorporation assay.

Determination of Cyanide Content

In susceptible grasses, this compound's auxin-like activity can lead to the production of ethylene (B1197577) and, as a co-product, cyanide.

Objective: To quantify the amount of cyanide produced in plant tissues following this compound treatment.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.5 M)

  • Acidic digestion solution (e.g., sulfuric acid)

  • Reagents for colorimetric detection (e.g., chloramine-T, pyridine-barbituric acid) or an ion-selective electrode for cyanide.

  • Spectrophotometer or ion meter

Procedure:

  • Sample Collection and Preparation: Harvest plant tissue at various time points after this compound treatment. Immediately freeze in liquid nitrogen and grind to a fine powder.[8]

  • Extraction: Homogenize the powdered tissue in a cold NaOH solution.[8] This helps to trap the cyanide as CN- and prevent its volatilization as HCN.

  • Digestion/Distillation: Acidify the extract and distill to separate the HCN from the plant matrix. The HCN gas is then trapped in a fresh NaOH solution.

  • Quantification:

    • Colorimetric Method: React the trapped cyanide with chloramine-T and then with a pyridine-barbituric acid reagent to form a colored complex. Measure the absorbance at a specific wavelength (e.g., 570-580 nm) using a spectrophotometer.[9][10]

    • Ion-Selective Electrode (ISE) Method: Measure the concentration of CN- directly in the trapping solution using a cyanide-specific ISE.[11]

  • Standard Curve: Prepare a standard curve using known concentrations of KCN or NaCN.

  • Data Analysis: Calculate the cyanide concentration in the original plant tissue, typically expressed as µg or nmol per gram of fresh or dry weight.

G cluster_prep Sample Preparation cluster_extraction Extraction & Distillation cluster_quant Quantification tissue Plant Tissue freeze Freeze in Liquid N2 tissue->freeze grind Grind to Powder freeze->grind homogenize Homogenize in NaOH grind->homogenize distill Acid Distillation homogenize->distill trap Trap HCN in NaOH distill->trap colorimetric Colorimetric Assay trap->colorimetric ise Ion-Selective Electrode trap->ise

Workflow for cyanide determination in plant tissues.

Signaling Pathways

This compound's effects on cell wall biosynthesis in grasses are intricately linked to its auxin-like activity, which triggers a signaling cascade leading to ethylene and cyanide production.

Auxin-Induced Ethylene and Cyanide Biosynthesis

In susceptible grasses, this compound is perceived as an auxin. This perception leads to the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the ethylene biosynthesis pathway.[12][13] The resulting increase in ACC is then converted to ethylene by ACC oxidase. A crucial consequence of this is the co-production of cyanide.[12] The accumulation of cyanide is a primary phytotoxic principle in the herbicidal action of this compound in susceptible grasses.[12]

G This compound This compound auxin_receptor Auxin Receptor (e.g., TIR1/AFB) This compound->auxin_receptor binds acc_synthase ACC Synthase (Upregulation) auxin_receptor->acc_synthase activates acc 1-aminocyclopropane-1- carboxylic acid (ACC) acc_synthase->acc sam S-adenosyl methionine (SAM) sam->acc catalyzed by ethylene Ethylene acc->ethylene catalyzed by cyanide Cyanide (HCN) acc->cyanide co-product acc_oxidase ACC Oxidase acc_oxidase->ethylene acc_oxidase->cyanide phytotoxicity Phytotoxicity ethylene->phytotoxicity cyanide->phytotoxicity

This compound-induced ethylene and cyanide biosynthesis pathway.

Conclusion

This compound exhibits a complex and species-dependent mode of action. In susceptible grasses, its primary herbicidal effect is mediated through the disruption of cell wall biosynthesis, a consequence of its auxin-like activity that leads to the phytotoxic accumulation of cyanide. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate mechanisms of this compound action and for professionals involved in the development of new herbicidal compounds. Further research into the specific molecular targets of this compound and the downstream signaling events will provide a more complete understanding of its herbicidal properties and may reveal new avenues for crop protection strategies.

References

An In-depth Technical Guide on the Inhibition of Cellulose Synthesis by Quinclorac in Maize

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quinclorac is a selective herbicide effective against various weeds in crops like rice and maize.[1][2] Its precise mode of action in susceptible grasses, including maize, has been a subject of extensive research and debate. Evidence points towards a multifaceted mechanism involving direct inhibition of cell wall biosynthesis, auxin-like activity leading to phytotoxic cyanide accumulation, and the generation of reactive oxygen species.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on maize, with a specific focus on the inhibition of cellulose (B213188) synthesis. It synthesizes quantitative data, details key experimental protocols for mechanism-of-action studies, and presents diagrams of the implicated biochemical pathways and experimental workflows.

This compound's Mode of Action: An Integrated Perspective

The herbicidal activity of this compound in sensitive grasses like maize is not attributed to a single, isolated mechanism but rather to an interconnected series of biochemical disruptions.[3] Three primary hypotheses have been proposed:

  • Inhibition of Cell Wall Biosynthesis: A significant body of evidence suggests that a primary action of this compound is the inhibition of cell wall biosynthesis. This is demonstrated by a reduction in the incorporation of radiolabeled glucose into cellulose and specific hemicellulose fractions in maize roots.

  • Auxinic Herbicide Activity: this compound also functions as a synthetic auxin. In grasses, this activity stimulates the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting step in ethylene (B1197577) production. A crucial co-product of this reaction is cyanide (HCN), which accumulates to phytotoxic levels, leading to chlorosis, necrosis, and cell death.

  • Reactive Oxygen Species (ROS) Generation: A third proposed mechanism involves the formation of damaging reactive oxygen species.

These pathways are not mutually exclusive; an integrative model suggests they are interconnected, contributing collectively to the herbicide's phytotoxicity. However, some conflicting reports suggest this compound does not inhibit cellulose deposition or induce the typical root-swelling symptoms of classical cellulose biosynthesis inhibitors, indicating the complexity of its action.

Quantitative Data: this compound's Effect on Maize Cell Wall Synthesis

Studies using radiolabeled precursors have quantified the inhibitory effects of this compound on cell wall synthesis in maize roots. The inhibition is both time- and dose-dependent.

Parameter MeasuredTreatment DurationIC₅₀ Value (approx.)Reference
¹⁴C-Glucose Incorporation into Cellulose 4 hours5 µM
¹⁴C-Glucose Incorporation into Total Cell Wall 4 hours15 µM
¹⁴C-Glucose Incorporation into Hemicellulose Fraction 4 hours20 µM

Table 1: Dose-dependent inhibition of cell wall biosynthesis in maize roots by this compound. IC₅₀ represents the concentration required to inhibit the process by 50%.

Further studies showed that 10 µM this compound significantly inhibited the incorporation of ¹⁴C-glucose into the cell wall within 3 hours of treatment. This inhibition of cell wall synthesis was accompanied by a marked accumulation of radioactivity in the cytosol, primarily in the forms of glucose and fructose.

Signaling Pathways and Mechanisms of Action

Auxinic Pathway Leading to Cyanide Toxicity

In sensitive grasses, this compound mimics high concentrations of natural auxin, hijacking the plant's hormonal signaling pathway. This leads to the over-induction of ACC synthase, which catalyzes the conversion of S-adenosyl-methionine (SAM) to ACC. While ACC is converted to ethylene by ACC oxidase, a stoichiometric amount of cyanide is released as a co-product. Susceptible species are unable to detoxify the rapidly accumulating cyanide, resulting in widespread phytotoxicity.

Auxinic_Pathway This compound This compound (Auxin Mimic) Auxin_Signal Auxin Signaling Pathway This compound->Auxin_Signal Stimulates ACC_Synthase ACC Synthase Gene (ACS) Expression Auxin_Signal->ACC_Synthase Upregulates ACC_Enzyme ACC Synthase (Enzyme Activity) ACC_Synthase->ACC_Enzyme Leads to Ethylene Ethylene ACC_Enzyme->Ethylene Produces Cyanide Cyanide (HCN) Accumulation ACC_Enzyme->Cyanide Co-produces Phytotoxicity Phytotoxicity (Chlorosis, Necrosis) Cyanide->Phytotoxicity

This compound's auxinic pathway leading to cyanide phytotoxicity in maize.
Integrative Model of Action

The most current understanding posits that this compound's various effects are linked. The initial interaction, likely with components of the auxin signaling pathway, triggers downstream consequences that include both the disruption of cell wall synthesis and the production of ethylene and cyanide.

Integrative_Model cluster_primary Primary Interaction cluster_downstream Downstream Effects This compound This compound Auxin_Perception Auxin Perception & Signaling This compound->Auxin_Perception Interacts with Cellulose_Synthase Cellulose Synthase Complex Inhibition Auxin_Perception->Cellulose_Synthase Inhibits (?) Ethylene_Cyanide Ethylene & Cyanide Production Auxin_Perception->Ethylene_Cyanide Stimulates ROS ROS Generation Auxin_Perception->ROS Phytotoxicity Cell Death & Growth Inhibition Cellulose_Synthase->Phytotoxicity Ethylene_Cyanide->Phytotoxicity ROS->Phytotoxicity

Integrative model of this compound's interconnected modes of action in maize.

Experimental Protocols

Protocol: Measurement of Cellulose Synthesis Inhibition via ¹⁴C-Glucose Incorporation

This protocol is adapted from methodologies used to quantify the inhibition of cell wall biosynthesis. It measures the incorporation of radiolabeled glucose into different cell wall fractions.

Objective: To quantify the dose-dependent inhibition of cellulose and hemicellulose synthesis by this compound in maize root tips.

Materials:

  • Maize (Zea mays) seedlings

  • This compound stock solution

  • D-[U-¹⁴C]glucose

  • Liquid scintillation cocktail and vials

  • Liquid scintillation counter

  • Homogenization buffer and equipment

  • Reagents for sequential cell wall fractionation (e.g., ethanol (B145695), chloroform, enzymes, acids, bases)

Methodology:

  • Seedling Growth: Germinate and grow maize seedlings hydroponically or on moist filter paper to the desired stage (e.g., 3-4 days).

  • Pre-treatment: Excise the apical 1-2 cm of the primary roots and incubate them in a buffer solution containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for a set period (e.g., 1 hour).

  • Radiolabeling: Add D-[U-¹⁴C]glucose to the incubation medium and continue the incubation for a defined pulse period (e.g., 2-3 hours).

  • Harvest and Quenching: Rapidly wash the roots with cold, unlabeled glucose solution to remove excess radiolabel, then flash-freeze in liquid nitrogen or boil in ethanol to stop metabolic activity.

  • Homogenization: Homogenize the root tissue in a suitable buffer.

  • Cell Wall Isolation: Centrifuge the homogenate and wash the pellet sequentially with ethanol and chloroform:methanol to remove soluble components and lipids, yielding the crude cell wall fraction (Alcohol Insoluble Residue - AIR).

  • Fractionation: Subject the AIR to a series of chemical or enzymatic digestions to separate different polysaccharide fractions. A common approach involves sequential extraction to isolate pectic substances, hemicelluloses, and the final remaining α-cellulose.

  • Quantification: Solubilize each fraction and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the incorporated radioactivity (Disintegrations Per Minute - DPM) per milligram of tissue dry weight. Calculate the percent inhibition relative to the untreated control for each this compound concentration and determine the IC₅₀ value.

Experimental_Workflow Start Maize Seedling Root Tips Treatment Incubate with This compound Start->Treatment Labeling Pulse with [¹⁴C]Glucose Treatment->Labeling Harvest Wash & Quench Metabolism Labeling->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Isolate Isolate Crude Cell Wall (AIR) Homogenize->Isolate Fractionate Sequentially Extract Fractions Isolate->Fractionate Cellulose α-Cellulose Fractionate->Cellulose Hemicellulose Hemicellulose Fractionate->Hemicellulose Quantify Liquid Scintillation Counting Cellulose->Quantify Hemicellulose->Quantify Analyze Calculate % Inhibition and IC₅₀ Quantify->Analyze

References

Quinclorac-induced ethylene production and cyanide accumulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Quinclorac-Induced Ethylene (B1197577) Production and Cyanide Accumulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a selective auxin-type herbicide effective against various grass weeds, particularly in rice and turfgrass systems.[1][2] Its mode of action in susceptible grass species is distinct from its effect on broadleaf weeds and involves the manipulation of the ethylene biosynthesis pathway.[3][4] Upon absorption, this compound mimics a high concentration of natural auxin, leading to the overstimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene production.[2] This enzymatic induction results in a surge of ACC, which is subsequently oxidized by ACC oxidase to produce ethylene and hydrogen cyanide (HCN) as a stoichiometric co-product. In susceptible plants, the accumulation of cyanide reaches phytotoxic levels, inhibiting critical metalloenzymes like cytochrome c oxidase in the respiratory chain, leading to chlorosis, necrosis, and eventual plant death. In contrast, resistant plants exhibit mechanisms to mitigate this toxicity, primarily through reduced induction of the ethylene biosynthesis pathway or enhanced detoxification of cyanide via the enzyme β-cyanoalanine synthase (β-CAS). This guide provides a comprehensive overview of the signaling pathways, quantitative effects, and key experimental protocols used to study this phenomenon.

Signaling and Biochemical Pathways

This compound-Induced Auxin Signaling Pathway

This compound's action is initiated by its perception as an auxin mimic. This triggers a well-defined nuclear auxin signaling cascade. In this pathway, this compound facilitates the binding of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex to Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin response elements in the promoters of target genes, including the gene encoding ACC synthase (ACS), leading to its transcriptional upregulation.

Quinclorac_Signaling_Pathway cluster_nucleus Nucleus This compound This compound TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses ACS_Gene ACS Gene Promoter ARF->ACS_Gene Activates Transcription ACS_Enzyme ACC Synthase (ACS) ACS_Gene->ACS_Enzyme Translation

This compound-induced auxin signaling pathway leading to ACS production.
Ethylene and Cyanide Biosynthetic Pathway

The upregulation of ACC synthase (ACS) activity is the pivotal step connecting auxin signaling to ethylene and cyanide production. ACS catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is then oxidized by ACC oxidase (ACO) in a reaction that yields ethylene, carbon dioxide, and hydrogen cyanide (HCN) in equimolar amounts. While ethylene acts as a signaling molecule, the co-produced cyanide is a potent toxin. Susceptible plants are unable to efficiently detoxify the rapid influx of cyanide. The primary detoxification route is catalyzed by β-cyanoalanine synthase (β-CAS), which converts cyanide and cysteine into the less toxic β-cyanoalanine.

Ethylene_Cyanide_Pathway SAM S-adenosyl-L-methionine (SAM) ACC ACC SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO HCN Hydrogen Cyanide (HCN) ACC->HCN ACO CO2 CO2 ACC->CO2 ACO Phytotoxicity Phytotoxicity HCN->Phytotoxicity Beta_cyanoalanine β-cyanoalanine HCN->Beta_cyanoalanine β-CAS Cysteine Cysteine Cysteine->Beta_cyanoalanine Detoxification Detoxification Beta_cyanoalanine->Detoxification ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) CAS β-cyanoalanine synthase (β-CAS)

Biochemical pathway of ethylene and cyanide synthesis and detoxification.

Quantitative Data Presentation

The differential response to this compound between susceptible (S) and resistant (R) grass biotypes is quantifiable. Susceptible biotypes consistently show a greater induction of the ethylene pathway and its toxic by-products compared to resistant biotypes.

Table 1: Ethylene Production in Susceptible vs. Resistant Biotypes

Plant Species Biotype This compound Dose Time After Treatment Ethylene Production (nmol g⁻¹ FW) Fold Increase vs. Control Citation
Echinochloa crus-galli Susceptible (S) 10 µM 2 days 0.26 ~5.0x
Echinochloa crus-galli Resistant (R) 10 µM 2 days 0.11 ~1.8x
E. crus-galli var. mitis Susceptible (FJ01-S) 600 g a.i. ha⁻¹ 24 hours Not specified 4.1x
E. crus-galli var. mitis Resistant (AH01-R) 600 g a.i. ha⁻¹ 24 hours Not specified 1.9x
E. crus-galli var. mitis Resistant (JS02-R) 600 g a.i. ha⁻¹ 24 hours Not specified 2.4x

| E. crus-galli var. mitis | Resistant (JX01-R) | 600 g a.i. ha⁻¹ | 24 hours | Not specified | 2.8x | |

Table 2: Key Enzyme Activity in Susceptible vs. Resistant Biotypes 24h After Treatment

Plant Species Biotype This compound Dose (g a.i. ha⁻¹) Enzyme Activity Increase over Control Citation
E. crus-galli var. mitis Susceptible (FJ01-S) 600 ACC Synthase (ACS) 120%
E. crus-galli var. mitis Resistant (AH01-R) 600 ACC Synthase (ACS) 30%
E. crus-galli var. mitis Resistant (JS02-R) 600 ACC Synthase (ACS) 47%
E. crus-galli var. mitis Resistant (JX01-R) 600 ACC Synthase (ACS) 68%
E. crus-galli var. mitis Susceptible (FJ01-S) 600 ACC Oxidase (ACO) 247%
E. crus-galli var. mitis Resistant (AH01-R) 600 ACC Oxidase (ACO) 72%
E. crus-galli var. mitis Resistant (JS01-R) 600 ACC Oxidase (ACO) 74%
E. crus-galli var. mitis Resistant (JS02-R) 600 ACC Oxidase (ACO) 81%
E. crus-galli var. mitis Susceptible (FJ01-S) 300 β-CAS ~25% decrease

| E. crus-galli var. mitis | Resistant Biotypes | 300 | β-CAS | Activity significantly higher than S | |

Experimental Protocols

General Experimental Workflow

A typical experiment to investigate this compound's effect involves treating susceptible and resistant plants, followed by harvesting tissues at various time points to measure ethylene, cyanide, and related enzyme activities.

Experimental_Workflow A Plant Growth (Susceptible & Resistant Biotypes) B This compound Treatment (Dose-response / Time-course) A->B C Sample Collection (e.g., Leaf/Shoot Tissue at 0, 24, 48, 96h) B->C D Ethylene Measurement C->D E Tissue Processing (Flash-freeze in Liquid N2, Homogenize) C->E H Data Analysis & Comparison D->H F Cyanide Quantification E->F G Enzyme Activity Assays (ACS, ACO, β-CAS) E->G F->H G->H

General experimental workflow for studying this compound effects.
Protocol for Ethylene Measurement by Gas Chromatography (GC)

Gas chromatography is the most accurate and sensitive technique for quantifying ethylene emissions from plant tissues.

  • Sample Preparation and Incubation:

    • Excise a known fresh weight of plant tissue (e.g., 0.5 g of shoot tissue).

    • Place the tissue into a gas-tight vial (e.g., 4-10 mL) of a known volume.

    • Seal the vial with a rubber septum cap.

    • Incubate the vials under controlled light and temperature conditions for a specific period (e.g., 5 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling:

    • After incubation, use a gas-tight syringe (e.g., 0.5 - 1.0 mL) to withdraw a sample of the headspace gas from the vial.

  • Gas Chromatography Analysis:

    • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

    • Injection: Manually or automatically inject the gas sample into the GC's injection port.

    • Separation: The gas is carried by a carrier gas (e.g., Nitrogen or Helium) through a column (e.g., a packed alumina (B75360) column) that separates ethylene from other volatile compounds.

    • Detection: The FID detects the ethylene as it elutes from the column, generating an electrical signal.

    • Quantification: The area of the ethylene peak is proportional to its concentration. Calibrate the instrument using a standard curve generated from known concentrations of ethylene gas.

  • Calculation:

    • Calculate the ethylene concentration in the headspace using the standard curve.

    • Express the results as the rate of ethylene production, typically in nanomoles per gram of fresh weight per hour (nmol g⁻¹ FW h⁻¹).

Protocol for Cyanide Quantification (Picrate Colorimetric Method)

This method is based on the reaction of cyanide with alkaline picrate (B76445), which forms a reddish-brown compound that can be measured spectrophotometrically.

  • Tissue Preparation:

    • Quickly harvest and weigh a precise amount of fresh plant tissue (e.g., 100 mg).

    • Immediately grind the tissue in a mortar and pestle to ensure rapid cell lysis.

  • Cyanide Release and Trapping:

    • Place the ground tissue into a sealed reaction bottle containing a buffer (e.g., pH 6.0) to facilitate enzymatic release of HCN from any cyanogenic glycosides.

    • Suspend a strip of filter paper impregnated with alkaline picrate solution (picrate paper) inside the bottle, ensuring it does not touch the plant material or liquid.

    • Seal the bottle tightly and incubate at room temperature for 16-24 hours. The volatile HCN released from the sample will be trapped by the picrate paper, causing a color change from yellow to reddish-brown.

  • Elution and Measurement:

    • After incubation, carefully remove the picrate paper.

    • Immerse the paper in a defined volume of distilled water (e.g., 5.0 mL) and allow the color to elute for approximately 30 minutes with occasional shaking.

    • Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength of 510 nm. Use a solution from an unreacted picrate paper as a blank.

  • Calculation:

    • Calculate the cyanide concentration using a standard curve prepared with known concentrations of potassium cyanide (KCN).

    • Results are typically expressed as micrograms or nanomoles of CN⁻ per gram of fresh weight (µg g⁻¹ FW).

Protocol for ACC Oxidase (ACO) In Vitro Activity Assay

This protocol measures the ability of a plant protein extract to convert ACC into ethylene.

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in a cold extraction buffer. A typical buffer contains: 100 mM Tris-HCl (pH ~7.0), 10% (w/v) glycerol, 30 mM sodium ascorbate, and protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 28,000 x g) at 4°C for 20 minutes.

    • The supernatant contains the crude enzyme extract. This extract can be desalted using a Sephadex G-25 column to remove endogenous small molecules.

  • Enzyme Reaction:

    • Prepare a reaction mixture in a sealed vial. The mixture should contain:

      • Reaction buffer (e.g., Tris-HCl or MOPS)

      • A known amount of the desalted protein extract.

      • Cofactors: 50 µM FeSO₄ and 30 mM NaHCO₃.

      • Substrate: 1 mM ACC to initiate the reaction.

    • Incubate the reaction vials in a shaking water bath at a controlled temperature (e.g., 30-32°C) for a set time (e.g., 1-2 hours).

  • Ethylene Measurement:

    • After incubation, measure the ethylene produced in the vial's headspace using the gas chromatography method described in Protocol 4.2.

  • Calculation:

    • Quantify the amount of ethylene produced and express the ACO activity as nmol of ethylene produced per milligram of protein per hour (nmol mg⁻¹ protein h⁻¹).

Conclusion

This compound's herbicidal activity in susceptible grasses is a direct consequence of its ability to hijack the auxin signaling pathway, leading to a massive overproduction of ethylene and its toxic co-product, cyanide. The resulting cyanide accumulation overwhelms the plant's detoxification capacity, causing cellular damage and death. Understanding the quantitative differences in ethylene synthesis, cyanide accumulation, and the activity of key enzymes like ACS, ACO, and β-CAS between susceptible and resistant biotypes is crucial for managing herbicide resistance and for the development of new herbicidal compounds. The protocols detailed herein provide a robust framework for researchers to investigate these complex plant-herbicide interactions.

References

An In-depth Technical Guide to Quinclorac Absorption, Translocation, and Metabolism in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinclorac is a selective, post-emergent herbicide widely utilized for the control of grassy and broadleaf weeds in various turfgrasses and crops like rice.[1][2][3] Its mode of action is similar to that of natural auxins, disrupting normal plant growth processes and leading to uncontrolled growth and eventual death of susceptible species.[1][2][4] This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of this compound in plants, with a focus on the differential responses between susceptible and tolerant species. The information presented herein is intended to support researchers, scientists, and professionals in the fields of agrochemical development and plant science.

This compound Absorption in Plants

The efficacy of this compound is initiated by its absorption into the plant. This can occur through various plant tissues, including the foliage, roots, and even germinating seeds.[1][2][3] The rate and extent of absorption can vary significantly depending on the plant species, environmental conditions, and the formulation of the herbicide product.[5]

Foliar vs. Root Uptake

This compound is effectively absorbed by both the foliage and the roots of plants.[1][2] Foliar application is a common method for post-emergent control of weeds.[1] Once applied to the leaves, this compound penetrates the cuticle and enters the plant's vascular system. Root uptake is also a significant pathway, particularly for soil-applied this compound, where it is absorbed from the soil solution by the roots.[3]

Translocation of this compound within the Plant

Following absorption, this compound is translocated throughout the plant via the vascular tissues. It moves both acropetally (upwards in the xylem) and basipetally (downwards in the phloem), allowing it to reach various plant parts, including the growing points in the shoots and roots.[4][5] This systemic movement is crucial for its herbicidal activity, as it enables the compound to disrupt physiological processes throughout the entire plant.

The pattern and efficiency of translocation can differ substantially between plant species, which is a key factor in the herbicide's selectivity. For instance, in a study comparing the susceptible southern crabgrass (Digitaria ciliaris) and the tolerant Kentucky bluegrass (Poa pratensis), differences in distribution were observed. By 128 hours after treatment, Kentucky bluegrass had uniformly distributed the this compound and even exuded 17% of it into the nutrient solution. In contrast, studies on tomato plants showed that most of the absorbed ¹⁴C-quinclorac was retained in the treated leaf, with the greatest movement of the translocated portion being acropetal.[5][6]

Quantitative Data on this compound Absorption and Translocation

The following tables summarize quantitative data from various studies on the absorption and translocation of radiolabeled this compound ([¹⁴C]this compound) in different plant species.

Table 1: Absorption of [¹⁴C]this compound in Various Plant Species

Plant SpeciesTime After TreatmentPercent of Applied [¹⁴C]this compound AbsorbedReference
Southern Crabgrass (Digitaria ciliaris)0.5 h85%
Kentucky Bluegrass (Poa pratensis)0.5 h66%
Leafy Spurge (Euphorbia esula)4 h65%[5]
Large Crabgrass (Digitaria sanguinalis)80 h27%[7]
Goosegrass (Eleusine indica)80 h22%[7]

Table 2: Translocation of Absorbed [¹⁴C]this compound in Various Plant Species

Plant SpeciesTime After Treatment% in Treated Leaf% Translocated Acropetally% Translocated Basipetally% Exuded from RootsReference
Kentucky Bluegrass (Poa pratensis)128 h---17%
Tomato (Lycopersicon esculentum)3 to 72 hMajorityGreatest movement--[5][6]
False Cleavers (Galium spurium)-10%---[5]
Large Crabgrass (Digitaria sanguinalis)80 h95%--No appreciable exudation[7]
Goosegrass (Eleusine indica)80 h58%To tiller, crown, new leaf-No appreciable exudation[7]
Resistant Barnyardgrass (Echinochloa crus-galli)72 h34%27%-7% more than susceptible[8]
Susceptible Barnyardgrass (Echinochloa crus-galli)72 h57%17%--[8]

Metabolism of this compound in Plants

The metabolism of this compound is a critical factor influencing its selectivity and persistence in plants. Tolerant species often possess the ability to metabolize the herbicide into non-toxic or less toxic compounds more rapidly than susceptible species. However, in some cases, differential metabolism does not appear to be the primary basis for selectivity.

For instance, in the case of southern crabgrass and Kentucky bluegrass, the metabolism of this compound was found to be limited, accounting for less than 3.6% of the applied ¹⁴C in both species after 128 hours. This suggests that selectivity in this case is more influenced by differences in uptake and distribution. Similarly, a study on large crabgrass and goosegrass found that neither the susceptible nor the tolerant species significantly metabolized the parent this compound herbicide.[7]

In contrast, some studies suggest that metabolism, particularly through conjugation, can play a role in detoxification. In leafy spurge, this compound was metabolized to a C-1 glucose ester, which was then converted to a pentosylglucose ester (major product) or a malonylglucose eater (minor product).[9] Research on resistant Echinochloa colona indicates that high resistance is associated with the upregulation of genes involved in trehalose (B1683222) biosynthesis, suggesting a role for glycosyltransferases in conjugating the this compound molecule.[10]

Experimental Protocols

The study of this compound absorption, translocation, and metabolism in plants predominantly relies on the use of radiolabeled herbicides, most commonly ¹⁴C-quinclorac.[11]

General Protocol for Absorption and Translocation Studies
  • Plant Material: Grow uniform plants of the target species to a specific growth stage under controlled environmental conditions.

  • Radiolabeled Herbicide Preparation: Prepare a treatment solution containing [¹⁴C]this compound, often mixed with the commercial formulation of the herbicide and any necessary adjuvants to mimic field application.

  • Application: Apply a precise amount of the radiolabeled solution to a specific area of a leaf (for foliar uptake studies) or introduce it into the hydroponic solution (for root uptake studies).

  • Incubation: Harvest plants at various time points after treatment (e.g., 0.5, 4, 24, 72, 128 hours) to assess the time course of absorption and translocation.[5]

  • Sample Processing:

    • Leaf Wash: Wash the treated leaf with a suitable solvent (e.g., ethanol:water mixture) to remove unabsorbed herbicide from the leaf surface.

    • Plant Sectioning: Divide the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.[11]

    • Combustion/Oxidation: Dry and combust the plant sections in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.[11]

  • Quantification: Measure the radioactivity in the leaf wash, each plant section, and any root exudates (if collected from the hydroponic solution) using a liquid scintillation counter.[11]

  • Data Analysis: Express the amount of absorbed herbicide as a percentage of the total applied radioactivity. Translocation is typically expressed as the percentage of the absorbed radioactivity found in different plant parts.

Protocol for Metabolism Studies
  • Extraction: Extract metabolites from plant tissues at different time points after treatment with [¹⁴C]this compound using appropriate solvents (e.g., acetone/NaOH, acetonitrile).[12][13]

  • Purification and Separation: Clean up the extracts to remove interfering substances. Separate the parent this compound from its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Identification and Quantification: Identify the chemical structure of the metabolites using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[14] Quantify the amount of parent compound and each metabolite by measuring their radioactivity.

Visualizations

Signaling and Metabolic Pathways

The mode of action of this compound in susceptible grasses is often linked to the overproduction of ethylene (B1197577) and the subsequent accumulation of cyanide to phytotoxic levels.[3][15] Resistance can be conferred by alterations in this signaling pathway or by enhanced detoxification of cyanide.

Quinclorac_Mode_of_Action This compound This compound Auxin_Perception Auxin Perception / Signal Transduction This compound->Auxin_Perception Acts as auxin mimic ACC_Synthase Upregulation of ACC Synthase (ACS) Gene Auxin_Perception->ACC_Synthase ACC_Oxidase Upregulation of ACC Oxidase (ACO) Gene Auxin_Perception->ACC_Oxidase Resistance_1 Altered Auxin Response Pathway (Resistance) Auxin_Perception->Resistance_1 Reduced sensitivity Ethylene Increased Ethylene Production ACC_Synthase->Ethylene ACC_Oxidase->Ethylene Cyanide Accumulation of Cyanide (HCN) Ethylene->Cyanide Co-product of biosynthesis Phytotoxicity Phytotoxicity (Cell Death) Cyanide->Phytotoxicity beta_CAS Enhanced β-cyanoalanine synthase (β-CAS) activity (Detoxification) Cyanide->beta_CAS Detoxified_Product Less Toxic Metabolites beta_CAS->Detoxified_Product

Caption: Proposed mode of action of this compound in susceptible grasses and mechanisms of resistance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the absorption, translocation, and metabolism of this compound in plants.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_atm Absorption & Translocation cluster_metabolism Metabolism Plant_Growth Plant Growth (Controlled Environment) Application Apply [14C]this compound (Foliar or Root) Plant_Growth->Application Radiolabel_Prep Prepare [14C]this compound Treatment Solution Radiolabel_Prep->Application Harvest Harvest at Time Intervals Application->Harvest Leaf_Wash Leaf Wash Harvest->Leaf_Wash Extraction Metabolite Extraction Harvest->Extraction Sectioning Plant Sectioning Leaf_Wash->Sectioning Oxidation Biological Oxidation Sectioning->Oxidation LSC_ATM Liquid Scintillation Counting (LSC) Oxidation->LSC_ATM Separation HPLC / TLC Extraction->Separation Identification LC-MS/MS Separation->Identification LSC_Met LSC for Quantification Separation->LSC_Met

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Fate and Degradation Pathways of Quinclorac in Soil

Introduction

This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a selective, auxin-mimicking herbicide widely used for the control of grassy and broadleaf weeds, particularly in rice cultivation.[1] Its efficacy and widespread application necessitate a thorough understanding of its environmental fate, particularly its persistence and degradation pathways in soil, to assess its potential for environmental contamination and impact on subsequent crops.[1] This technical guide provides a comprehensive overview of the metabolic fate and degradation of this compound in the soil environment, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.

This compound Persistence and Half-Life in Soil

The persistence of this compound in soil is highly variable and is quantified by its dissipation time to 50% (DT50), commonly known as its half-life. The reported half-life of this compound ranges broadly from approximately 18 to over 391 days, and in some cases, can extend beyond a year.[2][3] This variability is primarily influenced by a combination of soil properties and environmental conditions.

Factors Influencing this compound Degradation

The degradation rate of this compound is not intrinsic to the molecule alone but is significantly modulated by several key factors:

  • Soil Type and Organic Matter: Soil composition, particularly organic matter (OM) content, plays a crucial role. Higher organic matter content is generally correlated with faster degradation and increased adsorption, which reduces leaching.[2][4][5] For instance, soils with over 6% OM have shown more rapid dissipation.[5] Conversely, a half-life of 48 weeks was reported in a clay loam with a low OM content of 2%.[2][4]

  • Temperature: this compound degradation is temperature-dependent, with dissipation rates generally increasing at higher temperatures.[4][5][6] In one study, the DT50 in a loamy sand decreased from over 112 days at 8°C to 45 days at 24°C.[4] Optimal degradation by the bacterium Cellulosimicrobium cellulans strain D was observed at 30°C.[7]

  • Soil Moisture: Increased soil moisture generally enhances this compound dissipation, although this effect can be less pronounced in soils with low organic matter.[4][5]

  • pH: Soil pH is a critical factor. Studies have shown that the degradation of this compound is fastest in neutral conditions (pH 7.0), with a reported half-life of approximately 10.6 days. The degradation rate decreases in both acidic (pH 6.0; DT50 ≈ 30.8 days) and alkaline (pH 8.0; DT50 ≈ 18.5 days) conditions.[6] Despite this, this compound is chemically stable to hydrolysis at pH levels of 5, 7, and 9.[3]

Quantitative Data on this compound Half-Life (DT50)

The following tables summarize the reported half-life of this compound under various conditions.

Table 1: this compound Half-Life in Different Soil Types

Soil TypeOrganic Matter (%)Half-Life (DT50) in DaysReference
Loamy Sand2.6391[3]
Clay7.0168[3]
Clay-Loam1.92124[8][9]
Acidic Paddy SoilNot Specified28-30[10]
Svea-Barnes Loam6.421-41 (temp. dependent)[4]
Glendive-Havre Clay1.259 (averaged)[2]
Tropical Soils (range)Not Specified58-267[11]

Table 2: Effect of Environmental Factors on this compound Half-Life (DT50)

FactorConditionHalf-Life (DT50) in DaysReference
pH pH 6.030.8[6]
pH 7.010.6[6]
pH 8.018.5[6]
Temperature 8°C>112[4]
24°C45[4]
25°C15.0[6]
35°C17.3[6]
Degradation Condition Aerobic Soil Metabolism168 - >9000[3]
Anaerobic Aquatic MetabolismStable (>365)[3]
Soil Photolysis122-162[3]

Degradation Pathways and Metabolic Fate

The degradation of this compound in soil proceeds through both biotic and abiotic pathways, leading to the formation of several metabolites. While it is considered relatively persistent, multiple transformation routes have been identified.[12]

Biotic Degradation (Microbial Metabolism)

Microbial activity is a primary driver of this compound degradation.[13] Several bacterial strains capable of metabolizing this compound have been isolated from soil, including:

  • Stenotrophomonas maltophilia[14]

  • Cellulosimicrobium cellulans strain D[7]

  • Burkholderia cepacia strain WZ1[7][15]

  • Mycobacterium sp. strain F4[15]

The microbial breakdown of this compound is not a simple hydrolysis but involves more complex enzymatic reactions. For this compound esters, metabolism proceeds through a series of hydroxylations and sequential oxidations on the ester side chain.[13] However, some studies have indicated that mineralization (complete degradation to CO2) can be limited, with one study reporting that less than 2.2% of the applied radiolabeled this compound evolved as ¹⁴CO₂.[12]

Abiotic Degradation

Abiotic processes also contribute to the degradation of this compound, although their significance can vary.

  • Photolysis: Degradation by sunlight on the soil surface can occur, but it is generally not considered a major pathway under field conditions, with reported half-lives of 122-162 days.[3]

  • Hydrolysis: this compound is chemically stable to hydrolysis in water at environmentally relevant pH values (5, 7, and 9).[3] However, forced hydrolysis studies under strong alkaline conditions have shown accelerated degradation.[8][9]

Primary Metabolic Transformations and Identified Metabolites

The breakdown of the this compound molecule in soil primarily involves the following chemical reactions:

  • Decarboxylation: Removal of the carboxylic acid group.

  • Dechlorination: Removal of one or both chlorine atoms.

  • Hydroxylation: Addition of a hydroxyl group.

  • Substitution: Replacement of a chlorine atom with a hydroxyl group.[8][9][16]

These reactions lead to the formation of various degradation products. The major identified metabolites include:

  • 3-chloro-8-quinoline carboxylic acid (BH 514-1) [17]

  • 2-hydroxy-3-chloro-8-quinoline carboxylic acid (BH 514 2-OH) [3][17]

  • This compound methyl ester (BH 514-HMe-ester) [3]

  • 3-pyridylacetic acid [7]

  • 3-ethylpyridine [7]

The following diagram illustrates the proposed degradation pathways of this compound in soil.

Quinclorac_Degradation_Pathways cluster_pathways Degradation Processes cluster_metabolites Identified Metabolites This compound This compound (3,7-dichloro-8-quinolinecarboxylic acid) biodegradation Microbial Degradation (Hydroxylation, Oxidation) This compound->biodegradation Primary Pathway photolysis Abiotic Degradation (Photolysis) This compound->photolysis Secondary Pathway metabolite1 2-hydroxy-quinclorac (BH 514 2-OH) biodegradation->metabolite1 metabolite2 This compound methyl ester biodegradation->metabolite2 metabolite3 3-chloro-8-quinoline carboxylic acid biodegradation->metabolite3 metabolite4 Other Products (e.g., 3-pyridylacetic acid) biodegradation->metabolite4 photolysis->metabolite1 photolysis->metabolite3

Caption: Proposed degradation pathways of this compound in soil.

Experimental Protocols for Studying this compound Degradation

Laboratory and field studies are essential for determining the environmental fate of this compound. Small-scale laboratory studies, often utilizing ¹⁴C-labeled this compound, are effective for elucidating degradation rates, identifying metabolites, and assessing mineralization.[18][19]

Typical Laboratory Incubation Study Protocol
  • Soil Collection and Preparation:

    • Collect soil from relevant agricultural fields.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

  • Herbicide Application:

    • Weigh soil samples into incubation flasks or microcosms.

    • Adjust soil moisture to a predetermined level (e.g., 45-60% of field capacity).[4][6]

    • Apply a solution of this compound (often ¹⁴C-labeled) to the soil surface or incorporate it uniformly to achieve a target concentration (e.g., 1 mg/kg).[6]

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).[6]

    • To measure mineralization, flasks are often connected to traps containing a solution (e.g., NaOH or KOH) to capture evolved ¹⁴CO₂.[6]

  • Sampling and Extraction:

    • Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[6]

    • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., alkaline solution followed by liquid-liquid partitioning with a solvent like methylene (B1212753) chloride).[6]

  • Analysis:

    • Analyze the extracts using analytical instrumentation. High-Performance Liquid Chromatography (HPLC) is commonly used for quantification of the parent compound.[6]

    • Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to identify and confirm the structure of degradation products.[8][9][16]

    • Quantify radioactivity in the CO₂ traps and in the extracted and bound soil fractions using Liquid Scintillation Counting (LSC) for ¹⁴C studies.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point.

    • Determine the degradation kinetics (typically first-order) and calculate the DT50 value.

The following diagram outlines a typical workflow for a laboratory-based this compound degradation study.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_output Output soil_prep Soil Collection & Characterization herbicide_app This compound Application (e.g., 1 mg/kg) soil_prep->herbicide_app incubation Controlled Incubation (Temp, Moisture) herbicide_app->incubation sampling Time-Course Sampling (e.g., 0-120 days) incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC / GC-MS Analysis extraction->analysis kinetics Degradation Kinetics (DT50) analysis->kinetics metabolites Metabolite Identification analysis->metabolites Logical_Relationships temp Temperature microbial_activity Microbial Activity temp->microbial_activity + moisture Soil Moisture moisture->microbial_activity + ph Soil pH ph->microbial_activity Optimal at ~7.0 om Organic Matter om->microbial_activity + (Nutrient Source) adsorption Adsorption / Bioavailability om->adsorption + degradation_rate This compound Degradation Rate microbial_activity->degradation_rate + adsorption->degradation_rate - (Reduces Bioavailability) persistence Soil Persistence (Half-Life) degradation_rate->persistence - (Inverse Relationship)

References

Structure-activity relationship of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Quinoline (B57606) Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Quinoline, a heterocyclic aromatic compound composed of fused benzene (B151609) and pyridine (B92270) rings, serves as a foundational scaffold for designing new therapeutic agents.[2][3] The versatility of the quinoline ring system allows for structural modifications at various positions, which enables the fine-tuning of pharmacological profiles to enhance potency and selectivity.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinoline carboxylic acids, focusing on their anticancer and antibacterial applications, supported by quantitative data and detailed experimental methodologies.

Quinoline carboxylic acid derivatives exert their biological effects through diverse mechanisms, primarily by targeting essential cellular enzymes.

Antibacterial Mechanism: Inhibition of Bacterial Topoisomerases

The hallmark of quinolone antibiotics is their ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are vital for managing DNA topology during replication and transcription.[4] The quinolone molecule stabilizes the enzyme-DNA complex, which obstructs DNA replication and transcription, leading to double-stranded DNA breaks and subsequent bacterial cell death.[5][6] The carboxylic acid group at the C-3 position is essential for this activity.[1]

Quinolone_Antibacterial_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Topo_IV->Replication Required for DS_Breaks Double-Strand DNA Breaks Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of quinolone action on bacterial topoisomerases.

Anticancer Mechanism: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

A significant mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[7][8] This enzyme is a key player in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the proliferation of cancer cells.[1][7] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[9] The carboxylate group of the quinoline is crucial as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[9]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate Oxidation Dihydroorotate->Block UMP UMP -> dUMP -> dTMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH DHODH Enzyme DHODH->Block Catalyzes Inhibitor Quinolone Carboxylic Acid Inhibitor Inhibitor->DHODH Inhibits Block->Orotate Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis & Evaluation start Starting Materials (e.g., Isatin, Ketone) reaction Condensation Reaction (e.g., Pfitzinger) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification char Structural Characterization (NMR, MS) purification->char bio_eval Biological Evaluation (In Vitro Assays) char->bio_eval sar SAR Analysis & Optimization bio_eval->sar sar->reaction Iterative Design lead Lead Compound sar->lead

References

Methodological & Application

Application Notes and Protocols for Quinclorac Residue Analysis in Soil and Water using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative determination of Quinclorac residues in soil and water samples using High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection. The protocols are intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction

This compound is a selective herbicide widely used for the control of various weeds in rice, turf, and other crops.[1] Its persistence in soil and potential for water contamination necessitate sensitive and reliable analytical methods for monitoring its residues.[1][2] High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of this compound due to its accuracy and sensitivity.[2] This document outlines two primary methods for sample preparation and two methods for instrumental analysis.

Sample Preparation Protocols

Sample preparation is a critical step to extract this compound from the matrix and remove interfering substances. Two common extraction methods are presented: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and a Liquid-Liquid Extraction (LLE) for water.

Modified QuEChERS Method for Soil Samples

This method is a simplified and effective approach for extracting this compound from soil.[3]

Materials:

  • Acetonitrile (MeCN, HPLC grade) with 1% acetic acid (AcOH)

  • Ultrapure water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH, HPLC grade)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Weigh 5 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 2 mL of ultrapure water and vortex for 1 minute to disperse the soil.

  • Add 10 mL of MeCN (1% AcOH) and shake vigorously for 2 minutes.

  • Add 3 g of MgSO₄ and 0.9 g of NaOAc·3H₂O. Shake immediately to prevent the formation of MgSO₄ conglomerates.

  • Centrifuge the mixture for 5 minutes at 5000 rpm.

  • Filter a 9 mL aliquot of the supernatant through a column containing Na₂SO₄ to remove residual water.

  • Dry the filtered extract under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of MeOH for HPLC-UV analysis or mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for extracting this compound from water samples.

Materials:

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • Methylene (B1212753) chloride (Dichloromethane, CH₂Cl₂)

  • Ethyl acetate

  • Hydrochloric acid (HCl) to acidify the sample

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Take a representative water sample (e.g., 100 mL).

  • Adjust the pH of the water sample to be alkaline (e.g., using 0.1 N NaOH).

  • Partition the alkaline water sample with methylene chloride to remove basic and neutral interferences. Discard the organic phase.

  • Acidify the aqueous phase with HCl.

  • Extract the acidified aqueous phase with a mixture of methylene chloride and ethyl acetate (e.g., 8:2 v/v).

  • Collect the organic phase.

  • Evaporate the organic extract to dryness using a rotary evaporator.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Instrumental Analysis Protocols

HPLC-UV Method

This method is suitable for routine analysis and quantification of this compound residues.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : 0.15mM Phosphoric acid (pH 3.0) (48:52 v/v)
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Column Temperature 40 °C

| UV Detection Wavelength | 200 nm |

Note: These conditions are a starting point and may require optimization based on the specific instrument and column used.

LC-MS/MS Method

For higher sensitivity and selectivity, especially for complex matrices or lower detection limits, an LC-MS/MS method is recommended.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 50 mM Ammonium acetate in water, B: Methanol
Gradient Optimized based on the specific system, typically starting with a higher percentage of A and gradually increasing B.
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 20 µL

| Column Temperature | 40 °C |

MS/MS Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound

| Collision Energy | To be optimized for the specific instrument and transitions |

Data Presentation

The performance of the analytical methods is summarized in the tables below.

Table 1: Method Validation Data for this compound Analysis in Soil by HPLC-UV (Modified QuEChERS)
ParameterValue
Linearity Range 0.1 - 10 mg L⁻¹
Correlation Coefficient (R²) 0.9988
Limit of Detection (LOD) 0.05 mg kg⁻¹
Limit of Quantification (LOQ) 0.5 mg kg⁻¹
Recovery (Soil 1) 73.8 - 106.4 %
RSD (Soil 1) 1.9 - 15.7 %
Recovery (Soil 2) 66.6 - 87.3 %
RSD (Soil 2) 4.7 - 9.3 %
Table 2: Method Validation Data for this compound Analysis in Soil by LC-MS/MS
ParameterValue
Limit of Quantification (LOQ) 0.01 ppm (mg kg⁻¹)
Average Recovery (Shake Extraction) 83.3% ± 3.6%
Average Recovery (Reflux Extraction) 95.37% ± 7.7%

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_soil cluster_prep Soil Sample Preparation (QuEChERS) cluster_analysis HPLC Analysis soil_sample 5g Soil Sample add_water Add 2mL Water & Vortex soil_sample->add_water add_mecn Add 10mL MeCN (1% AcOH) & Shake add_water->add_mecn add_salts Add MgSO4 & NaOAc & Shake add_mecn->add_salts centrifuge Centrifuge (5000 rpm, 5 min) add_salts->centrifuge filter Filter Supernatant (through Na2SO4) centrifuge->filter dry Dry under Nitrogen filter->dry reconstitute Reconstitute in 1mL MeOH dry->reconstitute hplc HPLC-UV or LC-MS/MS Analysis reconstitute->hplc experimental_workflow_water cluster_prep Water Sample Preparation (LLE) cluster_analysis HPLC Analysis water_sample Water Sample alkalinize Alkalinize (NaOH) water_sample->alkalinize partition1 Partition with CH2Cl2 (Discard Organic) alkalinize->partition1 acidify Acidify (HCl) partition1->acidify partition2 Extract with CH2Cl2/EtOAc acidify->partition2 dry Evaporate to Dryness partition2->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC-UV or LC-MS/MS Analysis reconstitute->hplc

References

Application Note & Protocol: Determination of Quinclorac in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of the herbicide Quinclorac in plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which ensures high recovery and removal of matrix interferences. This method is suitable for various plant matrices, including rice and canola, and offers low limits of detection, making it ideal for residue analysis in food safety and environmental monitoring.[1][2][3]

Introduction

This compound is a selective, post-emergent herbicide primarily used for controlling grassy weeds in rice and turfgrass.[4][5] Its persistence in soil and potential for runoff into water systems necessitates sensitive and reliable analytical methods for monitoring its presence in crops and the environment. LC-MS/MS has become the standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note details a validated LC-MS/MS method for the determination of this compound in plant tissues.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plant tissues is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample 1. Homogenize Plant Tissue extraction 2. QuEChERS Extraction (Acetonitrile & Salts) sample->extraction Add Acetonitrile (B52724) & QuEChERS salts cleanup 3. Dispersive SPE Cleanup (PSA & MgSO4) extraction->cleanup Transfer Supernatant filtration 4. Filter Extract cleanup->filtration Transfer Supernatant lc_separation 5. Chromatographic Separation (C18 Column) filtration->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification (Calibration Curve) ms_detection->quantification reporting 8. Report Results quantification->reporting

Figure 1: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established methods for pesticide residue analysis in plant matrices.

Materials:

Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18, 5 µm, 150 x 3.0 mm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Parameters: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The following transitions for this compound are recommended:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
This compound242161Quantifier
This compound242196Qualifier
This compound242224Qualifier

Note: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The performance of the method can be evaluated based on the following parameters. The data presented below is a summary from various studies on this compound analysis.

MatrixMethodLOQ (mg/kg)Recovery (%)Reference
RiceQuEChERS LC-MS/MS0.0188 - 106
Rice (Baby Food)Modified QuEChERS with GPC0.00183 - 92
CanolaQuEChERS LC-MS/MSNot SpecifiedNot Specified
SoilModified QuEChERSNot Specified66.6 - 106.4
Livestock ProductsAcetone/HCl Extraction0.0185.6 - 93.5
HoneyOnline SPE-UPLC-MS/MS0.0005Not Specified

Signaling Pathway and Logical Relationships

The analytical process can be visualized as a logical flow from the initial problem to the final result.

G cluster_problem Problem Definition cluster_method_dev Method Development cluster_validation Method Validation cluster_result Final Result problem Need to Quantify This compound in Plant Tissue sample_prep Sample Preparation (QuEChERS) problem->sample_prep lc_method LC Method Optimization (Column, Mobile Phase) sample_prep->lc_method ms_method MS/MS Method Optimization (MRM Transitions) lc_method->ms_method linearity Linearity ms_method->linearity accuracy Accuracy & Precision ms_method->accuracy lod_loq LOD & LOQ ms_method->lod_loq recovery Recovery ms_method->recovery result Validated Method for This compound Quantification linearity->result accuracy->result lod_loq->result recovery->result

Figure 2: Logical flow of method development and validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in various plant tissues. The use of a modified QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, leading to reliable quantification with high recovery rates. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis, food safety, and environmental monitoring.

References

Protocol for Quinclorac Application in Greenhouse-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the application of the herbicide Quinclorac in a controlled greenhouse environment for research purposes. It covers experimental design, solution preparation, application procedures, and data collection for dose-response and phytotoxicity studies.

Introduction

This compound is a selective, systemic herbicide belonging to the quinoline (B57606) carboxylic acid chemical family. It primarily functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA)[1]. This mode of action leads to a cascade of physiological and morphological effects in susceptible plants, ultimately causing growth inhibition and death. Understanding the precise effects of this compound on various plant species under controlled conditions is crucial for herbicide development, crop tolerance studies, and resistance management research.

Experimental Design

A well-designed experiment is critical for obtaining reliable and reproducible data. The following experimental designs are recommended for greenhouse-based herbicide trials.

  • Completely Randomized Design (CRD): Suitable for experiments with uniform environmental conditions throughout the greenhouse. Treatments are assigned to experimental units (pots or trays) at random.

  • Randomized Complete Block Design (RCBD): Recommended when there is a known environmental gradient within the greenhouse (e.g., temperature, light). The experimental area is divided into blocks, and each block contains all treatments in a random order. This design helps to minimize the effect of environmental variability.

Key considerations for experimental setup:

  • Replication: Each treatment, including a control (untreated), should be replicated at least four times to ensure statistical validity.

  • Controls: Include a negative control group that receives a mock application with the carrier solvent (e.g., water with surfactant) but without this compound.

  • Plant Material: Use healthy, uniform plants of the same age and developmental stage for all treatments.

  • Potting Medium: Utilize a consistent, sterile potting medium for all experimental units.

  • Environmental Conditions: Maintain and monitor consistent greenhouse conditions, including temperature, humidity, and photoperiod, throughout the experiment.

Materials and Equipment

  • This compound analytical standard or a commercial formulation (e.g., 75 DF)

  • Distilled or deionized water

  • Surfactant (non-ionic surfactant is commonly used)

  • Appropriate solvent if using technical grade this compound (e.g., acetone, methanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Pressurized spray cabinet or backpack sprayer with a calibrated nozzle

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Preparation of this compound Solutions

Accurate preparation of stock and working solutions is essential for dose-response studies. The following protocol outlines the preparation of a 1000 ppm (mg/L) stock solution from a 75% dry flowable (DF) formulation.

4.1. Stock Solution Preparation (1000 ppm)

  • Calculate the required amount of this compound 75 DF:

    • To prepare 1 liter (1000 mL) of a 1000 ppm stock solution, you need 1000 mg of the active ingredient (a.i.).

    • Since the formulation is 75% a.i., the amount of product needed is: (1000 mg a.i.) / 0.75 = 1333.33 mg of this compound 75 DF.

  • Dissolving the formulation:

    • Accurately weigh 1.333 g of this compound 75 DF.

    • Add the powder to a beaker containing approximately 800 mL of distilled water.

    • Place the beaker on a magnetic stirrer and stir until the formulation is completely dissolved.

    • Transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

    • Bring the final volume to 1 L with distilled water. This is your 1000 ppm stock solution.

4.2. Working Solution Preparation (Serial Dilutions)

Prepare a series of working solutions from the 1000 ppm stock solution using serial dilutions. The concentrations should be selected based on the expected sensitivity of the test plant species. The following is an example of a dilution series:

Target Concentration (ppm)Volume of Stock/Previous Dilution (mL)Volume of Diluent (Water + Surfactant) (mL)Final Volume (mL)
100100 mL of 1000 ppm stock9001000
10100 mL of 100 ppm solution9001000
1100 mL of 10 ppm solution9001000
0.1100 mL of 1 ppm solution9001000
0 (Control)010001000

Note: Add a non-ionic surfactant to the diluent at the manufacturer's recommended rate (e.g., 0.25% v/v) for all working solutions, including the control, to ensure uniform spreading of the spray solution on the plant foliage.

Application Protocol

5.1. Pre-Application Procedures

  • Ensure all plants are well-watered 24 hours before herbicide application to avoid drought stress.

  • Randomly assign treatments to the experimental units according to the chosen experimental design.

  • Calibrate the sprayer to deliver a consistent and known volume of spray solution per unit area. A common application volume for greenhouse research is 200-400 L/ha.

5.2. Application

  • Place the experimental units (pots or trays) in a pressurized spray cabinet or a designated spray area.

  • Start with the control (no herbicide) and then proceed with the lowest to the highest concentration of this compound to minimize contamination.

  • Thoroughly rinse the sprayer with clean water between each treatment application.

  • Apply the treatment solutions uniformly to the plant foliage.

  • After application, allow the foliage to dry completely before moving the plants back to the greenhouse benches.

Post-Application Monitoring and Data Collection

6.1. Visual Phytotoxicity Assessment

  • Visually assess plant injury at regular intervals after treatment (e.g., 3, 7, 14, and 21 days after application - DAA).

  • Use a standardized rating scale to quantify phytotoxicity. The European Weed Research Council (EWRC) rating scale or a 0-100% scale are commonly used.

6.2. Quantitative Measurements

  • Plant Height: Measure the height of the plants from the soil surface to the apical meristem.

  • Biomass: At the end of the experiment, harvest the above-ground plant material, place it in labeled paper bags, and dry it in an oven at 70°C until a constant weight is achieved. Record the dry weight.

  • Chlorophyll (B73375) Content: Use a chlorophyll meter to take non-destructive measurements of chlorophyll content.

  • Root System Analysis: Carefully wash the roots and assess root length, surface area, and volume using a root scanner and appropriate software.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Phytotoxicity of this compound on Various Plant Species.

Plant SpeciesApplication Rate (g a.i./ha)Phytotoxicity (%) at 14 DAAReference
Tomato (Lycopersicon esculentum)56>50 (severe)[2]
Tomato (Lycopersicon esculentum)280>90 (severe)[3]
Corn (Zea mays)70 (6.25% of label rate)~20[4]
Smooth Crabgrass (Digitaria ischaemum) (Susceptible)6050[5]
Smooth Crabgrass (Digitaria ischaemum) (Resistant)85050

Table 2: Effect of this compound on Plant Growth Parameters.

Plant SpeciesApplication Rate (g a.i./ha)Growth Reduction (%)ParameterReference
Barnyardgrass (Echinochloa crus-galli)30050Fresh Weight
Tomato (Lycopersicon esculentum)280>50Biomass
Corn (Zea mays)140 (12.5% of label rate)~20Yield

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase plant_prep Plant Material Preparation design Experimental Design plant_prep->design solution_prep This compound Solution Preparation solution_prep->design calibration Sprayer Calibration design->calibration application Herbicide Application calibration->application monitoring Post-Application Monitoring application->monitoring data_collection Data Collection monitoring->data_collection analysis Data Analysis data_collection->analysis

Figure 1: Experimental workflow for greenhouse-based this compound application.
This compound Signaling Pathway

quinclorac_pathway cluster_cell Plant Cell cluster_response Physiological Response This compound This compound (Synthetic Auxin) receptor TIR1/AFB Receptor Complex This compound->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Promotes degradation of arf Auxin Response Factors (ARFs) aux_iaa->arf Represses auxin_genes Auxin-Responsive Genes arf->auxin_genes Activates transcription of gene_expression Altered Gene Expression auxin_genes->gene_expression ethylene Ethylene Production (in grasses) gene_expression->ethylene ros Reactive Oxygen Species (ROS) gene_expression->ros cell_wall Cell Wall Biosynthesis Inhibition gene_expression->cell_wall growth Uncontrolled Growth, Epinasty, Necrosis ethylene->growth ros->growth cell_wall->growth

Figure 2: Simplified signaling pathway of this compound in susceptible plants.

References

Application Notes and Protocols for Studying Auxin Signaling Pathways in Arabidopsis thaliana Using Quinclorac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Quinclorac is a synthetic auxin herbicide that has proven to be a valuable tool for dissecting auxin signaling pathways in the model plant Arabidopsis thaliana. Although primarily used for weed control in agriculture, its specific mode of action as an auxin mimic allows researchers to probe the intricacies of auxin perception, signal transduction, and physiological responses.[1]

Mechanism of Action: In dicotyledonous plants such as Arabidopsis, this compound acts as a synthetic auxin, leading to an overstimulation of auxin-responsive pathways.[2] This results in classic auxin overdose symptoms, including epinasty (downward curling of leaves), growth inhibition, and ultimately, plant death.[2] The molecular basis of this action is believed to involve the core auxin signaling machinery, including the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

By binding to the TIR1/AFB receptors, this compound promotes the degradation of Aux/IAA repressors, thereby liberating ARF transcription factors to regulate the expression of a multitude of auxin-responsive genes. This targeted disruption of auxin homeostasis makes this compound a powerful chemical tool to identify and characterize components of the auxin signaling cascade.

Applications in Research:

  • Genetic Screens: this compound can be used in genetic screens to identify mutants with altered auxin sensitivity. Plants that exhibit resistance or hypersensitivity to this compound may harbor mutations in key genes involved in auxin perception, transport, or signaling.

  • Phenotypic Analysis: The application of this compound induces distinct and quantifiable phenotypes, particularly in root growth. Root elongation assays are a sensitive and high-throughput method to assess auxin responses in wild-type and mutant Arabidopsis seedlings.

  • Gene Expression Studies: this compound treatment triggers significant changes in the expression of auxin-responsive genes. Transcriptomic analyses, such as RNA sequencing (RNA-Seq) or quantitative real-time PCR (qRT-PCR), can be employed to identify genes and pathways that are regulated by auxin signaling. The use of auxin-responsive reporter lines, such as those carrying the DR5::GUS construct, allows for the visualization of auxin response maxima in different tissues.[3][4]

  • Drug Discovery and Development: Understanding how synthetic molecules like this compound interact with the auxin signaling pathway can inform the design and development of novel plant growth regulators and herbicides.

Data Presentation

Table 1: Illustrative Quantitative Data on this compound Effects on Arabidopsis thaliana
ParameterWild-Type (Col-0)Mutant (e.g., auxin-resistant)Reference
Root Growth Inhibition (IC50) ~10 µM (estimated)>50 µMBased on typical auxin responses and data from other species.
Primary Root Length (% of control at 10 µM) 40%85%Illustrative values
Lateral Root Density (number/cm at 1 µM) 150%110%Illustrative values
IAA2 Gene Expression (Fold Change at 1 µM) +8+2Based on typical auxin-responsive gene induction.
SAUR19 Gene Expression (Fold Change at 1 µM) +15+4Based on typical auxin-responsive gene induction.

Note: The IC50 and gene expression values for Arabidopsis are illustrative and may vary depending on experimental conditions. The IC50 value for smooth crabgrass was reported to be significantly higher in resistant populations.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay with this compound

This protocol is adapted from standard Arabidopsis root growth assays.

1. Materials:

  • Arabidopsis thaliana seeds (wild-type and mutant lines)
  • Murashige and Skoog (MS) medium including vitamins
  • Sucrose (B13894)
  • Agar (B569324)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Sterile petri dishes (square or round)
  • Micropore tape
  • Growth chamber (22°C, 16h light/8h dark photoperiod)
  • Scanner and image analysis software (e.g., ImageJ)

2. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes. b. Rinse the seeds 5 times with sterile distilled water. c. Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

3. Preparation of Growth Media: a. Prepare half-strength (0.5X) MS medium supplemented with 1% sucrose and 0.8% agar. b. Autoclave the medium and cool to approximately 50-60°C. c. Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Also, add an equivalent amount of DMSO to the control plates. d. Pour the media into sterile petri dishes and allow them to solidify.

4. Seedling Growth and Treatment: a. Pipette the stratified seeds onto the surface of the agar plates, arranging them in a straight line. b. Seal the plates with micropore tape and place them vertically in a growth chamber. c. Allow the seeds to germinate and grow for 4-5 days.

5. Data Acquisition and Analysis: a. After the growth period, place the petri dishes on a flatbed scanner and acquire high-resolution images. b. Use image analysis software to measure the length of the primary roots. c. Calculate the percentage of root growth inhibition for each this compound concentration relative to the control (DMSO-treated) seedlings. d. Plot the root length against the this compound concentration to determine the IC50 value (the concentration at which root growth is inhibited by 50%).

Protocol 2: Gene Expression Analysis in this compound-Treated Arabidopsis Seedlings

This protocol provides a general workflow for analyzing gene expression changes using qRT-PCR.

1. Materials:

  • Arabidopsis thaliana seedlings grown as described in Protocol 1 (on control and this compound-containing media).
  • Liquid nitrogen
  • RNA extraction kit (e.g., TRIzol or a column-based kit)
  • DNase I
  • cDNA synthesis kit
  • qPCR master mix (e.g., SYBR Green)
  • Gene-specific primers for auxin-responsive genes (e.g., IAA2, SAUR19) and a reference gene (e.g., ACTIN2).
  • qRT-PCR instrument

2. Seedling Treatment and Harvesting: a. Grow Arabidopsis seedlings on 0.5X MS plates for 5-7 days. b. Prepare a liquid 0.5X MS medium containing the desired concentration of this compound (e.g., 10 µM) and a control medium with DMSO. c. Transfer the seedlings into the liquid medium and incubate for the desired treatment time (e.g., 1, 3, or 6 hours). d. After treatment, blot the seedlings dry, flash-freeze them in liquid nitrogen, and store them at -80°C.

3. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen seedlings using a suitable RNA extraction kit, following the manufacturer's instructions. b. Treat the RNA samples with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

4. qRT-PCR Analysis: a. Prepare the qRT-PCR reactions by mixing the cDNA, gene-specific primers, and qPCR master mix. b. Run the reactions on a qRT-PCR instrument using a standard cycling program. c. Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the this compound-treated samples relative to the control samples, normalized to the reference gene.

Protocol 3: Histochemical Analysis of DR5::GUS Expression

This protocol describes the visualization of auxin response in DR5::GUS reporter lines.

1. Materials:

  • Arabidopsis thaliana seedlings of a DR5::GUS reporter line.
  • Growth media with and without this compound (as in Protocol 1).
  • GUS staining solution (containing X-Gluc).
  • 70% ethanol.
  • Microscope.

2. Seedling Growth and Staining: a. Grow DR5::GUS seedlings on media containing various concentrations of this compound for a specified period (e.g., 24-48 hours). b. Harvest the seedlings and immerse them in GUS staining solution in a multi-well plate or microfuge tubes. c. Incubate the samples at 37°C for several hours to overnight, until a blue color develops. d. Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.

3. Visualization: a. Mount the destained seedlings on a microscope slide in a drop of 50% glycerol. b. Observe the pattern and intensity of the blue staining using a light microscope. c. Capture images for documentation and comparison.

Mandatory Visualizations

AuxinSignalingPathway cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Auxin Auxin (e.g., IAA, this compound) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 forms Aux_IAA Aux/IAA Repressors Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factors Aux_IAA->ARF represses SCF_TIR1->Aux_IAA targets for ubiquitination AuxRE Auxin Response Elements (Promoters) ARF->AuxRE binds Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes regulates transcription Response Physiological Response Auxin_Genes->Response

Caption: Canonical auxin signaling pathway in Arabidopsis thaliana indicating the action of this compound as an auxin mimic.

RootGrowthAssayWorkflow start Start sterilize Surface Sterilize Arabidopsis Seeds start->sterilize stratify Stratify Seeds (4°C, 2-3 days) sterilize->stratify prepare_media Prepare 0.5X MS Plates with this compound stratify->prepare_media plate_seeds Plate Seeds on Vertical Agar Plates prepare_media->plate_seeds grow Grow in Chamber (4-5 days) plate_seeds->grow scan Scan Plates grow->scan analyze Measure Root Length (ImageJ) scan->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Caption: Experimental workflow for the Arabidopsis thaliana root growth inhibition assay with this compound.

GeneExpressionWorkflow start Start grow_seedlings Grow Arabidopsis Seedlings (5-7 days) start->grow_seedlings treat Treat with this compound (liquid culture) grow_seedlings->treat harvest Harvest and Freeze Seedlings treat->harvest extract_rna Extract Total RNA harvest->extract_rna cdna_synthesis Synthesize cDNA extract_rna->cdna_synthesis qrt_pcr Perform qRT-PCR cdna_synthesis->qrt_pcr analyze Analyze Data (ΔΔCt) qrt_pcr->analyze end End analyze->end

Caption: Workflow for analyzing gene expression in Arabidopsis thaliana seedlings treated with this compound.

References

Field Trial Methodology for Assessing Quinclorac Efficacy in Rice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for conducting field trials to evaluate the efficacy of the herbicide quinclorac for weed management in rice cultivation. The methodologies outlined below are synthesized from established research practices and are intended to ensure the generation of robust and comparable data.

Introduction

This compound is a selective auxinic herbicide widely used for the control of problematic grass weeds, particularly barnyardgrass (Echinochloa spp.), and certain broadleaf weeds in rice.[1] Accurate assessment of its field performance is critical for developing effective weed management strategies, determining optimal application parameters, and evaluating potential crop tolerance. This document provides standardized protocols for designing, implementing, and analyzing field trials to assess the efficacy of this compound in rice.

Experimental Design and Setup

A robust experimental design is fundamental to obtaining reliable data. The following protocol is based on a Randomized Complete Block Design (RCBD), which helps to minimize the effects of field variability.

Site Selection and Preparation
  • Site History: Select a field with a known history of uniform weed infestation, particularly with the target weed species for this compound, such as barnyardgrass, pitted morningglory, and hemp sesbania.[2][3]

  • Soil Type: Document the soil texture, pH, and organic matter content of the experimental site. Field studies have been conducted on various soil types, including Sharkey clay and silt loam.[2][4]

  • Land Preparation: Ensure uniform land preparation across the entire experimental area, following standard local practices for rice cultivation.

Plot Establishment
  • Plot Dimensions: Individual plots should be of a uniform size, for example, 1.5 meters wide by 5.2 meters long, with adequate buffer zones (e.g., 1.5 meters) between plots and blocks to prevent spray drift and other interferences.[5]

  • Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.[1]

  • Randomization: Treatments within each block should be randomly assigned to the plots.

Rice Cultivar and Seeding
  • Cultivar Selection: Use a commercially relevant rice cultivar with known susceptibility or tolerance to this compound, if available. Some studies have evaluated the response of multiple cultivars.[4][6]

  • Seeding: Sow rice seeds uniformly at a recommended seeding rate. For direct-seeded rice, ensure a consistent seeding depth.[5] For transplanted rice, use seedlings of a uniform age.[7]

Treatment Application

Precise application of herbicide treatments is crucial for accurate efficacy evaluation.

Treatment Groups
  • This compound Rates: Include a range of this compound application rates to determine the optimal dose. For example, rates such as 112, 150, and 187 g ai/ha or 0.25, 0.38, and 0.5 lb/A have been evaluated.[3][7]

  • Application Timing: Test different application timings to identify the most effective window for weed control. Common timings include:

    • Pre-plant Incorporated (PPI)

    • Pre-emergence (PRE) to dry or moist soil[2][3]

    • Early Post-emergence (e.g., at the 2-4 leaf stage of weeds)[8]

    • Post-flood[4][6]

  • Control Groups: Always include two types of control plots:

    • Weedy Check: No herbicide application to determine the natural weed pressure.

    • Weed-Free Check: Maintained weed-free by manual weeding to determine the yield potential of the crop in the absence of weed competition.[7]

  • Standard Herbicide: Include a standard, commercially available herbicide treatment for comparison.[7]

Application Procedure
  • Equipment: Use a calibrated backpack sprayer with a boom and appropriate nozzles to ensure uniform spray coverage.[3]

  • Spray Volume: A typical spray volume is 20 GPA (gallons per acre).[3]

  • Environmental Conditions: Record the temperature, humidity, and wind speed at the time of application.

Data Collection and Assessment

Systematic data collection is essential for a comprehensive evaluation of herbicide performance.

Weed Control Efficacy
  • Visual Ratings: Visually assess weed control for each plot at specific intervals after treatment (e.g., 7, 14, 28, and 42 days after treatment). Use a rating scale of 0 to 100, where 0 indicates no weed control and 100 indicates complete weed control.[3]

  • Weed Density and Biomass: At a specified time point (e.g., 28 days after sowing), count the number of weeds per unit area (e.g., per square meter) and collect the above-ground weed biomass. Dry the biomass in an oven until a constant weight is achieved to determine the weed dry matter.[5][8]

Crop Phytotoxicity Assessment
  • Visual Injury Ratings: Visually assess crop injury (phytotoxicity) at the same intervals as weed control assessments. Use a rating scale of 0 to 10, where 0 indicates no injury and 10 indicates complete crop death, or a 0 to 100 scale.[3][7] Symptoms to look for include stunting, chlorosis, and malformation.

Rice Growth and Yield Parameters
  • Plant Height: Measure the height of a representative number of rice plants from each plot.

  • Panicle Number: Count the number of panicles per hill or per unit area.[7]

  • Grain Yield: Harvest the entire plot or a central portion of each plot to determine the grain yield. Adjust the grain moisture content to a standard level (e.g., 14%) before reporting the final yield in kg/ha .[3][7]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound Application Rate and Timing on Weed Control Efficacy

TreatmentRate (g ai/ha)Application TimingWeed Control (%) (28 DAT)Weed Dry Matter (g/m²) (28 DAT)
Weedy Check0-0Value
This compound112PREValueValue
This compound150PREValueValue
This compound187PREValueValue
This compound250Early POST86.65[8]1.94[8]
Standard HerbicideSpecifySpecifyValueValue
Weed-Free Check-Manual Weeding1000

DAT: Days After Treatment

Table 2: Effect of this compound on Rice Phytotoxicity and Yield

TreatmentRate (g ai/ha)Application TimingCrop Injury Rating (14 DAT)Grain Yield ( kg/ha )
Weedy Check0-0Value
This compound112PREValueValue
This compound150PREValueValue
This compound187PREValue6664[7]
This compound250Early POST0[8]Value
Standard HerbicideSpecifySpecifyValueValue
Weed-Free Check-Manual Weeding0Value

DAT: Days After Treatment

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the field trial methodology.

FieldTrialWorkflow A Site Selection & Preparation B Experimental Design (RCBD) A->B C Plot Establishment B->C D Rice Seeding / Transplanting C->D E Treatment Application (this compound & Controls) D->E F Data Collection E->F G Weed Control Assessment (Visual, Density, Biomass) F->G Efficacy H Crop Phytotoxicity Assessment F->H Safety I Yield & Growth Parameter Measurement F->I Performance J Data Analysis & Reporting G->J H->J I->J

Caption: Workflow for this compound Efficacy Field Trial.

References

Application Notes and Protocols for QuEChERS Extraction of Quinclorac from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinclorac is a selective herbicide widely used in agriculture, primarily to control grass and broadleaf weeds in rice, turf, and other crops. Its persistence and potential for off-site transport have raised concerns about its presence in various environmental compartments, including soil, water, and sediment. Accurate and efficient monitoring of this compound residues is crucial for assessing environmental contamination and ensuring ecological safety.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in a wide range of matrices. Its advantages include high recovery, reduced solvent consumption, and simplicity of operation. This document provides detailed application notes and protocols for the extraction of this compound from environmental samples—specifically soil, water, and sediment—using the QuEChERS methodology.

Data Presentation

The following tables summarize the quantitative data from various studies on the application of the QuEChERS method for this compound extraction.

Table 1: Performance Data for this compound Extraction from Soil using a Modified QuEChERS Method [1]

Soil TypeSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Alluvial Soil (Changsha)0.1073.81.90.050.5
0.50106.415.7
1.098.56.4
Purple Soil (Nanning)0.1066.64.70.050.5
0.5087.39.3
1.085.45.8

Table 2: Performance Data for this compound Extraction from Sediment using QuEChERS-UHPLC-MS/MS

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Sediment5.095.24.50.5
20.098.73.1
100.0102.32.8

Table 3: Performance Data for this compound Extraction from a Fortified Water-Based Food Matrix using a Modified QuEChERS Method [2]

Matrix (Food)Spiking Level (ng/g)Average Recovery (%)Precision (RSD) (%)Method Detection Limit (ng/g)
Various Food Matrices10 - 100958< 10

Note: This data is from food matrices with high water content and serves as a reference for adapting the method for environmental water samples.

Experimental Protocols

Protocol 1: this compound Extraction from Soil[1]

This protocol is based on a simplified and modified QuEChERS method.

1. Sample Preparation: a. Air-dry the soil samples and pass them through a 2 mm sieve to ensure homogeneity.

2. Extraction: a. Weigh 5 g of the prepared soil sample into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add 2 mL of ultrapure water and vortex for 1 minute to disperse the soil. c. Add 10 mL of acetonitrile (B52724) containing 1% acetic acid. d. Shake the tube vigorously for 2 minutes. e. Add 3 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 0.9 g of sodium acetate (B1210297) trihydrate (NaOAc·3H₂O). f. Immediately shake vigorously to prevent the formation of MgSO₄ agglomerates. g. Centrifuge at 5000 rpm for 5 minutes.

3. Sample Cleanup and Analysis: a. Take a 9 mL aliquot of the supernatant (acetonitrile layer). b. Pass the aliquot through a column containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water. c. Dry the extract under a gentle stream of nitrogen. d. Re-dissolve the residue in 1.0 mL of methanol (B129727) for analysis by HPLC-UV or LC-MS/MS.

Protocol 2: this compound Extraction from Sediment

This protocol is adapted from a validated method for multiple herbicides in sediment using QuEChERS coupled with UHPLC-MS/MS.

1. Sample Preparation: a. Lyophilize (freeze-dry) the sediment samples to remove water. b. Grind the dried sediment to a fine, homogeneous powder.

2. Extraction: a. Weigh 2 g of the prepared sediment sample into a 50 mL centrifuge tube. b. Add 10 mL of ultrapure water and vortex to create a slurry. c. Add 10 mL of acetonitrile. d. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., C18 or a combination depending on the sediment matrix). b. Vortex for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Protocol 3: this compound Extraction from Water

This protocol is an adapted procedure based on validated QuEChERS methods for pesticides in river water and acidic herbicides in high-water-content food matrices.[2][3]

1. Sample Preparation: a. For turbid water samples, centrifuge or filter to remove suspended solids.

2. Extraction: a. Place 10 mL of the water sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 1% formic acid. c. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl). d. Shake vigorously for 1 minute. e. Centrifuge at 4500 g for 8 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 3 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing 300 mg MgSO₄ and 125 mg of Primary Secondary Amine (PSA) sorbent. b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the supernatant and dilute it 1:1 with water to reduce matrix effects and improve chromatographic performance. b. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflows

QuEChERS_Workflow_Soil cluster_extraction Extraction cluster_cleanup Cleanup & Analysis sample 5g Soil Sample add_water Add 2mL Water Vortex 1 min sample->add_water add_acn Add 10mL Acetonitrile (1% Acetic Acid) add_water->add_acn shake1 Shake 2 min add_acn->shake1 add_salts Add 3g MgSO4 0.9g NaOAc·3H2O shake1->add_salts shake2 Shake Vigorously add_salts->shake2 centrifuge1 Centrifuge 5000 rpm, 5 min shake2->centrifuge1 supernatant Take 9mL Supernatant centrifuge1->supernatant dry_na2so4 Pass through Na2SO4 dry_n2 Dry under Nitrogen dry_na2so4->dry_n2 redissolve Redissolve in 1mL Methanol dry_n2->redissolve analysis HPLC-UV or LC-MS/MS Analysis redissolve->analysis

Caption: QuEChERS workflow for this compound extraction from soil.

QuEChERS_Workflow_Sediment cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 2g Dried Sediment add_water Add 10mL Water Vortex sample->add_water add_acn Add 10mL Acetonitrile add_water->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake1 Shake 1 min add_salts->shake1 centrifuge1 Centrifuge 4000 rpm, 5 min shake1->centrifuge1 supernatant Take 6mL Supernatant centrifuge1->supernatant dspe Add to d-SPE tube (MgSO4, C18) supernatant->dspe vortex2 Vortex 1 min dspe->vortex2 centrifuge2 Centrifuge 4000 rpm, 5 min vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis UHPLC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for this compound extraction from sediment.

QuEChERS_Workflow_Water cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 10mL Water Sample add_acn Add 10mL Acetonitrile (1% Formic Acid) sample->add_acn add_salts Add QuEChERS Salts (MgSO4, NaCl) add_acn->add_salts shake1 Shake 1 min add_salts->shake1 centrifuge1 Centrifuge 4500 g, 8 min shake1->centrifuge1 supernatant Take 3mL Supernatant centrifuge1->supernatant dspe Add to d-SPE tube (MgSO4, PSA) supernatant->dspe vortex2 Vortex 30 sec dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 dilute Dilute 1:1 with Water centrifuge2->dilute filter Filter (0.22 µm) dilute->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Adapted QuEChERS workflow for this compound extraction from water.

References

Application Notes and Protocols for the Analysis of Quinclorac and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinclorac is a selective herbicide used to control weeds in various agricultural settings, particularly in rice cultivation.[1][2][3] Due to its potential for environmental persistence and impact on subsequent crops, robust and sensitive analytical methods are crucial for monitoring its residues and those of its metabolites in different matrices.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites, including this compound methyl ester and 3-chloro-8-quinolinecarboxylic acid, using modern analytical techniques. The methodologies outlined are compiled from validated governmental and scientific sources to ensure reliability and accuracy.

Analytical Standards

Certified analytical standards are the foundation of accurate quantitative analysis. It is imperative to use high-purity reference standards for both this compound and its metabolites.

Table 1: Commercially Available Analytical Standards

AnalytePurity SpecificationStorage Conditions
This compound≥98%2-10°C
This compound Methyl EsterInformation not readily available-
3-chloro-8-quinolinecarboxylic acidInformation not readily available-

Note: Reference standards for this compound are available from various chemical suppliers. Standards for its metabolites may require sourcing from specialized suppliers or custom synthesis.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and recovery data from various validated methods for different sample matrices. These values are critical for assessing method sensitivity and performance.

Table 2: Limits of Quantification (LOQ) for this compound and its Metabolites

AnalyteMatrixMethodLOQ
This compoundAgricultural Products (Grains, Fruits, Vegetables)LC-MS/MS0.01 mg/kg
This compoundAnimal ProductsLC-MS/MS0.01 mg/kg
This compoundPlant CommoditiesGC-ECD, LC-MS/MS0.05 ppm (mg/kg)
This compound Methyl EsterPlant CommoditiesLC-MS/MS0.05 ppm (mg/kg)
This compoundSoilHPLC-UV0.05 ppm (mg/kg)
This compoundRiceLC-MS/MS (QuEChERS)0.01 mg/kg
This compoundHoneyOnline SPE-UPLC-MS/MS0.5 µg/kg
This compound Methyl EsterHoneyOnline SPE-UPLC-MS/MS0.5 µg/kg

Table 3: Recovery Rates for this compound

MatrixFortification LevelRecovery Rate (%)
Livestock Products0.01 mg/kg or MRL85.6 - 93.5%
Soil (Shake Extraction)Not specified83.3%
Soil (Reflux Extraction)Not specified95.3%
Rice (QuEChERS)Not specified88 - 106%
Environmental Samples (Water, Soil, Rice)0.05 - 1 mg/kg77.3 - 106.1%

Experimental Protocols

Protocol 1: Analysis of this compound in Agricultural Products (Grains, Fruits, Vegetables) by LC-MS/MS

This protocol is adapted from the Japanese Ministry of Health, Labour and Welfare analytical method.

1. Extraction:

  • For Grains and Seeds:

    • Weigh 10.0 g of the sample and add 20 mL of water. Let it stand for 30 minutes.

    • Add 100 mL of 1 vol% hydrochloric acid-acetone solution, homogenize, and filter with suction.

    • Re-extract the residue with 50 mL of the same solution, homogenize, and filter.

    • Combine the filtrates and adjust the final volume to 200 mL with the extraction solution.

    • Take a 2 mL aliquot and add 20 mL of 0.1 vol% hydrochloric acid.

  • For Fruits and Vegetables:

    • Weigh 20.0 g of the sample, add 100 mL of 1 vol% hydrochloric acid-acetone solution, homogenize, and filter with suction.

    • Re-extract the residue with 50 mL of the same solution, homogenize, and filter.

    • Combine the filtrates and adjust the final volume to 200 mL with the extraction solution.

    • Take a 1 mL aliquot and add 20 mL of 0.1 vol% hydrochloric acid.

2. Clean-up (Solid Phase Extraction):

  • Condition an octadecylsilanized silica (B1680970) gel cartridge (1,000 mg) with 5 mL of methanol (B129727) followed by 5 mL of 0.1 vol% hydrochloric acid.

  • Load the extract from the previous step onto the cartridge.

  • Wash the cartridge with 10 mL of a 0.1 vol% hydrochloric acid and methanol mixture (4:1, v/v) and discard the effluent.

  • Elute the analytes with an appropriate solvent (details should be optimized based on the specific cartridge and analyte).

3. LC-MS/MS Analysis:

  • Column: Octadecylsilanized silica gel (e.g., 2.1 mm ID x 150 mm, 3 µm particle size).

  • Mobile Phase: A gradient of methanol and water containing an appropriate modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.

  • Ionization: Electrospray Ionization (ESI) in negative mode is common for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. For this compound, example transitions are m/z 242 -> 161 (quantifier) and 242 -> 196, 242 -> 224 (qualifiers).

Workflow Diagram for Protocol 1

Protocol1_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (SPE) cluster_analysis Analysis Sample Sample (Grains/Fruits/Vegetables) Add_Solvent Add HCl-Acetone Solution Sample->Add_Solvent Homogenize Homogenize & Filter Add_Solvent->Homogenize Combine Combine Filtrates & Adjust Volume Homogenize->Combine Aliquot Take Aliquot & Dilute Combine->Aliquot Condition Condition SPE Cartridge Aliquot->Condition Load Load Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Caption: Workflow for this compound analysis in agricultural products.

Protocol 2: Analysis of this compound in Soil by HPLC-UV

This protocol is based on a simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Extraction:

  • Weigh a sample of soil and disperse it in water.

  • Add 1% acetic acid in acetonitrile, magnesium sulfate, and sodium acetate.

  • Shake vigorously and centrifuge.

  • The supernatant can be directly analyzed or further diluted if necessary.

2. HPLC-UV Analysis:

  • Column: C18 column (e.g., 250 x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: Isocratic mixture of water (containing 0.2% acetic acid) and methanol (e.g., 45:55, v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector set at 240 nm.

  • Injection Volume: 20 µL.

Workflow Diagram for Protocol 2

Protocol2_Workflow Start Soil Sample Disperse Disperse in Water Start->Disperse Add_Reagents Add Acetonitrile (w/ Acetic Acid), MgSO4, and Sodium Acetate Disperse->Add_Reagents Shake_Centrifuge Shake & Centrifuge Add_Reagents->Shake_Centrifuge Analyze Analyze Supernatant by HPLC-UV Shake_Centrifuge->Analyze

Caption: Simplified QuEChERS workflow for this compound in soil.

Protocol 3: Analysis of this compound and its Methyl Ester in Honey by Online SPE-UPLC-MS/MS

This advanced method provides high throughput and sensitivity for complex matrices like honey.

1. Sample Preparation:

  • Dissolve the honey sample in a mixture of methanol and water.

  • Directly inject the dissolved sample into the UPLC system.

2. Online SPE-UPLC-MS/MS Analysis:

  • Online SPE: The system automatically performs a solid-phase extraction cleanup on a reusable phenyl cartridge.

  • Analytical Column: A suitable UPLC column for chromatographic separation.

  • MS/MS Detection: Tandem mass spectrometry is used for sensitive detection and quantification. The method can be set up to monitor for both this compound and its methyl ester. For this compound methyl ester, example ion transitions are m/z 256 -> 224 and m/z 256 -> 161.

Logical Relationship Diagram for Protocol 3

Protocol3_Logic cluster_sample_prep Sample Preparation cluster_analysis_system Automated Analysis System Honey Honey Sample Dissolve Dissolve in Methanol:Water Honey->Dissolve Injection Direct Injection Dissolve->Injection OnlineSPE Online SPE Cleanup (Phenyl Cartridge) Injection->OnlineSPE UPLC UPLC Separation OnlineSPE->UPLC MSMS MS/MS Detection UPLC->MSMS

References

Application of Quinclorac in Turfgrass Weed Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinclorac in turfgrass weed management studies. This document outlines the herbicide's mode of action, summarizes efficacy and tolerance data from various studies, and provides detailed protocols for conducting turfgrass herbicide trials.

Introduction to this compound

This compound is a selective, post-emergent herbicide widely used for the control of annual grasses and certain broadleaf weeds in various turfgrass species.[1] Its unique chemistry allows for effective weed control with a reasonable margin of safety on tolerant turfgrasses. Understanding its mechanism of action and application parameters is crucial for designing effective weed management strategies and conducting robust research studies.

Chemical Name: 3,7-dichloro-8-quinolinecarboxylic acid[2]

Herbicide Group: Group 4 (WSSA); Group O (HRAC) - Synthetic Auxins[2][3]

Mechanism of Action

This compound's primary mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4] This leads to a disruption of several growth processes in susceptible plants.

  • Disruption of Cell Growth: this compound induces rapid, uncontrolled cell division and elongation, leading to tissue damage and ultimately, plant death.[3]

  • Nucleic Acid and Protein Synthesis Interference: The herbicidal action involves the disruption of cell wall plasticity and nucleic acid metabolism.[3]

  • Ethylene (B1197577) and Cyanide Production: In susceptible grass species, this compound has been shown to stimulate the production of ethylene and cyanide to phytotoxic levels, contributing to necrosis.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of synthetic auxins like this compound in a susceptible plant cell.

quinclorac_pathway cluster_perception 1. Perception cluster_signal_transduction 2. Signal Transduction cluster_response 3. Cellular Response This compound This compound (Synthetic Auxin) receptor TIR1/AFB Receptor Complex This compound->receptor Binds to ubiquitination Ubiquitination & Degradation of Aux/IAA receptor->ubiquitination Promotes aux_iaa Aux/IAA Repressor Proteins aux_iaa->ubiquitination Targeted for arf Auxin Response Factors (ARFs) ubiquitination->arf Releases Repression of gene_expression Altered Gene Expression arf->gene_expression Activates uncontrolled_growth Uncontrolled Growth, Epinasty, Necrosis gene_expression->uncontrolled_growth experimental_workflow start Start: Define Research Question & Hypothesis site_selection Site Selection (Uniform Turf & Weed Pressure) start->site_selection plot_layout Plot Layout (Randomized Complete Block Design) site_selection->plot_layout pre_app Pre-Application (Mowing, Baseline Data) plot_layout->pre_app application Herbicide Application (Calibrated Sprayer, Adjuvants) pre_app->application data_collection Post-Application Data Collection (Visual Ratings at Intervals) application->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis end End: Draw Conclusions & Report Findings analysis->end

References

Application Notes and Protocols for Post-Emergence Use of Quinclorac in Rice Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

These notes provide a comprehensive overview of the application techniques, mechanisms, and experimental considerations for the post-emergence use of the herbicide Quinclorac in rice (Oryza sativa) cultivation. The information is intended to guide research and development efforts related to crop protection and herbicide efficacy.

Mechanism of Action

This compound is a selective, systemic herbicide belonging to the quinolinecarboxylic acid chemical family.[1] Its primary mode of action is as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3][4] This disruption of hormonal balance leads to a cascade of effects in susceptible weeds.

  • In Broadleaf Weeds: this compound induces typical auxin-like symptoms, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division, and abnormal growth, ultimately leading to plant death.[5]

  • In Susceptible Grasses (e.g., Barnyardgrass): The mechanism is more complex. This compound is believed to inhibit cell wall biosynthesis.[1][5] It also stimulates the production of 1-aminocyclopropane-1-carboxylate (ACC) synthase, an enzyme that leads to an overproduction of ethylene (B1197577) and its co-product, cyanide.[5][6] The accumulation of cyanide to phytotoxic levels is a primary cause of cell death and tissue necrosis in sensitive grass species.[6]

Rice plants exhibit tolerance to this compound, a selectivity that forms the basis of its use in rice cultivation.[2] However, tolerance can vary by cultivar and growth stage.[7][8][9]

cluster_grass Susceptible Grasses (e.g., Barnyardgrass) cluster_broadleaf Susceptible Broadleaf Weeds This compound This compound Application (Post-Emergence) uptake Uptake by Roots and Foliage This compound->uptake translocation Systemic Translocation uptake->translocation acc_synthase Stimulation of ACC Synthase translocation->acc_synthase In Grasses cell_wall Inhibition of Cell Wall Biosynthesis translocation->cell_wall In Grasses auxin Auxin Mimicry translocation->auxin In Broadleaves ethylene Ethylene Overproduction acc_synthase->ethylene cyanide Cyanide Accumulation (Phytotoxic) acc_synthase->cyanide death_grass Growth Inhibition, Necrosis & Cell Death cyanide->death_grass cell_wall->death_grass growth Uncontrolled Growth & Epinasty auxin->growth death_broadleaf Cell Death growth->death_broadleaf A Site Preparation & Seeding B Plot Layout (RCBD) & Treatment Assignment A->B C Weed Emergence (Target: 2-4 Leaf Stage) B->C D Prepare Spray Solution (this compound + Adjuvant) C->D E Calibrated Sprayer Application D->E F Establish Flood (5-7 Days Post-App) E->F G Data Collection (7, 14, 28, 42 DAT) F->G H Assess Weed Control, Phytotoxicity, Biomass G->H I Harvest & Measure Grain Yield G->I J Statistical Analysis (ANOVA) H->J I->J center This compound Efficacy & Crop Safety timing Application Timing (Weed/Crop Stage) center->timing rate Herbicide Rate (Dose) center->rate adjuvant Adjuvant Choice (MSO, COC, AMS) center->adjuvant water Water Management (Soil Moisture/Flood) center->water cultivar Rice Cultivar (Genetics) center->cultivar weeds Weed Spectrum & Density center->weeds env Environmental Factors (Temp, Humidity) center->env

References

Application Notes and Protocols for the Selective Control of Barnyardgrass in Research Plots Using Quinclorac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance for the use of quinclorac in selectively controlling barnyardgrass (Echinochloa crus-galli) in agricultural research plots. The information is intended to ensure accurate, repeatable, and effective herbicide application for experimental purposes.

Introduction to this compound

This compound is a selective, post-emergent herbicide belonging to the quinolinecarboxylic acid class.[1] It functions as a synthetic auxin, mimicking natural plant growth hormones and leading to distorted growth signals in susceptible weeds. This results in uncontrolled cell division and elongation, abnormal tissue development, and ultimately, plant death. This compound is particularly effective for the control of barnyardgrass and other annual grasses in various crops, including rice, wheat, and turfgrass.[2] Its systemic action allows it to be absorbed by both foliage and roots and translocated throughout the plant.

Mechanism of Action

This compound's herbicidal activity in susceptible grasses like barnyardgrass is primarily due to the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. This enzyme is a key component in the ethylene (B1197577) biosynthesis pathway. The resulting overproduction of ethylene leads to a toxic accumulation of cyanide, a byproduct of ethylene synthesis, which causes cellular damage and plant death.

Quinclorac_Signaling_Pathway This compound This compound Application PlantCell Susceptible Plant Cell (e.g., Barnyardgrass) This compound->PlantCell Uptake AuxinReceptor Auxin Receptor Binding PlantCell->AuxinReceptor SignalTransduction Signal Transduction Cascade AuxinReceptor->SignalTransduction ACCSynthase Induction of ACC Synthase SignalTransduction->ACCSynthase ACC ACC Production ACCSynthase->ACC Ethylene Ethylene Overproduction ACC->Ethylene Cyanide Cyanide Accumulation (Toxic Byproduct) Ethylene->Cyanide CellularDamage Cellular Damage & Necrosis Cyanide->CellularDamage PlantDeath Plant Death CellularDamage->PlantDeath

Caption: this compound's mechanism of action in susceptible plants.

Data Presentation: Efficacy of this compound on Barnyardgrass

The following tables summarize quantitative data from various studies on the efficacy of this compound for controlling barnyardgrass.

Application TimingThis compound Rate (kg ai/ha)Barnyardgrass Control (%)CropGrowth Stage of BarnyardgrassReference
Pre-plant Incorporated (PPI)0.28 - 0.5685 - 95RiceNot Applicable
Pre-emergence (PRE)0.28 - 0.5680 - 92RiceNot Applicable
Early Post-emergence (EPOST)0.28 - 0.42>90Rice2-3 leaf stage
Post-emergence (POST)0.75Up to 100 (susceptible populations)Rice2-3 leaf stage
Post-emergence (POST)0.42>90Rice2-leaf stage

Table 1: Efficacy of this compound at Different Application Timings and Rates.

This compound Rate (kg ai/ha)Days After Treatment (DAT)Barnyardgrass Control (%)Reference
0.4221>90
0.562892 - 100 (in combination with other herbicides)
0.75150 (for resistant populations)
0.7515100 (for susceptible populations)

Table 2: Barnyardgrass Control at Different Time Points After Post-Emergence Application.

Experimental Protocols

Research Plot Establishment and Layout

A well-designed experimental layout is crucial for obtaining reliable data.

Experimental_Workflow SiteSelection Site Selection & Preparation PlotLayout Plot Layout & Randomization SiteSelection->PlotLayout Planting Planting of Crop & Weed Seeds PlotLayout->Planting HerbicideApplication Herbicide Application Planting->HerbicideApplication DataCollection Data Collection HerbicideApplication->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis Results Results & Interpretation DataAnalysis->Results

Caption: General workflow for a herbicide efficacy trial.

Protocol:

  • Site Selection: Choose a uniform area with consistent soil type, topography, and drainage. Avoid areas with high variability in weed populations.

  • Plot Size: Establish plots of a size that allows for representative sampling and minimizes edge effects. A common size for small-plot research is 2 x 10 meters or 2 x 15 meters.

  • Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications to account for field variability.

  • Treatments: Include a non-treated control and a range of this compound application rates. It is also advisable to include a standard herbicide treatment for comparison.

  • Plot Marking: Clearly mark the corners of each plot with stakes and labels indicating the treatment and replicate number.

Herbicide Application

Accurate application of herbicides is critical for the validity of the research.

Protocol:

  • Sprayer Calibration: Calibrate the sprayer before each application to ensure the desired volume of spray solution is delivered uniformly across the plot. A common method involves:

    • Measuring the output of each nozzle for a specific time at a constant pressure.

    • Calculating the application volume in gallons per acre or liters per hectare based on the nozzle output, spray width, and travel speed.

  • Timing of Application: Apply this compound at the desired crop and weed growth stage as specified in the experimental design (e.g., pre-emergence or post-emergence to 2-3 leaf stage barnyardgrass).

  • Weather Conditions: Apply herbicides under optimal weather conditions (e.g., low wind speed to minimize drift, moderate temperature, and no imminent rainfall). Record all environmental conditions at the time of application.

  • Application Technique: Use a handheld or bicycle-type plot sprayer with a boom to ensure even coverage. Maintain a constant speed and boom height during application.

Data Collection and Assessment

Consistent and objective data collection is essential for evaluating herbicide efficacy.

Protocol:

  • Visual Efficacy Ratings:

    • Visually assess barnyardgrass control at regular intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment).

    • Use a standardized rating scale, such as the 0-100% scale, where 0% represents no control and 100% represents complete death of the weed.

    • Compare each treated plot to the non-treated control plot within the same replicate.

  • Biomass Sampling:

    • At a predetermined time point (e.g., 28 days after treatment), collect above-ground biomass of barnyardgrass from a defined area within each plot (e.g., a 0.25 m² quadrat).

    • Place the collected plant material in labeled paper bags.

    • Dry the samples in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

    • Weigh the dried biomass to determine the dry weight per unit area.

  • Crop Injury Assessment:

    • Visually assess crop injury (phytotoxicity) at the same intervals as weed control ratings.

    • Use a 0-100% scale, where 0% indicates no injury and 100% indicates complete crop death. Symptoms may include stunting, chlorosis, or necrosis.

Conclusion

The selective control of barnyardgrass in research plots using this compound requires careful planning and execution of experimental protocols. Adherence to the guidelines outlined in these application notes will contribute to the generation of high-quality, reliable data for research and development purposes. It is also crucial to be aware of the potential for herbicide resistance and to include appropriate management strategies in long-term research programs.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Quinclorac Resistance in Echinochloa Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating quinclorac resistance in Echinochloa species. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary known mechanisms of this compound resistance in Echinochloa species?

A1: this compound resistance in Echinochloa is primarily a non-target-site resistance (NTSR) phenomenon, as the precise target site of this compound is not fully elucidated. The main NTSR mechanisms include:

  • Metabolic Resistance: Enhanced detoxification of this compound through the action of enzyme families such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).

  • Altered Auxin/Ethylene (B1197577) Signaling: Resistant plants often exhibit a reduced response to the auxin-like effects of this compound, leading to decreased stress-induced ethylene production. This involves the downregulation of genes encoding key enzymes in the ethylene biosynthesis pathway, namely 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO).[1][2][3]

  • Enhanced Cyanide Detoxification: Ethylene biosynthesis produces cyanide as a byproduct. Some resistant biotypes show increased activity of β-cyanoalanine synthase (β-CAS), which detoxifies cyanide, preventing cellular damage.[1][4]

Q2: Is target-site resistance (TSR) a factor in this compound resistance in Echinochloa?

A2: Currently, there is no definitive evidence of a specific target-site mutation conferring resistance to this compound in Echinochloa species. The primary focus of research remains on NTSR mechanisms. However, multiple-herbicide-resistant populations of Echinochloa that are also resistant to this compound may possess target-site mutations for other herbicides (e.g., ALS or ACCase inhibitors), contributing to a complex resistance profile.

Experimental Design and Interpretation

Q3: I am starting my investigation into this compound resistance. What is a good initial experiment?

A3: A whole-plant dose-response assay is the standard starting point. This experiment will allow you to quantify the level of resistance in your suspected resistant population compared to a known susceptible population. The output of this assay is typically the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth, usually measured as biomass) or LD₅₀ (the dose causing 50% mortality). The resistance index (RI) is then calculated as the ratio of the GR₅₀ or LD₅₀ of the resistant population to that of the susceptible population.

Q4: My dose-response assay shows a high level of resistance. What is the next logical step to investigate the mechanism?

A4: After confirming resistance, a good next step is to investigate the most common mechanisms. This can be approached in a tiered manner:

  • Metabolic Inhibition Studies: Use synergists that inhibit major detoxification enzyme families. For example, malathion (B1675926) or piperonyl butoxide (PBO) can inhibit CYPs, and 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) can inhibit GSTs. If the application of a synergist prior to this compound treatment reverses or reduces the level of resistance, it strongly suggests the involvement of that enzyme family.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes involved in known resistance pathways. This includes genes for CYPs, GSTs, UGTs, ACS, ACO, and β-CAS. Compare the constitutive expression levels and the expression levels after this compound treatment in both resistant and susceptible plants.[5]

  • Enzyme Activity Assays: Directly measure the activity of enzymes like β-CAS and GSTs in crude protein extracts from resistant and susceptible plants.

Q5: How can I determine if reduced ethylene production is the cause of resistance in my Echinochloa population?

A5: You can investigate this by:

  • Measuring Ethylene Production: Use gas chromatography to directly measure ethylene evolution from whole plants or detached leaves of resistant and susceptible plants after treatment with this compound. A significantly lower level of ethylene production in the resistant population is a strong indicator.

  • Analyzing Gene Expression: As mentioned in A4, use qRT-PCR to assess the expression of ACS and ACO genes. Resistant biotypes often show lower induction or even suppression of these genes following this compound application compared to susceptible biotypes.[3][6]

  • ACC Content Measurement: Measure the accumulation of the ethylene precursor, ACC. Resistant plants may show lower ACC accumulation.

Troubleshooting Guides

Whole-Plant Dose-Response Assays
Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates. 1. Non-uniform plant size at the time of spraying.2. Uneven spray coverage.3. Genetic heterogeneity within the population.1. Select plants at a consistent growth stage (e.g., 3-4 leaf stage) and of similar size.2. Ensure the sprayer is properly calibrated to deliver a uniform spray volume.3. If possible, use inbred lines. If using field-collected seeds, increase the number of replicates.
Susceptible control plants show some tolerance. 1. Herbicide solution is too old or was improperly stored, leading to degradation.2. Sub-optimal growing conditions (e.g., drought stress, low light) can reduce herbicide efficacy.1. Prepare fresh herbicide solutions for each experiment.2. Maintain optimal and consistent growing conditions (temperature, light, water, nutrients) for all plants.
No clear dose-response curve for the resistant population (i.e., very high survival even at high doses). The resistance level is extremely high, and the tested dose range is too low.Extend the range of herbicide doses. It may be necessary to go to 32x, 64x, or even higher multiples of the recommended field rate to determine the GR₅₀.[7]
Gene Expression Analysis (qRT-PCR)
Issue Potential Cause(s) Recommended Solution(s)
Low RNA quality/quantity. 1. Inefficient RNA extraction from fibrous Echinochloa tissue.2. RNase contamination.1. Use a plant RNA extraction kit specifically designed for tough tissues, or a CTAB-based protocol. Ensure thorough tissue homogenization (e.g., using liquid nitrogen).2. Use RNase-free reagents and consumables. Work in a clean environment.
No amplification or very high Cq values. 1. Poor cDNA synthesis.2. Poor primer design.3. Presence of PCR inhibitors in the RNA/cDNA sample.1. Use a high-quality reverse transcriptase and ensure the RNA template is intact.2. Design primers to span an exon-exon junction to avoid amplification of genomic DNA. Verify primer efficiency with a standard curve.3. Dilute the cDNA template (e.g., 1:10, 1:20) to dilute inhibitors.
Inconsistent results between technical replicates. 1. Pipetting errors.2. Incomplete mixing of reaction components.1. Use calibrated pipettes and be meticulous with pipetting. Prepare a master mix for all reactions.2. Gently vortex and centrifuge the master mix before aliquoting.
Amplification in the no-template control (NTC). 1. Contamination of reagents or workspace with DNA/cDNA.1. Use dedicated PCR workstations. Use fresh, sterile reagents and filter tips.
Enzyme Assays
Issue Potential Cause(s) Recommended Solution(s)
Low overall enzyme activity in all samples. 1. Inefficient protein extraction or enzyme degradation.2. Incorrect assay buffer pH or temperature.3. Substrate or cofactor degradation.1. Perform protein extraction at 4°C and include protease inhibitors in the extraction buffer. Use fresh plant material.2. Verify the pH of all buffers and ensure the assay is run at the optimal temperature for the enzyme.3. Prepare fresh substrate and cofactor solutions.
High background signal in the absence of enzyme or substrate. 1. Contamination of reagents.2. Non-enzymatic reaction.1. Use high-purity reagents.2. Run controls without enzyme and without substrate to determine the source of the background signal. Subtract the background from your sample readings.
No difference in activity between resistant and susceptible plants. 1. The enzyme being assayed is not involved in the resistance mechanism.2. Assay conditions are not sensitive enough to detect subtle differences.3. Presence of endogenous inhibitors in the crude extract (matrix interference).[8]1. Consider investigating other potential resistance mechanisms.2. Optimize substrate concentration (perform a substrate titration curve) and incubation time.3. Dilute the protein extract to reduce the concentration of inhibitors. Consider partial purification of the protein.

Quantitative Data Summary

Table 1: this compound Resistance Levels in Echinochloa Species

SpeciesPopulationGR₅₀ (g a.i./ha) - SusceptibleGR₅₀ (g a.i./ha) - ResistantResistance Index (RI)Reference
E. crus-galliHunan, China22.383106.94138.9[9]
E. crus-galliHunan, China (R-DC)41>3200>78[10]
E. crus-galliHunan, China (R-CH)41>6400>156[10]
E. oryzoidesJiangsu, China--21[1]
E. crus-galliThailand-->93[11]
E. colonaArkansas, USA-->32[7][12]

Table 2: Gene Expression and Enzyme Activity Changes in this compound-Resistant Echinochloa

Gene/EnzymeSpeciesChange in Resistant vs. SusceptibleFold Change (approx.)Reference
EcCAS (β-CAS)E. oryzoidesHigher constitutive expression1.8-fold[1]
β-CAS ActivityE. oryzoidesHigher activity~2-fold[1][2]
ACS expressionE. crus-pavonisLower induction by this compound-[5]
ACO expressionE. crus-pavonisLower induction by this compound-[5]
EcACS-like, EcACS7, EcACO1E. crus-galli var. zelayensisLower expression in highly resistant biotype-[3][6]
EcABCB1, EcABCB4, EcABCB19E. crus-galli var. zelayensisDifferential expression after this compound treatmentVariable[13]

Experimental Protocols

Protocol 1: β-Cyanoalanine Synthase (β-CAS) Activity Assay

This spectrophotometric assay measures the production of H₂S from the reaction of L-cysteine and cyanide, catalyzed by β-CAS.

Materials:

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.5), 1 mM EDTA, 5 mM DTT, 1 mM PMSF, and 5% (w/v) PVPP.

  • Reaction Mixture: 160 mM AMP buffer (pH 9.8), 10 mM L-cysteine, 7.5 mM KCN.

  • Stop Solution: 30 mM FeCl₃ in 1.2 M HCl.

  • Color Development Reagent: 20 mM N,N-dimethyl-p-phenylenediamine in 7.2 M HCl.

  • Spectrophotometer.

Procedure:

  • Protein Extraction: Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 min at 4°C. Use the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford assay.

  • Enzyme Reaction: In a microcentrifuge tube, combine 0.8 mL of AMP buffer, 0.1 mL of L-cysteine, and 0.1 mL of KCN. Pre-incubate at 30°C for 5 min.

  • Initiate Reaction: Add 0.1 mL of the crude enzyme extract to the reaction mixture. Incubate at 30°C for 15 min.

  • Stop Reaction: Stop the reaction by adding 0.5 mL of the stop solution (FeCl₃).

  • Color Development: Add 0.5 mL of the color development reagent, vortex, and incubate at room temperature for 20 min for methylene (B1212753) blue formation.

  • Measurement: Centrifuge at 5,000 x g for 5 min. Measure the absorbance of the supernatant at 670 nm.

  • Calculation: Calculate H₂S concentration using a standard curve prepared with Na₂S. Express β-CAS activity as nmol H₂S min⁻¹ mg⁻¹ protein.[14]

Protocol 2: UDP-Glucosyltransferase (UGT) Activity Assay

This protocol describes a general method for assaying UGT activity using a radiolabeled substrate. Specific conditions may need to be optimized for this compound.

Materials:

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 14 mM 2-mercaptoethanol.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrates: this compound and ¹⁴C-labeled UDP-glucose.

  • Stop Solution: 2% (v/v) HCl in acetonitrile.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer and centrifuge as described for the β-CAS assay.

  • Enzyme Reaction: In a total volume of 100 µL, combine:

    • 50 µL of Assay Buffer

    • 10 µL of crude enzyme extract (containing 10-50 µg of protein)

    • 10 µL of this compound solution (final concentration to be optimized, e.g., 100 µM)

    • Pre-incubate at 30°C for 5 min.

  • Initiate Reaction: Start the reaction by adding 10 µL of ¹⁴C-UDP-glucose (e.g., 0.02 µCi).

  • Incubation: Incubate at 30°C for 30-60 min.

  • Stop Reaction: Terminate the reaction by adding 100 µL of stop solution.

  • Separation and Quantification:

    • Centrifuge to pellet precipitated protein.

    • Separate the radiolabeled this compound-glucose conjugate from unreacted ¹⁴C-UDP-glucose using reverse-phase HPLC with a C18 column, collecting fractions.

    • Alternatively, use thin-layer chromatography (TLC) for separation.

    • Add scintillation cocktail to the fractions containing the conjugate and quantify radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the ¹⁴C-UDP-glucose. Express UGT activity as pmol product min⁻¹ mg⁻¹ protein.

Protocol 3: Ethylene Measurement by Gas Chromatography (GC)

Materials:

  • Gas-tight vials (e.g., 20 mL headspace vials) with septa.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Al₂O₃ PLOT column).

  • Gas-tight syringe (e.g., 1 mL).

  • Ethylene standard gas for calibration.

Procedure:

  • Sample Preparation: Place whole seedlings or excised leaf tissue of a known weight into a gas-tight vial.

  • Herbicide Treatment: If applicable, spray plants with this compound before enclosing them in the vials, or inject a small volume of this compound solution into the vial.

  • Incubation: Seal the vials and incubate under controlled light and temperature conditions for a specific period (e.g., 4-24 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial through the septum.

  • GC Analysis: Immediately inject the gas sample into the GC. Typical GC conditions might be:

    • Injector Temperature: 150°C

    • Oven Temperature: Isothermal at 80-130°C[15]

    • Detector (FID) Temperature: 200-250°C[16]

    • Carrier Gas: Helium or Nitrogen.[16]

  • Quantification: Identify the ethylene peak based on its retention time compared to the ethylene standard. Quantify the peak area and calculate the concentration of ethylene produced based on a standard curve. Express results as nL g⁻¹ fresh weight h⁻¹.

Visualizations

Signaling Pathways and Experimental Workflows

Quinclorac_Resistance_Pathway Simplified this compound Resistance Mechanisms in Echinochloa cluster_S Susceptible Plant cluster_R Resistant Plant This compound This compound Auxin_Signal Auxin Signal Disruption This compound->Auxin_Signal Metabolism Metabolic Detoxification (CYPs, GSTs, UGTs) This compound->Metabolism Detoxified Ethylene_Biosynthesis Ethylene Biosynthesis (ACS, ACO genes) Auxin_Signal->Ethylene_Biosynthesis Reduced_Ethylene Reduced Ethylene Synthesis (ACS/ACO downregulation) Auxin_Signal->Reduced_Ethylene Blocked/Reduced Cyanide Cyanide (HCN) Byproduct Ethylene_Biosynthesis->Cyanide Plant_Stress Oxidative Stress & Senescence Cyanide->Plant_Stress CAS Cyanide Detoxification (β-CAS enzyme) Cyanide->CAS Detoxified Plant_Death Plant Death Plant_Stress->Plant_Death

Caption: this compound resistance mechanisms in Echinochloa.

Experimental_Workflow General Workflow for Investigating this compound Resistance Start Suspected Resistant Echinochloa Population Dose_Response 1. Whole-Plant Dose-Response Assay Start->Dose_Response Confirm_Resistance Quantify Resistance Level (GR50, RI) Dose_Response->Confirm_Resistance Metabolic_Path 2a. Metabolic Studies Confirm_Resistance->Metabolic_Path Ethylene_Path 2b. Ethylene Pathway Analysis Confirm_Resistance->Ethylene_Path Cyanide_Path 2c. Cyanide Detoxification Confirm_Resistance->Cyanide_Path Synergist_Assay Synergist Assays (e.g., PBO, Malathion) Metabolic_Path->Synergist_Assay Enzyme_Assay_Met Enzyme Assays (GST, UGT) Synergist_Assay->Enzyme_Assay_Met Metabolite_Analysis Metabolite Analysis (LC-MS) Enzyme_Assay_Met->Metabolite_Analysis Conclusion Identify Primary Resistance Mechanism(s) Metabolite_Analysis->Conclusion Ethylene_Measurement Ethylene Measurement (Gas Chromatography) Ethylene_Path->Ethylene_Measurement Gene_Expression_Eth Gene Expression (ACS, ACO) Ethylene_Measurement->Gene_Expression_Eth Gene_Expression_Eth->Conclusion CAS_Assay β-CAS Activity Assay Cyanide_Path->CAS_Assay Gene_Expression_CAS Gene Expression (β-CAS) CAS_Assay->Gene_Expression_CAS Gene_Expression_CAS->Conclusion

Caption: Experimental workflow for this compound resistance.

References

Quinclorac phytotoxicity symptoms on non-target crops like tomato and potato

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phytotoxic effects of Quinclorac on non-target crops, specifically tomato (Solanum lycopersicum) and potato (Solanum tuberosum).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a selective herbicide belonging to the quinoline (B57606) carboxylic acid group.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry disrupts normal plant growth processes, leading to abnormal cell division and elongation, ultimately causing plant death in susceptible species.[2][3] In sensitive broadleaf plants, like tomato and potato, it produces typical auxin-like symptoms.

Q2: What are the typical visual symptoms of this compound phytotoxicity on tomato plants?

A2: Tomato plants are highly sensitive to this compound. Common symptoms of exposure include:

  • Epinasty: Twisting, bending, and curling of stems and leaf petioles.

  • Leaf Cupping and Distortion: Leaves may become cupped, thickened, leathery, and develop an uncharacteristic fan shape.

  • Chlorosis and Necrosis: Yellowing (chlorosis) or browning and death (necrosis) of leaf tissue can occur.

  • Stunted Growth: Overall plant growth is often inhibited.

  • Flower and Fruit Abnormalities: Exposure can lead to bloom abscission (dropping of flowers), reduced fruit set, and abnormal fruit development.

Q3: What are the known phytotoxicity symptoms of this compound on potato plants?

A3: While less extensively documented in readily available literature compared to tomatoes, potatoes are also susceptible to this compound injury. Symptoms are generally consistent with those of other synthetic auxin herbicides and can include:

  • Leaf Malformations: Wrinkled and cupped leaves, with parallel venation giving a long, narrow appearance.

  • Stem and Petiole Twisting: Bending and twisting of stems and petioles (epinasty).

  • Stunted Growth: Reduced plant vigor and overall smaller plant size.

  • Tuber Malformations: Deformed and cracked tubers, which can significantly reduce marketable yield.

Q4: How does this compound exposure affect the yield of tomato and potato crops?

A4: this compound exposure, even at simulated drift rates, can significantly reduce the yield of both tomato and potato crops. For tomatoes, increasing the rate and number of applications of this compound leads to a linear decrease in fruit yield. In potatoes, soil residues of this compound have been shown to reduce both marketable and total tuber yields even a year after application.

Q5: What is the signaling pathway of this compound in sensitive dicot plants?

A5: As a synthetic auxin, this compound initiates a signaling cascade that leads to phytotoxicity. The simplified pathway involves:

  • Perception: this compound binds to auxin receptors, primarily the TIR1/AFB F-box proteins.

  • Derepression of Transcription: This binding promotes the degradation of Aux/IAA repressor proteins.

  • Gene Expression: The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

  • Physiological Response: The altered gene expression leads to an overproduction of ethylene (B1197577) and cyanide, which are key mediators of the phytotoxic symptoms observed, such as epinasty, senescence, and ultimately, cell death.

Section 2: Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments.

Issue 1: Inconsistent or unexpected phytotoxicity symptoms observed in experiments.

  • Possible Cause 1: Environmental Factors. Temperature, humidity, and light intensity can influence a plant's response to herbicides. High temperatures can sometimes increase the severity of symptoms.

  • Troubleshooting Step 1: Record and control environmental conditions in your experimental setup (greenhouse or growth chamber) to ensure consistency across treatments.

  • Possible Cause 2: Plant Developmental Stage. The susceptibility of plants to herbicides can vary with their age and developmental stage.

  • Troubleshooting Step 2: Standardize the age and developmental stage of the plants used in your experiments. For example, treat all plants at the four-leaf stage.

  • Possible Cause 3: Application Variability. Uneven spray application can lead to variable exposure and inconsistent symptoms.

  • Troubleshooting Step 3: Ensure a uniform and calibrated spray application. Use a spray chamber for precise and repeatable applications.

Issue 2: Difficulty in quantifying subtle phytotoxicity symptoms.

  • Possible Cause: Subjectivity of Visual Assessment. Visual rating scales can be subjective and may not capture subtle physiological changes.

  • Troubleshooting Step 1: In addition to visual scoring using a standardized scale like the EWRC scale, incorporate quantitative physiological measurements such as chlorophyll (B73375) content, electrolyte leakage, and plant biomass.

  • Troubleshooting Step 2: Use imaging techniques to quantify changes in leaf color and morphology more objectively.

Issue 3: Low or no detectable this compound residues in symptomatic plant tissue.

  • Possible Cause 1: Rapid Metabolism. Plants can metabolize herbicides over time. The timing of sample collection is critical.

  • Troubleshooting Step 1: Collect tissue samples at multiple time points after application to capture the peak residue levels and understand the metabolic fate of the compound.

  • Possible Cause 2: Inappropriate Analytical Method. The extraction and analytical method may not be sensitive enough or optimized for the specific plant matrix.

  • Troubleshooting Step 2: Utilize a validated and sensitive analytical method such as LC-MS/MS with an appropriate extraction protocol like the QuEChERS method. Ensure proper storage of samples (e.g., -20°C) to prevent degradation before analysis.

Section 3: Data Presentation

Table 1: this compound Dose-Response on Tomato Phytotoxicity and Yield

This compound Rate (g ai/ha)Maximum Visual Injury (%)Tomato Fruit Yield Reduction (%)Reference
0.42~20No significant reduction
2.1 - 4.2Not specifiedSignificant reduction
4248 - 68Significant reduction

Table 2: this compound Residue Levels in Tomato Tissue

This compound Application Rate (g ai/ha)Number of ApplicationsThis compound Residue (ppb)Time of DetectionHalf-life (days)Reference
4.2353Immediately after 3rd application3.0
Not Specified3922After 3rd applicationNot Specified

Section 4: Experimental Protocols

Protocol 1: Visual Assessment of this compound Phytotoxicity in Tomato and Potato

This protocol is adapted from the European Weed Research Council (EWRC) rating scale.

  • Objective: To visually assess and quantify the phytotoxic effects of this compound on tomato and potato plants.

  • Materials:

    • Treated and control plants.

    • EWRC rating scale (see Table 3).

    • Data collection sheets.

  • Procedure:

    • Conduct visual assessments at regular intervals after treatment (e.g., 3, 7, 14, 21, and 28 days after treatment - DAT).

    • For each plant, compare its overall health and the presence of specific symptoms to the untreated control plants.

    • Assign a rating from 1 to 9 based on the EWRC scale, where 1 indicates no effect and 9 indicates complete plant death.

    • Record the ratings for each plant at each time point.

    • Analyze the data statistically to determine significant differences between treatments.

Table 3: European Weed Research Council (EWRC) Phytotoxicity Rating Scale

RatingDescription of Symptoms
1No effect
2Very slight effects (e.g., very slight discoloration or stunting)
3Slight effects (e.g., some discoloration, stunting, or malformation)
4Slight to moderate effects, but plants likely to recover
5Moderate effects (e.g., significant discoloration, stunting, and malformation)
6Moderately severe effects, recovery doubtful
7Severe effects (e.g., strong epinasty, necrosis, severe stunting)
8Very severe effects, plants dying
9Plant dead

Protocol 2: this compound Residue Analysis in Tomato Fruit and Potato Tubers using QuEChERS and LC-MS/MS

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Objective: To extract and quantify this compound residues from tomato fruit and potato tuber samples.

  • Materials:

    • Homogenizer or blender.

    • Centrifuge and centrifuge tubes (50 mL).

    • Acetonitrile (B52724) (ACN).

    • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Dispersive solid-phase extraction (dSPE) tubes with PSA (primary secondary amine) and C18 sorbents.

    • LC-MS/MS system.

    • This compound analytical standard.

  • Procedure:

    • Sample Homogenization: Weigh 10-15 g of a representative sample (tomato fruit or potato tuber) into a 50 mL centrifuge tube.

    • Extraction:

      • Add 10-15 mL of acetonitrile to the tube.

      • Add the appropriate QuEChERS extraction salt packet.

      • Shake vigorously for 1 minute.

      • Centrifuge at >3000 g for 5 minutes.

    • Dispersive SPE Cleanup:

      • Take an aliquot of the supernatant (acetonitrile layer).

      • Transfer it to a dSPE tube containing PSA and C18.

      • Vortex for 30 seconds.

      • Centrifuge at >3000 g for 5 minutes.

    • Analysis:

      • Take the final supernatant.

      • Filter it through a 0.22 µm syringe filter.

      • Inject an aliquot into the LC-MS/MS system for quantification.

    • Quantification: Prepare a calibration curve using the this compound analytical standard in a blank matrix extract to account for matrix effects.

Section 5: Mandatory Visualizations

Quinclorac_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB (Auxin Receptor) This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription of Ethylene_Production Increased Ethylene Production Auxin_Response_Genes->Ethylene_Production Cyanide_Production Increased Cyanide Production Ethylene_Production->Cyanide_Production co-product Phytotoxicity Phytotoxicity Symptoms (Epinasty, Chlorosis, Necrosis) Ethylene_Production->Phytotoxicity Cyanide_Production->Phytotoxicity

Caption: this compound signaling pathway in susceptible dicot plants.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_assessment Data Collection & Analysis cluster_output Results Plant_Growth Grow Tomato/Potato Plants to desired stage Application Apply this compound Treatments (e.g., foliar spray) Plant_Growth->Application Treatment_Prep Prepare this compound Dose-Response Solutions Treatment_Prep->Application Visual_Assessment Visual Phytotoxicity Assessment (EWRC Scale) Application->Visual_Assessment Physiological_Measurement Physiological Measurements (Chlorophyll, Electrolyte Leakage) Application->Physiological_Measurement Yield_Assessment Yield Component Analysis Application->Yield_Assessment Residue_Analysis Residue Analysis (QuEChERS, LC-MS/MS) Application->Residue_Analysis Data_Analysis Statistical Analysis and Interpretation Visual_Assessment->Data_Analysis Physiological_Measurement->Data_Analysis Yield_Assessment->Data_Analysis Residue_Analysis->Data_Analysis

Caption: General experimental workflow for assessing this compound phytotoxicity.

References

Technical Support Center: Mitigating Quinclorac Injury in Sensitive Rice Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate quinclorac-induced injury in sensitive rice cultivars.

Troubleshooting Guides

Issue 1: Severe chlorosis, stunting, and leaf rolling observed in rice seedlings after this compound application.

  • Possible Cause: The rice cultivar used is highly sensitive to this compound, or the herbicide was applied at a rate too high for the specific cultivar and environmental conditions.

  • Troubleshooting Steps:

    • Verify Cultivar Sensitivity: Confirm the known sensitivity of your rice cultivar to this compound. Japonica and Indica rice varieties can exhibit differential sensitivity.

    • Review Application Rate: Ensure the applied concentration of this compound is within the recommended range for your specific experimental setup and rice cultivar.[1][2]

    • Environmental Conditions: Assess if environmental stressors such as high temperatures or drought were present during or after application, as these can exacerbate herbicide injury.

    • Mitigation Strategy - Safener Application: For future experiments, consider the pre-application of a herbicide safener. Safeners can reduce oxidative stress and protect rice plants from this compound-induced damage like leaf chlorosis and stunting.[3]

    • Mitigation Strategy - Salicylic (B10762653) Acid Pre-treatment: Pre-treatment with salicylic acid (SA) has been shown to alleviate this compound toxicity by enhancing the activity of antioxidant enzymes.[4]

Issue 2: Inconsistent or poor efficacy of herbicide safeners in preventing this compound injury.

  • Possible Cause: Improper application timing, incorrect safener-to-herbicide ratio, or the specific safener being ineffective for the particular rice cultivar or herbicide formulation.

  • Troubleshooting Steps:

    • Application Timing: Review the experimental protocol for safener application. Safeners are often most effective when applied as a seed treatment or just prior to the herbicide application.

    • Safener and Herbicide Compatibility: Ensure the chosen safener is compatible with the this compound formulation being used. A jar test is recommended before large-scale mixing, especially with emulsifiable concentrate (EC) formulations.[3]

    • Safener Selection: Not all safeners are equally effective. Fenclorim and isoxadifen (B1239706) are examples of safeners used in rice. Research the efficacy of different safeners for your specific rice variety. Some safeners offer superior protection against this compound compared to generic ones.

    • Root Application: Research indicates that the induction of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) by safeners like fenclorim can be greatest when applied directly to the roots.

Issue 3: Experiments involving this compound show delayed phytotoxicity symptoms, even weeks after application.

  • Possible Cause: This phenomenon, known as Delayed Phytotoxicity Syndrome (DPS), has been associated with the microbial dechlorination of halogenated herbicides like this compound in the soil.

  • Troubleshooting Steps:

    • Soil Analysis: Investigate the microbial composition of your experimental soil. Certain fungi and bacteria can dechlorinate this compound, leading to the formation of phytotoxic compounds.

    • Fungicide Application: In greenhouse experiments where DPS is suspected, the application of fungicides like iprodione (B1672158) or benomyl (B1667996) to the soil has been shown to mitigate the symptoms.

    • Sterilized Soil: For controlled experiments, using sterile soil can help determine if the observed delayed phytotoxicity is microbially mediated.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound injury in sensitive rice?

A1: this compound is an auxin-type herbicide. In sensitive grasses, it induces the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase in the roots. ACC is then transported to the shoots, where it is converted to ethylene (B1197577) and cyanide. The overproduction of cyanide is a primary phytotoxic compound that leads to growth inhibition, tissue necrosis, chlorosis, and stunting.

Q2: How do herbicide safeners protect rice from this compound injury?

A2: Herbicide safeners work by enhancing the natural detoxification pathways within the rice plant. They can induce the production of enzymes such as glutathione S-transferases (GSTs), cytochrome P450s, and UDP-glucosyltransferases (UGTs). These enzymes metabolize the herbicide into non-toxic forms, preventing it from reaching its target site and causing injury. Safeners can reduce crop injury from 25-30% to less than 5%.

Q3: Can I use any safener with this compound?

A3: No, the effectiveness of a safener is specific to the crop and the herbicide. It is crucial to use a safener that has been demonstrated to be effective for protecting rice from this compound. Some this compound-specific safeners are reported to be 20-30% more effective than generic, dichlormid-based safeners for rice. Always consult technical data sheets or conduct preliminary trials to ensure compatibility and efficacy.

Q4: What are the visual symptoms of this compound toxicity in rice?

A4: Symptoms of this compound toxicity in sensitive rice cultivars include stunting, excessive tillering, leaf chlorosis (yellowing), leaf rolling, curvature or "fishhooking" of tillers, and in severe cases, plant death.

Q5: Are there any biochemical markers that can be used to assess the effectiveness of a mitigation strategy?

A5: Yes, you can measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), and peroxidase (POD). An increase in the activity of these enzymes after a mitigation treatment (like salicylic acid application) can indicate a reduction in oxidative stress. Additionally, monitoring the expression levels of detoxification-related genes (e.g., specific CYPs, GSTs, UGTs) can provide molecular evidence of enhanced herbicide metabolism.

Data Presentation

Table 1: Efficacy of a this compound Safener in Rice

TreatmentCrop Injury (%)
This compound Alone25 - 30
This compound + Safener< 5

Source: Adapted from field trial data.

Table 2: Effect of Salicylic Acid (SA) Pre-treatment on Antioxidant Enzyme Activity and Malondialdehyde (MDA) Content in this compound-Treated Rice Seedlings

TreatmentSuperoxide Dismutase (SOD) ActivityAscorbate Peroxidase (APX) ActivityPeroxidase (POD) ActivityMalondialdehyde (MDA) Content
ControlBaselineBaselineBaselineBaseline
This compound (Q)IncreasedIncreasedIncreasedHighly Accumulated
SA Pre-treatment + this compound (S)Further Enhanced vs. QFurther Enhanced vs. QFurther Enhanced vs. QSignificantly Reduced vs. Q

Source: Adapted from physiological parameter analysis.

Experimental Protocols

Protocol 1: Evaluation of a Herbicide Safener for Mitigating this compound Injury in Rice

  • Seed Preparation: Treat rice seeds with the experimental safener at various concentrations according to the manufacturer's recommendations or a dose-response curve design. Include an untreated control group.

  • Planting: Plant the treated and untreated seeds in pots or trays with a suitable growth medium.

  • Growth Conditions: Grow the rice seedlings in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.

  • Herbicide Application: At the 2-3 leaf stage, apply this compound at a predetermined injurious rate to both safener-treated and untreated seedlings.

  • Data Collection:

    • Visually assess crop injury (e.g., stunting, chlorosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • Measure plant height and shoot biomass at 21 DAT.

    • For biochemical analysis, collect leaf tissue at specified time points after herbicide application to measure GST activity or gene expression of detoxification enzymes.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the safener on mitigating this compound injury.

Protocol 2: RNA Extraction for Transcriptome Analysis of this compound-Treated Rice

  • Plant Material and Treatment: Grow a sensitive rice cultivar to the desired stage (e.g., three-leaf stage). Treat the rice shoots with this compound for specific durations (e.g., 3, 6, and 24 hours). Include a control group treated with the solvent (e.g., 1% DMSO).

  • Sample Collection: At each time point, harvest the plant samples and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.

  • RNA Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a suitable method, such as TRIzol reagent (Invitrogen), following the manufacturer's protocol.

    • Purify the extracted RNA using a column-based kit (e.g., Qiagen RNeasy kit) to remove any remaining contaminants, including DNA.

  • Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/280 and A260/230 ratios.

    • Verify the integrity of the RNA by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

  • Downstream Applications: The high-quality extracted RNA is now ready for downstream applications such as real-time RT-PCR or whole-genome microarray analysis to identify genes involved in this compound response and detoxification.

Visualizations

Quinclorac_Injury_Pathway This compound This compound (Auxin-type Herbicide) ACC_Synthase Induces ACC Synthase Activity This compound->ACC_Synthase ACC ACC (1-aminocyclopropane- 1-carboxylic acid) Production ACC_Synthase->ACC Transport Transport to Shoot ACC->Transport Conversion Conversion Transport->Conversion Ethylene Ethylene Conversion->Ethylene Cyanide Cyanide (Phytotoxic) Conversion->Cyanide Injury Growth Inhibition, Necrosis, Chlorosis Cyanide->Injury

Caption: Signaling pathway of this compound-induced injury in sensitive grasses.

Quinclorac_Detoxification_Pathway cluster_safener Safener Application cluster_detox Detoxification Gene Induction Safener Herbicide Safener (e.g., Fenclorim) P450 Cytochrome P450s Safener->P450 induces GST Glutathione S-Transferases (GSTs) Safener->GST induces UGT UDP-Glucosyltransferases (UGTs) Safener->UGT induces ABC ABC Transporters Safener->ABC induces Metabolism Metabolism and Conjugation P450->Metabolism catalyze GST->Metabolism catalyze UGT->Metabolism catalyze NonToxic Non-toxic Metabolites ABC->NonToxic transport This compound This compound This compound->Metabolism Metabolism->NonToxic Tolerance Herbicide Tolerance NonToxic->Tolerance

Caption: Safener-induced this compound detoxification pathway in rice.

Experimental_Workflow start Start: Select Sensitive Rice Cultivar seed_treatment Seed Treatment with Safener (or Salicylic Acid) start->seed_treatment control_group Untreated Control Group start->control_group planting Planting and Seedling Growth seed_treatment->planting control_group->planting herbicide_app This compound Application (2-3 Leaf Stage) planting->herbicide_app data_collection Data Collection (Visual Injury, Biomass, etc.) herbicide_app->data_collection biochem_analysis Biochemical/Molecular Analysis (Enzyme Assays, Gene Expression) herbicide_app->biochem_analysis analysis Statistical Analysis and Conclusion data_collection->analysis biochem_analysis->analysis

References

Optimizing Quinclorac Spray Droplet Size for Enhanced Weed Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize quinclorac spray droplet size for enhanced weed control in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or Poor Weed Control

  • Question: Why am I observing poor or inconsistent control of target weeds (e.g., crabgrass) after applying this compound?

  • Possible Causes & Solutions:

    • Incorrect Droplet Size: The spray droplets may be too large, leading to poor coverage, or too small, resulting in drift and reduced deposition on the target weed. For heavy infestations of large crabgrass, a medium (226-325 µm) to very coarse (401-500 µm) droplet size is recommended for optimal control.[1][2]

    • Weed Growth Stage: this compound is most effective on actively growing weeds.[3] Application on mature or stressed weeds (due to drought, heat, or cold) can lead to reduced efficacy.[3] For crabgrass, application at the one to three-tiller stage is often ideal.

    • Inadequate Adjuvant Use: this compound requires the addition of a methylated seed oil (MSO) or crop oil concentrate (COC) for effective post-emergence control.[4] Ensure the correct type and concentration of adjuvant are used as specified in your experimental protocol.

    • Environmental Conditions: High temperatures and low humidity can increase droplet evaporation, especially for smaller droplets, reducing the amount of active ingredient reaching the target. Avoid spraying in windy conditions to prevent drift.

    • Herbicide Resistance: Repeated use of herbicides with the same mode of action can lead to the development of resistant weed populations. If resistance is suspected, consider using a herbicide with a different mode of action or combining this compound with another suitable herbicide.

    • Improper Spray Solution Preparation: Ensure the correct concentration of this compound and adjuvant are used and that the spray solution is thoroughly mixed before application.

Issue 2: Off-Target Injury to Desirable Plants

  • Question: I am observing injury to non-target plants in or near my experimental plots. What is causing this and how can I prevent it?

  • Possible Causes & Solutions:

    • Spray Drift: Small droplets (<200 microns) are highly susceptible to drift. Utilize nozzles that produce a coarser droplet spectrum and avoid spraying in windy conditions.

    • Volatility: Although less of a concern with this compound compared to some other herbicides, off-target movement can occur through volatilization, especially at high temperatures. Follow all label instructions regarding application conditions.

    • Contaminated Equipment: Thoroughly clean spray equipment before and after use to prevent cross-contamination with other herbicides that may be injurious to different plant species.

Issue 3: Inaccurate or Non-Reproducible Experimental Results

  • Question: My experimental results with this compound are not consistent across replicates or experiments. How can I improve reproducibility?

  • Possible Causes & Solutions:

    • Variable Droplet Size: Inconsistent nozzle performance or pressure fluctuations can lead to variable droplet sizes. Calibrate spray equipment regularly and use high-quality nozzles.

    • Inconsistent Application Technique: Ensure a consistent spray height and speed are maintained across all applications to ensure uniform coverage.

    • Environmental Variability: Conduct experiments under controlled environmental conditions (e.g., greenhouse) whenever possible to minimize the impact of fluctuating temperature, humidity, and light.

    • Biological Variability: Use weed populations of a consistent growth stage and density for all experimental units.

Frequently Asked Questions (FAQs)

Application and Preparation

  • What is the recommended adjuvant to use with this compound? For post-emergence applications, a methylated seed oil (MSO) is the preferred adjuvant to ensure effective weed control.

  • How should I prepare a this compound spray solution with a methylated seed oil (MSO) adjuvant?

    • Begin with a clean spray tank and fill it with 1/2 to 3/4 of the required volume of clean water.

    • If using a water-dispersible granule (WDG) formulation of this compound, create a slurry by premixing the product with a small amount of water before adding it to the tank. For liquid formulations, add them directly to the tank.

    • Agitate the tank to ensure the this compound is completely dispersed.

    • Add the MSO to the tank.

    • Fill the remainder of the tank with water and continue to agitate the solution.

  • What is the optimal timing for this compound application? Apply this compound to actively growing weeds. For annual grasses like crabgrass, applications during the early tiller stages are generally most effective.

Droplet Size and Efficacy

  • What is the ideal droplet size for this compound application? For controlling heavy populations of large crabgrass, spray droplets ranging from medium (226-325 µm) to very coarse (401-500 µm) have been shown to be most effective.

  • How does droplet size affect this compound efficacy? Droplet size is a critical factor influencing both weed coverage and the potential for spray drift.

    • Fine droplets (<200 µm): Provide excellent coverage but are highly prone to drift, leading to off-target damage and reduced deposition on the intended target.

    • Coarse droplets (>400 µm): Have a lower risk of drift but may result in reduced coverage, which can be problematic for contact herbicides or dense weed canopies.

  • How can I control the droplet size of my this compound spray? Droplet size is primarily determined by the choice of spray nozzle, orifice size, and operating pressure. Air-induction nozzles, for example, are designed to produce coarser droplets with fewer driftable fines.

Data Presentation

Table 1: Recommended this compound Droplet Size for Crabgrass Control

Weed SpeciesWeed DensityOptimal Droplet Size ClassificationDroplet Size Range (µm)
Large Crabgrass (Digitaria sanguinalis)HeavyMedium to Very Coarse226 - 500
Large Crabgrass (Digitaria sanguinalis)LowFine to Ultra Coarse145 - >650

Data synthesized from Nangle et al. (2021).

Experimental Protocols

1. Protocol for Spray Droplet Size Analysis using Laser Diffraction

This protocol outlines the steps for characterizing the droplet size spectrum of a this compound spray solution using a laser diffraction instrument.

  • Materials:

    • Laser diffraction instrument (e.g., Malvern Spraytec)

    • Low-speed wind tunnel

    • Spray nozzle to be tested

    • Pressurized spray system with pressure gauge

    • This compound spray solution with adjuvant

    • Computer with data acquisition software

  • Procedure:

    • System Setup: Position the laser diffraction system at the outlet of the wind tunnel. Mount the spray nozzle on a traverse system that allows it to move through the laser beam.

    • Calibration: Calibrate the instrument according to the manufacturer's instructions.

    • Prepare Spray Solution: Prepare the this compound and adjuvant solution to the desired concentration.

    • Set Operating Parameters: Set the desired spray pressure and the wind tunnel airspeed to simulate field conditions.

    • Background Measurement: Take a background measurement with the laser on but without the spray to account for any ambient dust or particles.

    • Initiate Spray: Activate the spray system.

    • Data Acquisition: Traverse the nozzle through the laser beam while the software records the scattered light patterns. The system will calculate the droplet size distribution based on these measurements.

    • Data Analysis: Analyze the data to determine key parameters such as the Volume Median Diameter (Dv50), which represents the droplet diameter at which 50% of the spray volume is composed of smaller droplets.

2. Protocol for Greenhouse Bioassay to Evaluate this compound Efficacy

This protocol describes a whole-plant bioassay to assess the efficacy of different this compound treatments on a target weed species.

  • Materials:

    • Target weed seeds (e.g., crabgrass)

    • Pots (e.g., 10 cm diameter) filled with a suitable growing medium

    • Greenhouse or growth chamber with controlled environmental conditions

    • Calibrated spray chamber or track sprayer

    • This compound and adjuvant

    • Data collection tools (e.g., rulers, scales, imaging system)

  • Procedure:

    • Plant Propagation: Sow weed seeds in pots and allow them to grow to the desired stage (e.g., 2-3 leaf stage). Thin seedlings to a uniform number per pot.

    • Treatment Preparation: Prepare the this compound spray solutions at the desired concentrations, including an untreated control.

    • Herbicide Application: Place the pots in the spray chamber and apply the treatments uniformly.

    • Post-Treatment Care: Return the pots to the greenhouse and provide optimal growing conditions. Water as needed, avoiding overhead irrigation immediately after application to prevent washing the herbicide off the foliage.

    • Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), assess herbicide efficacy. Common evaluation methods include:

      • Visual Injury Ratings: Score plants on a scale of 0 (no injury) to 100 (complete death).

      • Plant Height Measurements: Measure the height of the treated plants compared to the control.

      • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control.

Mandatory Visualization

Quinclorac_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response cluster_symptoms Visible Symptoms This compound This compound auxin_receptor Auxin Receptor This compound->auxin_receptor Binds to signal_cascade Signal Cascade auxin_receptor->signal_cascade Activates gene_expression Altered Gene Expression signal_cascade->gene_expression cell_wall_inhibition Cell Wall Synthesis Inhibition signal_cascade->cell_wall_inhibition ethylene_synthesis Increased Ethylene Synthesis gene_expression->ethylene_synthesis cyanide_accumulation Cyanide Accumulation ethylene_synthesis->cyanide_accumulation Co-product epinasty Epinasty (Twisting/Curling) ethylene_synthesis->epinasty necrosis Chlorosis & Necrosis cyanide_accumulation->necrosis stunting Growth Inhibition (Stunting) cell_wall_inhibition->stunting stunting->necrosis Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis A 1. Prepare this compound & Adjuvant Solution D 4. Apply Treatments in Spray Chamber A->D B 2. Calibrate Sprayer & Select Nozzle B->D C 3. Grow Target Weeds to Desired Stage C->D E 5. Measure Droplet Size (Laser Diffraction) D->E F 6. Conduct Greenhouse Bioassay D->F H 8. Analyze & Compare Results E->H G 7. Collect Efficacy Data (Visual, Biomass) F->G G->H Troubleshooting_Logic start Poor Weed Control Observed q1 Was an appropriate adjuvant used? start->q1 s1 Add MSO or COC to spray mix q1->s1 No q2 Was the weed at the correct growth stage? q1->q2 Yes s2 Target actively growing, immature weeds q2->s2 No q3 Was the droplet size optimal? q2->q3 Yes s3 Adjust nozzle/pressure for medium-coarse spray q3->s3 No q4 Were environmental conditions favorable? q3->q4 Yes s4 Avoid high temp, low humidity, & wind q4->s4 No end Consider herbicide resistance q4->end Yes

References

Factors affecting Quinclorac degradation and persistence in soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation and persistence of the herbicide quinclorac in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation rate of this compound in soil?

The degradation and persistence of this compound in soil are influenced by a combination of factors, including soil type, organic matter (OM) content, moisture, temperature, and pH.[1][2] Microbial activity is a key driver of degradation.[1] Generally, conditions that favor higher microbial activity, such as warmer temperatures and adequate moisture, will lead to faster degradation.

Q2: How does soil organic matter affect this compound's persistence?

Soil organic matter plays a crucial role. This compound dissipation is often more rapid in soils with higher organic matter content.[1][2] For instance, the most rapid dissipation (average half-life of less than 38 days) has been observed in soils with OM greater than 6%.[1][2] However, this compound can also bind to organic carbon in the soil, which can reduce its leaching potential.[1]

Q3: What is the expected half-life (DT50) of this compound in soil?

The half-life of this compound can vary widely, from as short as 18 days to over a year, depending on environmental conditions.[1] Reported DT50 values have ranged from approximately 21 to 112 days in studies of Northern Great Plains soils.[2] In a study on paddy soil, the half-life was as low as 10.58 days at a neutral pH.[3] In contrast, other studies have reported half-lives of 168 days in clay soil and 391 days in loamy sand.[4]

Q4: How does soil pH impact the degradation of this compound?

Soil pH is a significant factor. This compound degradation is fastest in neutral (pH 7.0) conditions, with a reported half-life of 10.58 days.[3] Degradation is slower in both acidic and alkaline soils. The half-life increases to 18.53 days at pH 8.0 and 30.81 days at pH 6.0.[3]

Q5: Are there specific microorganisms known to degrade this compound?

Yes, microbial breakdown is a primary degradation pathway.[1] Specific bacterial strains have been identified that can degrade this compound, including Stenotrophomonas maltophilia and Cellulosimicrobium cellulans.[5][6] Under optimal conditions (30°C and neutral pH), these bacteria can significantly enhance the degradation rate.[5][6]

Troubleshooting Guide

Issue: My observed this compound half-life is much longer than expected.

  • Possible Cause 1: Soil Properties. Low organic matter, low microbial activity, or a non-neutral pH can significantly slow degradation.

    • Troubleshooting Step: Characterize your soil's properties, including texture, organic matter content, and pH. Compare these to the conditions cited in literature where faster degradation was observed. Soils with low organic matter (e.g., <2%) tend to exhibit very slow dissipation.[7]

  • Possible Cause 2: Environmental Conditions. Low soil moisture and cool temperatures inhibit the microbial activity required for degradation.

    • Troubleshooting Step: Review your experimental incubation conditions. This compound dissipation increases with higher temperatures (within the 5-25°C range) and increased soil moisture.[1][3] Ensure moisture levels are adequate (e.g., 45% of field capacity) and temperatures are conducive to microbial life (e.g., 25-35°C).[3][6]

  • Possible Cause 3: Experimental Setup. The absence of vegetation or the use of sterilized soil can eliminate key degradation pathways.

    • Troubleshooting Step: In studies without vegetation, over 98% of applied this compound can remain in the soil, indicating the importance of plant uptake and rhizosphere microbial activity.[8] If using sterilized soil for abiotic degradation studies, expect significantly longer persistence.

Issue: I am seeing inconsistent degradation rates across replicates.

  • Possible Cause 1: Non-homogenous Soil Samples. Variations in soil composition (e.g., pockets of higher clay or organic matter) within your samples can lead to variability.

    • Troubleshooting Step: Ensure your bulk soil sample is thoroughly homogenized (sieved and mixed) before distributing it into experimental units.

  • Possible Cause 2: Inconsistent Moisture Levels. Uneven watering or evaporation can create different microbial environments in each replicate.

    • Troubleshooting Step: Tightly control moisture levels in your incubation chambers. Use sealed containers where possible or monitor and adjust moisture content by weight regularly.

  • Possible Cause 3: Analytical Variability. Issues during extraction or analysis can introduce errors.

    • Troubleshooting Step: Review your extraction protocol for efficiency and reproducibility. Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated with appropriate controls and standards. The QuEChERS method is a simplified approach for extraction that has shown good recovery.[9]

Data Summary Tables

Table 1: Effect of Soil Properties and Organic Matter (OM) on this compound Half-Life (DT50)

Soil TypeOrganic Matter (%)DT50 (Days)Reference
Clay-168[4]
Loamy Sand-391[4]
Silt Loam-> 1 year[4]
Clay Loam1.92124[10]
Sandy Clay Loam2.0~336 (48 weeks)[7]
High OM Soil> 6.0< 38[2]

Table 2: Effect of Temperature on this compound Half-Life (DT50)

Temperature (°C)Soil MoistureDT50 (Days)Reference
5 - 25-Degradation increases with temperature[3]
25-15.04[3]
30OptimalOptimal for microbial degradation[5][6]
35-17.33[3]

Table 3: Effect of Soil Moisture on this compound Half-Life (DT50) at 16°C

Soil TypeMoisture (% Field Capacity)DT50 (Days)Reference
Glendive-Havre Clay22.5%> 112[1]
Glendive-Havre Clay45%34[1]
Glendive-Havre Clay90%78[1]
Lamoure Loamy Sand22.5%94[1]
Lamoure Loamy Sand45%61[1]

Table 4: Effect of pH on this compound Half-Life (DT50)

pH ValueDT50 (Days)Reference
6.0 (Acidic)30.81[3]
7.0 (Neutral)10.58[3]
8.0 (Alkaline)18.53[3]

Experimental Protocols & Visualizations

Key Experimental Methodologies

1. Soil Dissipation Study (Laboratory Incubation)

This protocol is a generalized procedure based on common methodologies for studying herbicide degradation.[11][12][13]

  • Soil Collection and Preparation: Collect soil from the A horizon (top 20 cm). Air-dry the soil, remove large debris, and pass it through a 2 mm sieve to ensure homogeneity. Characterize the soil for texture, pH, and organic matter content.

  • Herbicide Application: Weigh a standardized amount of soil (e.g., 50 g) into incubation vessels (e.g., glass jars). Apply a solution of this compound to achieve the desired concentration (e.g., 1 mg/kg).

  • Incubation: Adjust the soil moisture to a specific percentage of field capacity (e.g., 45% or 60%). Place the vessels in an incubator at a constant temperature (e.g., 25°C). To study biodegradation, use non-sterilized soil. For abiotic degradation, use autoclaved or gamma-irradiated soil.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, 60 days), remove replicate samples for analysis.

  • Extraction: Extract this compound from the soil samples. A common method involves shaking the soil with a basic solution (e.g., 0.1 N NaOH), followed by acidification and liquid-liquid partitioning with a solvent like methylene (B1212753) chloride or ethyl acetate.[14] The QuEChERS method provides a simpler alternative using an acetonitrile-based extraction.[9]

  • Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS/MS) detector.[3][9][15]

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the DT50 value by fitting the data to a first-order kinetics model.[10]

2. Microbial Degradation Study

This protocol outlines the steps to assess the role of specific microbial strains in this compound degradation.

  • Isolate and Culture Bacteria: Isolate potential this compound-degrading bacteria from contaminated soil using enrichment cultures with this compound as the primary carbon source.

  • Degradation Assay: In a liquid mineral salt medium, inoculate the medium with the bacterial strain. Add this compound at a known concentration (e.g., 50 mg/L).

  • Incubation: Incubate the cultures under optimal conditions for the specific strain (e.g., 30°C, pH 7.0) with shaking.[5]

  • Sampling and Analysis: Periodically collect aliquots from the culture. Centrifuge to remove bacterial cells, and analyze the supernatant for the remaining this compound concentration using HPLC.

  • Controls: Use un-inoculated, sterile controls to account for any abiotic degradation.

Visualizations

Factors_Affecting_Quinclorac_Persistence cluster_soil cluster_env This compound This compound Persistence Soil_Properties Soil Properties Soil_Properties->this compound directly affects Microbial_Activity Microbial Activity Soil_Properties->Microbial_Activity influences Environmental_Factors Environmental Factors Environmental_Factors->Microbial_Activity strongly influences Microbial_Activity->this compound decreases Organic_Matter Organic Matter Organic_Matter->Soil_Properties pH pH pH->Soil_Properties Texture Texture (Clay) Texture->Soil_Properties Temperature Temperature Temperature->Environmental_Factors Moisture Moisture Moisture->Environmental_Factors Experimental_Workflow arrow -> A 1. Soil Collection & Homogenization B 2. Application of This compound Solution A->B C 3. Incubation (Controlled Temp & Moisture) B->C D 4. Time-Course Sampling (e.g., 0-60 days) C->D E 5. Solvent Extraction (e.g., NaOH, MeCl2) D->E F 6. Sample Cleanup (e.g., SPE) E->F G 7. HPLC or LC-MS/MS Analysis F->G H 8. Data Analysis (Calculate DT50) G->H Degradation_Pathway This compound This compound P1 Decarboxylation This compound->P1 P2 Dechlorination This compound->P2 P3 Hydroxylation This compound->P3 P4 Substitution (Cl with OH) This compound->P4 Final Smaller, Less Active Compounds P1->Final P2->Final P3->Final P4->Final

References

Technical Support Center: Strategies to Reduce Quinclorac Leaching and Groundwater Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the environmental risks associated with Quinclorac, a widely used herbicide. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching a significant environmental concern?

This compound is a selective, hormone-type herbicide from the quinoline (B57606) carboxylic acid family, primarily used to control grassy weeds like crabgrass and barnyardgrass in rice fields and turfgrass.[1][2] It functions as a synthetic auxin, causing uncontrolled growth and eventual death in susceptible plants.[1] The concern with this compound lies in its potential for high mobility in certain soil types and its persistence in the environment.[3] Its half-life can be lengthy, ranging from 124 days in clay-loam soil to over a year in some silt loam soils under certain conditions.[3][4][5] This persistence, combined with its mobility, creates a risk of leaching into groundwater, potentially contaminating drinking water sources and harming sensitive succeeding crops.[3][6]

Q2: What are the primary factors that influence the leaching potential of this compound?

The leaching of this compound is a complex process governed by the interplay of several factors:

  • Soil Properties: Organic matter content, clay content, texture, and pH are critical.[7][8]

  • Herbicide Properties: this compound's water solubility and its soil organic carbon-water (B12546825) partitioning coefficient (Koc) determine its tendency to move with soil water.[3]

  • Environmental Conditions: Temperature, moisture levels, and rainfall intensity affect both the degradation rate of this compound and the volume of water moving through the soil profile.[7][9][10]

  • Agricultural Practices: Application rate, timing, and irrigation methods can significantly influence the amount of this compound available for leaching.[11]

Q3: How does soil composition specifically affect this compound's mobility and potential for leaching?

Soil composition plays a pivotal role in determining whether this compound remains in the upper soil layers or leaches downwards.

  • Organic Matter (OM): This is the most critical factor.[8][12] this compound adsorbs (binds) to organic matter. Soils with higher OM content will retain this compound more effectively, reducing its availability for leaching.[7][12] Leaching has been shown to decrease as soil OM increases.[7]

  • Clay Content: Clay particles also provide surfaces for herbicide adsorption.[8] However, the type of clay and the soil pH can influence the strength of this binding.

  • Soil Texture: Sandy soils, with larger particles and lower organic matter, have a higher permeability and lower sorption potential, making them more sensitive to this compound leaching.[7][8]

Q4: What is the impact of environmental conditions such as temperature, moisture, and pH on this compound's persistence and leaching?

Environmental conditions directly influence the rate at which this compound degrades in the soil.

  • Temperature: this compound dissipation generally increases with higher temperatures.[7][10] For instance, studies have shown faster degradation at 25-35°C.[9]

  • Moisture: Increased soil moisture generally promotes the degradation of this compound, although this effect can be less pronounced in soils with low organic matter.[7][10] However, excessive water from heavy rainfall or irrigation is the primary driver for the downward movement (leaching) of the herbicide through the soil profile.[11][13]

  • pH: Soil pH is a significant factor. The degradation of this compound has been found to be fastest in neutral (pH=7.0) conditions, with a half-life of approximately 10.58 days, compared to more acidic (pH=6.0, half-life of 30.81 days) or alkaline (pH=8.0, half-life of 18.53 days) soils.[9]

Q5: How can researchers modify experimental application practices to minimize this compound leaching in laboratory and field studies?

To minimize leaching, application practices should be carefully controlled:

  • Application Rate: Do not exceed recommended application rates.[11] Higher concentrations increase the amount of herbicide available for leaching.

  • Timing and Conditions: Apply this compound when the target weeds are actively growing and soil is moist but not saturated.[1][14] Avoid application when heavy rainfall is forecasted.[11]

  • Irrigation Management: After application, a small amount of irrigation (e.g., one-half inch) can help move the herbicide into the root zone of the weeds.[11][15] However, excessive irrigation should be avoided to prevent pushing the chemical past the root zone and into deeper soil layers.[11]

  • Use of Adjuvants: Incorporating specific adjuvants into the spray mixture can help bind this compound to soil particles, reducing its mobility.[16][17]

Q6: Can adjuvants be effectively used to reduce this compound leaching, and how do they work?

Yes, certain adjuvants, often referred to as soil deposition or retention aids, can help reduce herbicide leaching.[16][17] These adjuvants work by:

  • Increasing Adsorption: They can enhance the binding of the herbicide to soil particles, particularly organic matter and clay.[12][16]

  • Modifying Spray Solution Properties: Some adjuvants alter the physical characteristics of the spray solution to improve its retention in the upper soil profile where weed seeds germinate.[17][18] It's important to note that the effectiveness of an adjuvant can vary depending on the specific herbicide, soil type, and environmental conditions.[16]

Q7: What is the role of biochar in mitigating this compound leaching and how can it be incorporated into experiments?

Biochar, a carbon-rich material produced from the pyrolysis of organic waste, can be a highly effective soil amendment for reducing herbicide leaching.[19][20]

  • Mechanism of Action: Biochar has a high surface area and a porous structure, which provides numerous sites for herbicide adsorption.[21][22] This increased sorption significantly reduces the concentration of this compound in the soil solution, thereby minimizing its downward movement.[19]

  • Experimental Incorporation: In laboratory studies, biochar can be mixed into the soil at different rates (e.g., 2-4% by weight) before being packed into soil columns.[21] Comparing the leachate from biochar-amended columns to unamended controls can quantify its effectiveness in reducing this compound leaching. The type of biochar and its production temperature can influence its adsorption capacity.[21][23]

Q8: What are the standard methods for accurately quantifying this compound concentrations in experimental soil and water samples?

Accurate quantification is crucial for assessing leaching. The most common and reliable methods involve:

  • Sample Extraction: A preliminary step is required to extract this compound from the soil or water matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient extraction technique.[24] Other methods may involve extraction with solutions like 0.1 N NaOH or acetone/hydrochloric acid.[25][26]

  • Analytical Determination: High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred method for the final quantitative determination of this compound.[6][25][27] This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the herbicide. The limit of quantification can be as low as 10 parts per billion (ppb).[25]

Troubleshooting Guide for Leaching Experiments

Problem Possible Causes Recommended Solutions
High levels of this compound detected in leachate during soil column studies. Inappropriate soil choice: The soil may have low organic matter or a sandy texture, leading to high permeability.[7][8]Use a soil with a higher organic matter and clay content for the experiment, or co-amend the sandy soil with a known amount of organic matter or biochar to increase sorption.[12][21]
Excessive application rate: The applied concentration of this compound may be too high, overwhelming the soil's sorption capacity.Recalculate and apply a field-relevant application rate. Ensure uniform application across the soil surface.[11]
High water volume or intensity: The simulated rainfall or irrigation may be too heavy or applied too quickly, forcing the herbicide through the soil column.[13]Apply water in smaller, more frequent events to better simulate natural rainfall patterns. Reduce the total volume of water applied if it exceeds realistic environmental conditions.
Channeling within the soil column: Water may be flowing through preferential paths (macropores) in the column, bypassing the bulk of the soil matrix and carrying the herbicide with it.Ensure the soil is packed uniformly in the column to a consistent bulk density. A pre-wetting step can help settle the soil and reduce channeling.
Inconsistent or non-reproducible results in this compound degradation studies. Variable environmental conditions: Fluctuations in temperature, moisture, or lighting can significantly alter microbial activity and degradation rates.[9][10]Use a controlled environment chamber or incubator to maintain consistent temperature, moisture, and light/dark cycles throughout the experiment.
Inconsistent microbial populations: The microbial community responsible for degradation can vary between soil batches.Homogenize the bulk soil sample thoroughly before distributing it into experimental units. Include a soil stabilization period under controlled conditions before initiating the experiment.
Analytical variability: Inconsistencies in the extraction efficiency or analytical instrumentation can lead to variable results.Use a validated analytical method like QuEChERS with LC-MS/MS.[24][28] Include matrix-matched standards and fortified samples (spikes) in each analytical run to monitor recovery and ensure accuracy.[25]

Data Summary Tables

Table 1: Influence of Soil Properties on this compound Leaching and Persistence

Soil PropertyEffect on Leaching PotentialEffect on Persistence (Half-life)Reference
Organic Matter Decreases leaching due to increased adsorption.Dissipation is more rapid in soils with higher organic matter (>6%).[7]
Texture Higher leaching in sandy soils compared to clay or loam soils.Can be very persistent in loamy sand (half-life of 391 days).[3][7]
pH Leaching may be influenced by pH-dependent sorption.Fastest degradation at neutral pH (7.0); slower in acidic or alkaline soils.[9]

Table 2: Effect of Environmental Factors on this compound Half-Life (DT50)

FactorConditionThis compound Half-Life (DT50)Soil TypeReference
pH pH 6.030.81 daysPaddy Soil[9]
pH 7.010.58 daysPaddy Soil[9]
pH 8.018.53 daysPaddy Soil[9]
Temperature 25°C15.04 daysPaddy Soil[9]
35°C17.33 daysPaddy Soil[9]
Soil Type Clay Loam124 days-[4][5]
Loamy Sand391 days-[3]
Clay168 days-[3]

Table 3: Efficacy of Soil Amendments in Reducing Herbicide Leaching

AmendmentMechanismKey FindingsReference
Biochar High surface area and porosity increase herbicide sorption.Biochar with high surface area and low dissolved organic carbon can significantly increase the sorption of mobile herbicides.[20]
Adjuvants (Soil Deposition Aids) Enhance binding of herbicides to soil particles.Can reduce leaching of soil-active herbicides by promoting adsorption and degradation in the upper soil profile.[16][17]

Experimental Protocols

Protocol 1: Standard Soil Column Leaching Study

This protocol is designed to assess the mobility of this compound in a controlled laboratory setting, following principles outlined by OECD Guideline 312.[27]

  • Column Preparation:

    • Use inert columns (e.g., PVC or glass) of sufficient length (e.g., 30-40 cm) and diameter (e.g., 5-10 cm).[27][29]

    • Air-dry and sieve the test soil (e.g., <2 mm) to ensure homogeneity.

    • Pack the soil into the columns to a known bulk density, representative of field conditions. Place a glass wool plug or filter at the bottom of the column to retain soil.

    • Slowly pre-wet the columns from the bottom with a calcium chloride solution (e.g., 0.01 M CaCl2) until saturated to establish hydraulic conductivity and minimize preferential flow. Allow columns to drain freely.

  • This compound Application:

    • Prepare a stock solution of this compound (analytical standard or commercial formulation) in a suitable solvent.[27]

    • Apply a known amount of the this compound solution evenly to the surface of the soil column. The application rate should be equivalent to a realistic field application rate.

  • Leaching Simulation:

    • Simulate rainfall by applying a specific volume of 0.01 M CaCl2 solution to the top of the column at a constant, slow rate using a peristaltic pump or burette. A typical simulation might involve applying a total volume equivalent to 200 mm of rainfall over 48 hours.[27]

    • Collect the leachate that drains from the bottom of the column in timed fractions using a fraction collector.

  • Sample Analysis:

    • Measure the volume of each leachate fraction.

    • Analyze the this compound concentration in each leachate fraction using a validated method such as LC-MS/MS.[30]

    • After the leaching event, section the soil column into segments (e.g., 0-5, 5-10, 10-15 cm).[27]

    • Extract and analyze the this compound concentration in each soil segment to determine its final distribution in the soil profile.

  • Data Interpretation:

    • Construct a breakthrough curve by plotting the concentration of this compound in the leachate over time.

    • Calculate the total mass of this compound leached and the percentage of the applied amount remaining in each soil section.

Protocol 2: this compound Extraction and Analysis from Soil and Water (Adapted from QuEChERS)

This protocol provides a simplified and effective method for extracting this compound for subsequent analysis.[24]

  • Sample Preparation:

    • Soil: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Water: Place 10 mL of the water sample (e.g., leachate) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water to the soil sample and vortex to create a slurry.

    • To both soil and water samples, add 10 mL of acetonitrile (B52724) containing 1% acetic acid.

    • Add the QuEChERS salts: typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO4) and 1 g of sodium acetate (B1210297) (NaOAc).[24]

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the this compound) and a lower layer of water/soil solids.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional but Recommended):

    • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile extract into a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO4. PSA helps remove interfering organic acids.

    • Vortex for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Take an aliquot of the final, cleaned extract and transfer it to an autosampler vial.

    • The extract can be directly injected into an LC-MS/MS system for quantification.[24]

    • The LC-MS/MS should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.[28]

Visualizations

Quinclorac_Leaching_Factors cluster_soil Soil Properties cluster_environment Environmental Factors cluster_practices Management Practices Organic_Matter Organic Matter Leaching This compound Leaching Potential Organic_Matter->Leaching - Adsorption Texture Texture (Sand vs. Clay) Texture->Leaching +/- Permeability pH pH pH->Leaching +/- Degradation Rainfall Rainfall / Irrigation Rainfall->Leaching + Transport Temperature Temperature Temperature->Leaching - Degradation Application_Rate Application Rate Application_Rate->Leaching + Availability Adjuvants Use of Adjuvants Adjuvants->Leaching - Adsorption Biochar Biochar Amendment Biochar->Leaching - Adsorption

Caption: Key factors influencing the leaching potential of this compound in soil environments.

Leaching_Workflow A 1. Soil Column Preparation (Packing & Pre-wetting) B 2. This compound Application (Field-relevant rate) A->B C 3. Simulated Rainfall (Controlled flow rate) B->C D 4. Leachate Collection (Fractionated over time) C->D E 5. Soil Sectioning (Post-leaching) C->E F 6. Sample Extraction (QuEChERS) D->F E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Breakthrough Curve & Mass Balance) G->H

Caption: Standard experimental workflow for a soil column leaching study.

Biochar_Mechanism cluster_before Without Biochar cluster_after With Biochar Amendment Quinclorac_Free This compound in Soil Solution Soil_Particles Soil Particles (Low Adsorption) Quinclorac_Free->Soil_Particles Weak Adsorption Leaching High Leaching Potential Quinclorac_Free->Leaching Quinclorac_Bound This compound Adsorbed to Biochar Quinclorac_Free->Quinclorac_Bound Adsorption Process Biochar_Particles Biochar Particles (High Surface Area, Porous) Reduced_Leaching Reduced Leaching Biochar_Particles->Reduced_Leaching

References

Influence of soil pH and organic matter on Quinclorac half-life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the influence of soil pH and organic matter on the half-life of the herbicide Quinclorac.

Troubleshooting Guides

This section addresses common issues that may arise during experimental procedures.

Issue Potential Cause Troubleshooting Steps
Inconsistent this compound half-life results across replicates. 1. Non-homogenous soil samples. 2. Inconsistent moisture levels. 3. Temperature fluctuations in the incubator. 4. Errors in this compound application or extraction.1. Thoroughly mix and sieve soil before dispensing into experimental units. 2. Carefully adjust and maintain soil moisture at the desired level for each replicate. 3. Monitor and record incubator temperature regularly to ensure stability. 4. Calibrate application equipment and ensure consistent extraction solvent volumes and procedures.
Shorter than expected this compound half-life. 1. Enhanced microbial degradation due to optimal conditions. 2. Photodegradation if samples are exposed to light.1. Characterize the microbial population of your soil. Consider using sterilized soil as a control. 2. Conduct incubations in the dark to eliminate photodegradation as a variable.
Longer than expected this compound half-life. 1. Low microbial activity. 2. Strong adsorption of this compound to soil particles, making it less available for degradation. 3. Sub-optimal temperature or moisture for microbial activity.1. Ensure soil has not been stored in a way that would diminish its microbial population. 2. Analyze the organic matter and clay content of your soil; higher levels can increase adsorption.[1] 3. Verify that incubation temperature and soil moisture are within the optimal range for soil microbes.
Poor recovery of this compound from fortified samples. 1. Inefficient extraction method. 2. Degradation of this compound during extraction or analysis.1. Optimize the extraction solvent and technique. A modified QuEChERS method has been shown to be effective. 2. Ensure samples are processed promptly and stored correctly. Check the stability of this compound in your analytical standards.

Frequently Asked Questions (FAQs)

1. What is the expected half-life of this compound in soil?

The half-life of this compound in soil can vary widely, ranging from 21 to over 112 days.[2][3] Factors such as soil type, organic matter content, pH, temperature, and moisture all influence its persistence.[2][4] In some cases, with low organic matter, the half-life can be as long as 124 days.

2. How does soil pH affect the half-life of this compound?

Soil pH is a significant factor influencing this compound's degradation rate. The fastest degradation is typically observed in neutral pH conditions (around 7.0). Under acidic (pH 6.0) and alkaline (pH 8.0) conditions, the degradation slows down, resulting in a longer half-life. For instance, one study reported a half-life of 10.58 days at pH 7.0, which increased to 18.53 days at pH 8.0 and 30.81 days at pH 6.0.

3. What is the role of organic matter in this compound's half-life?

Soil organic matter is a key component in binding this compound, which can affect its availability for degradation. Generally, soils with higher organic matter content tend to exhibit more rapid dissipation of this compound. For example, soils with over 6% organic matter had an average half-life of less than 38 days, while soils with low organic matter (e.g., 2%) have shown a half-life of up to 48 weeks. Increased organic matter can also reduce the leaching of this compound.

4. Does temperature influence the degradation of this compound?

Yes, temperature plays a crucial role. This compound degradation generally increases with higher temperatures. For example, in one study, the half-life decreased from 41 to 21 days as the temperature rose from 8 to 24°C in a Svea-Barnes loam soil. Another study found that degradation was faster at 25-35°C.

5. How does soil moisture impact this compound's half-life?

Increased soil moisture generally leads to a shorter half-life for this compound because it promotes higher microbial activity, and microbial degradation is a primary dissipation pathway. However, in soils with very low organic matter, the effect of moisture on dissipation is less pronounced.

Data Presentation

Table 1: Influence of Soil pH on this compound Half-Life

Soil pHHalf-Life (days)
6.030.81
7.010.58
8.018.53

Table 2: Influence of Soil Organic Matter on this compound Half-Life

Soil TypeOrganic Matter (%)Average Half-Life (days)
Fargo clay7.042
Svea-Barnes loam6.443
Lamoure sandy loam2.672
Glendive-Havre clay1.259
Clay-loam1.92124

Experimental Protocols

Protocol for Determining this compound Half-Life in Soil

This protocol outlines a general procedure for a laboratory-based study on this compound degradation in soil.

1. Soil Collection and Preparation:

  • Collect soil from the desired depth (e.g., 0-15 cm).

  • Air-dry the soil for a few days and then sieve it through a 2-6 mm mesh to ensure homogeneity.

  • Characterize the soil for properties such as pH, organic matter content, texture, and cation exchange capacity.

2. Experimental Setup:

  • Weigh a standardized amount of prepared soil (e.g., 300 g) into individual incubation containers (e.g., pots or beakers).

  • Fortify the soil with a known concentration of this compound. The herbicide should be applied evenly, for example, by pipetting a solution onto the soil surface in a serpentine (B99607) pattern.

  • Adjust the soil moisture to the desired field capacity (e.g., 45% or 75%).

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

3. Sampling:

  • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, 60, and 120 days).

  • Store the collected samples at -20°C until analysis to prevent further degradation.

4. Extraction of this compound:

  • A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for extraction.

  • Briefly, a subsample of soil is mixed with ultrapure water, followed by the addition of an extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid) and salts (e.g., magnesium sulfate, sodium chloride).

  • The mixture is shaken vigorously and then centrifuged to separate the phases.

  • An aliquot of the supernatant is taken for cleanup and analysis.

5. Analysis:

  • Analyze the extracted this compound using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.

  • Quantify the concentration of this compound in each sample against a calibration curve prepared with analytical standards.

6. Data Analysis:

  • Calculate the half-life (t½) of this compound using the first-order kinetics equation: t½ = ln(2) / k , where 'k' is the degradation rate constant. The rate constant is determined from the slope of the natural log of the concentration versus time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Soil_Collection Soil Collection (0-15 cm) Sieving Sieving (2-6 mm mesh) Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, etc.) Sieving->Characterization Fortification This compound Fortification Characterization->Fortification Moisture_Adjustment Moisture Adjustment Fortification->Moisture_Adjustment Incubation Dark Incubation (Constant Temp) Moisture_Adjustment->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction This compound Extraction (e.g., QuEChERS) Sampling->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Half_Life_Calc Half-Life Calculation (First-Order Kinetics) HPLC_Analysis->Half_Life_Calc

Caption: Experimental workflow for determining the half-life of this compound in soil.

Logical_Relationships cluster_factors Influencing Factors cluster_outcome Outcome cluster_mechanisms Mechanisms pH Soil pH Microbial_Deg Microbial Degradation pH->Microbial_Deg affects OM Organic Matter OM->Microbial_Deg supports Adsorption Adsorption OM->Adsorption increases HalfLife This compound Half-Life Microbial_Deg->HalfLife decreases Adsorption->HalfLife can increase (reduces availability)

References

Technical Support Center: Managing Quinclorac-Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with quinclorac-resistant weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in weeds?

A1: this compound resistance in weeds is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[1]

  • Target-Site Resistance (TSR): While the exact target site of this compound is still under investigation, TSR would involve mutations in the gene encoding the protein that this compound binds to, reducing its efficacy.[1][2]

  • Non-Target-Site Resistance (NTSR): This is the more commonly reported mechanism for this compound resistance and can involve several processes:

    • Enhanced Metabolism: The resistant weed biotype may more rapidly detoxify the herbicide. This often involves increased activity of enzyme families like cytochromes P450 (P450s) and glutathione (B108866) S-transferases (GSTs).[1][3]

    • Altered Auxin/Ethylene (B1197577) Response: this compound is a synthetic auxin herbicide.[4][5] In susceptible grass species, this compound triggers an overproduction of ethylene and its byproduct, cyanide, which leads to phytotoxicity.[6][7] Resistant biotypes often show a reduced or inhibited ethylene response, preventing the accumulation of toxic cyanide levels.[6][7][8] This can be due to decreased activity of enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO).[8]

    • Enhanced Cyanide Detoxification: Some resistant biotypes exhibit higher activity of the enzyme β-cyanoalanine synthase (β-CAS), which detoxifies cyanide, preventing its accumulation.[8]

Q2: My this compound application failed in the field. Does this automatically mean I have resistant weeds?

A2: Not necessarily. Herbicide failure can be due to several factors other than resistance. Before suspecting resistance, rule out the following:

  • Incorrect Application Timing: this compound is most effective on young, actively growing weeds.[4][5] Application on mature or stressed (e.g., drought, heat) weeds can lead to poor control.[4]

  • Improper Herbicide Rate: Using a rate lower than recommended on the label can result in sublethal doses.

  • Environmental Conditions: Rainfall shortly after application can wash the herbicide off the leaves. Extreme temperatures can also affect herbicide activity.[9]

  • Sprayer Malfunction: Ensure your equipment is properly calibrated and functioning correctly to provide uniform coverage.

  • Weed Biology: Some weed species are naturally more tolerant to this compound. Additionally, certain growth stages of susceptible weeds, like crabgrass at the 2- to 4-tiller stage, can sometimes escape control.[10]

If you have eliminated these factors and observe patches of a specific weed species surviving while others are controlled, resistance is a strong possibility.[2]

Q3: What are the key principles of an Integrated Weed Management (IWM) program for this compound-resistant biotypes?

A3: An IWM program is crucial for managing and delaying the evolution of herbicide resistance. Key principles include:

  • Crop Rotation: Rotating crops allows for the use of different herbicides and cultural practices, disrupting the life cycle of resistant weeds.

  • Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other herbicides with the same mode of action (Group 4).[5] Use tank mixtures or rotate with herbicides from different groups that are effective against the target weed.

  • Cultural Practices:

    • Competitive Crop Varieties: Planting vigorous crop varieties can help outcompete weeds.

    • Row Spacing and Seeding Rate: Narrower row spacing and higher seeding rates can promote faster canopy closure, shading out weeds.

    • Water Management: In rice, proper water management can suppress the emergence of weeds like barnyardgrass.

  • Mechanical Control: Tillage or cultivation can be used to control weeds where feasible.

  • Scouting and Record Keeping: Regularly monitor fields to identify weed escapes and keep detailed records of herbicide applications and their effectiveness.

Troubleshooting Guides for Experiments

This section addresses specific issues that may arise during the investigation of this compound resistance.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Inconsistent results in whole-plant dose-response assay. 1. Genetic variability within the seed population. 2. Uneven seedling growth stage at the time of spraying. 3. Inconsistent spray application. 4. Environmental fluctuations in the greenhouse (light, temperature, humidity).1. Use a known, homozygous susceptible and resistant seed source as controls. If using field-collected seeds, be aware that the population may be segregating for resistance. 2. Synchronize germination and select seedlings of a uniform size and growth stage for the experiment. 3. Ensure the sprayer is calibrated to deliver a consistent volume and pressure. Pass the sprayer over the plants at a constant speed. 4. Monitor and control greenhouse conditions. Randomize the placement of pots to minimize the effect of environmental gradients.
Susceptible control population shows unexpected survival at higher this compound doses. 1. The "susceptible" population may have some level of resistance or is a mix of susceptible and resistant individuals. 2. Herbicide solution was prepared incorrectly (too dilute). 3. The plants were too large or stressed at the time of application.1. Obtain a certified susceptible seed line for comparison. 2. Double-check all calculations and dilutions for the herbicide stock and working solutions. 3. Ensure plants are at the recommended growth stage (e.g., 2-3 leaf stage) and are healthy and actively growing.
No significant difference in ACS or ACO gene expression between suspected resistant and susceptible biotypes after this compound treatment. 1. The time point of tissue sampling may have missed the peak of gene expression. 2. The resistance mechanism in this biotype may not be related to the ethylene pathway (e.g., it could be enhanced metabolism). 3. Poor RNA quality or issues with the qPCR assay (e.g., primer inefficiency).1. Conduct a time-course experiment, harvesting tissue at multiple time points after treatment (e.g., 6, 12, 24, 48 hours) to capture the dynamic changes in gene expression. 2. Investigate other potential resistance mechanisms, such as the involvement of P450s or GSTs, by using inhibitors in your bioassays or by analyzing the expression of genes from these families. 3. Verify RNA integrity (e.g., using a Bioanalyzer). Validate qPCR primer efficiency and specificity. Use appropriate reference genes that are stably expressed across treatments.
Difficulty in measuring β-CAS enzyme activity. 1. Incorrect protein extraction buffer or procedure, leading to enzyme degradation. 2. Sub-optimal assay conditions (pH, temperature, substrate concentration). 3. Low enzyme concentration in the crude extract.1. Use a protein extraction buffer with protease inhibitors and maintain samples on ice throughout the procedure. 2. Optimize the assay conditions by testing a range of pH values, temperatures, and substrate concentrations. 3. Concentrate the protein extract or increase the amount of extract used in the assay. Ensure you are using a sensitive detection method.

Data Presentation

Table 1: Efficacy of Alternative Herbicides on this compound-Resistant (QR) Barnyardgrass (Echinochloa crus-galli)
HerbicideMode of Action (Group)Application TimingControl of QR Barnyardgrass (%)Reference
CyhalofopACCase inhibitor (1)Early Post-emergence (EPOST)>93[3]
FenoxapropACCase inhibitor (1)EPOST>93[3]
ImazethapyrALS inhibitor (2)EPOST100 (in Clearfield rice)[3]
Bispyribac-sodiumALS inhibitor (2)Mid Post-emergence (MPOST)>88[3]
ProfoxydimACCase inhibitor (1)Post-emergence85[11]
PropanilPhotosystem II inhibitor (7)Post-emergence68[11]
PendimethalinMicrotubule inhibitor (3)Pre-emergence (PRE)Good initial control, but not season-long[3]
Table 2: Resistance Levels of Selected Weed Biotypes to this compound
Weed SpeciesBiotypeGR₅₀ (g a.i./ha)¹Resistance Index (RI)²Reference
Echinochloa crus-galliSusceptible (B37)4.3-
Echinochloa crus-galliResistant (B53)400.993.2
Echinochloa crus-galliResistant (B56)>1200>279
Echinochloa crus-galliResistant (B102)688.2160.0

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight). ²Resistance Index (RI) = GR₅₀ of resistant biotype / GR₅₀ of susceptible biotype.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

Objective: To determine the level of resistance in a weed biotype by calculating the GR₅₀ value.

Materials:

  • Seeds from suspected resistant and a known susceptible population.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Growth chamber or greenhouse with controlled conditions.

  • Formulated this compound herbicide.

  • Cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Analytical balance, volumetric flasks, and pipettes.

  • Distilled water and appropriate adjuvant (e.g., methylated seed oil), as recommended by the herbicide label.

Methodology:

  • Plant Growth:

    • Sow seeds of both susceptible and resistant biotypes in separate pots.

    • After germination, thin seedlings to a uniform number per pot (e.g., 4-5 plants).

    • Grow plants in a controlled environment (e.g., 28/22°C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create a range of 7-9 herbicide doses. The doses should bracket the expected GR₅₀ values for both susceptible and resistant plants. Include a non-treated control (sprayed with water and adjuvant only). A typical range for barnyardgrass might be 0, 10, 20, 40, 80, 160, 320, 640 g a.i./ha.

  • Herbicide Application:

    • Arrange the pots in the spray cabinet. Use a completely randomized design with 3-4 replications per dose for each biotype.

    • Spray the designated herbicide rate onto the plants.

  • Post-Treatment Care and Evaluation:

    • Return the plants to the greenhouse or growth chamber.

    • Assess plant injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At 21 days after treatment, harvest the above-ground biomass for each pot.

    • Measure the fresh weight of the biomass immediately.

  • Data Analysis:

    • Convert the fresh weight data to a percentage of the non-treated control for each biotype.

    • Use a statistical software package (e.g., R, SAS, or SigmaPlot) to perform a non-linear regression analysis. Fit the data to a four-parameter logistic model to calculate the GR₅₀ value (the dose causing 50% growth reduction).

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Protocol 2: Gene Expression Analysis of Ethylene Pathway Genes via RT-qPCR

Objective: To quantify the relative expression of key ethylene biosynthesis genes (ACS, ACO) and cyanide detoxification genes (β-CAS) in response to this compound treatment.

Materials:

  • Plant tissue (leaf) from this compound-treated and control plants (from Protocol 1).

  • Liquid nitrogen.

  • RNA extraction kit (plant-specific).

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • qPCR instrument.

  • Gene-specific primers for target genes (ACS, ACO, β-CAS) and suitable reference genes (e.g., Actin, Ubiquitin).

Methodology:

  • Sample Collection:

    • Harvest leaf tissue from treated and control plants at a predetermined time point (e.g., 24 hours post-treatment).

    • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • RNA Extraction and cDNA Synthesis:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for one gene), and diluted cDNA.

    • Run the qPCR reaction in a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the PCR product.

    • Run each sample in triplicate (technical replicates). Include no-template controls (NTCs) to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Normalize the Ct values of the target genes to the geometric mean of the reference genes.

    • Express the results as the fold change in gene expression in the treated samples relative to the non-treated control.

Visualizations

Signaling Pathway

quinclorac_resistance cluster_S Susceptible Biotype cluster_R Resistant Biotype S_Quin This compound S_Auxin Auxin Signal Perception/Transduction S_Quin->S_Auxin S_ACS ACC Synthase (ACS) Activity & Expression (Upregulated) S_Auxin->S_ACS Stimulates S_ACC ACC (1-aminocyclopropane- 1-carboxylic acid) S_ACS->S_ACC S_ACO ACC Oxidase (ACO) Activity & Expression (Upregulated) S_ACC->S_ACO S_Ethylene Ethylene Burst S_ACO->S_Ethylene S_Cyanide Cyanide (HCN) Accumulation S_ACO->S_Cyanide Co-product S_Toxicity Phytotoxicity & Plant Death S_Ethylene->S_Toxicity S_Cyanide->S_Toxicity S_CAS β-CAS Activity (Baseline) S_Cyanide->S_CAS Detoxified by R_Quin This compound R_Auxin Altered Auxin Signal Perception/Transduction R_Quin->R_Auxin R_ACS ACC Synthase (ACS) Activity & Expression (Not Upregulated) R_Auxin->R_ACS Signal Blocked or Reduced R_ACC Low ACC Production R_ACS->R_ACC R_ACO ACC Oxidase (ACO) Activity & Expression (Not Upregulated) R_ACC->R_ACO R_Ethylene No Ethylene Burst R_ACO->R_Ethylene R_Cyanide No Cyanide Accumulation R_ACO->R_Cyanide Co-product R_Survival Survival R_Ethylene->R_Survival R_Cyanide->R_Survival R_CAS β-CAS Activity (Enhanced/Upregulated) R_Cyanide->R_CAS Efficient Detoxification

Caption: this compound action in susceptible vs. resistant grass biotypes.

Experimental Workflow

doseresponse_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis p1 Sow Susceptible (S) & Resistant (R) Seeds p2 Thin to Uniform Seedlings (2-3 Leaf Stage) p1->p2 p3 Prepare Herbicide Dose Range (0x to 16x) p2->p3 e1 Randomize Pots in Spray Cabinet p3->e1 e2 Apply this compound Doses e1->e2 e3 Return to Greenhouse (21 days) e2->e3 a1 Harvest Above-Ground Biomass e3->a1 a2 Measure Fresh Weight a1->a2 a3 Calculate % of Control a2->a3 a4 Non-linear Regression (4-parameter logistic curve) a3->a4 a5 Determine GR50 Values for S and R Biotypes a4->a5 a6 Calculate Resistance Index (RI = GR50_R / GR50_S) a5->a6

Caption: Workflow for a whole-plant dose-response assay.

Logical Relationship Diagram

iwm_strategy cluster_cultural Cultural Control cluster_chemical Chemical Control cluster_mechanical Mechanical/Physical Control IWM Integrated Weed Management (IWM) for this compound Resistance CropRotation Crop Rotation IWM->CropRotation CoverCrops Cover Crops IWM->CoverCrops RowSpacing Narrow Row Spacing IWM->RowSpacing SeedingRate Increased Seeding Rate IWM->SeedingRate HerbicideRotation Rotate Herbicide Modes of Action IWM->HerbicideRotation TankMixes Use Effective Tank Mixes IWM->TankMixes Scouting Scout Fields to Assess Efficacy IWM->Scouting CorrectRate Apply Correct Rate & Timing IWM->CorrectRate Tillage Strategic Tillage IWM->Tillage HandWeeding Hand Weeding (for escapes) IWM->HandWeeding Goal Sustainable, Long-Term Weed Control CropRotation->Goal CoverCrops->Goal HerbicideRotation->Goal Tillage->Goal

Caption: Key components of an Integrated Weed Management (IWM) program.

References

Technical Support Center: Detoxification of Quinclorac in Tolerant Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for investigating the detoxification of the herbicide quinclorac in tolerant plant species.

Frequently Asked Questions (FAQs)

Q1: What are the primary detoxification pathways for this compound in tolerant plants like rice?

A1: Tolerant plant species primarily detoxify this compound through a multi-phase process involving several key enzyme families. The main pathways are:

  • Phase I: Modification: Cytochrome P450 monooxygenases (P450s) catalyze the initial hydroxylation of the this compound molecule. This step increases its reactivity and prepares it for further metabolism.[1]

  • Phase II: Conjugation: The hydroxylated this compound is then conjugated to endogenous molecules to increase its water solubility and reduce its toxicity. This is carried out by:

    • Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to the modified this compound.

    • UDP-glucosyltransferases (UGTs): These enzymes conjugate glucose to the modified this compound.[1][2]

  • Phase III: Sequestration/Transport: The resulting water-soluble conjugates are transported and sequestered into vacuoles or apoplasts, effectively removing them from metabolically active regions of the cell. This transport is often mediated by ATP-binding cassette (ABC) transporters.[1]

Q2: How does the detoxification mechanism in tolerant species like rice differ from susceptible species like barnyard grass (Echinochloa crus-galli)?

A2: The primary difference lies in the efficiency and rate of the detoxification process. Tolerant species like rice can metabolize this compound more rapidly and efficiently than susceptible species.[1] In many this compound-resistant barnyard grass biotypes, another key mechanism is the enhanced detoxification of cyanide, a toxic byproduct of ethylene (B1197577) biosynthesis induced by this compound in susceptible grasses. This is achieved through higher activity of the enzyme β-cyanoalanine synthase (β-CAS).[3][4]

Q3: What is the role of cyanide in this compound's mode of action and resistance?

A3: In susceptible grass species, this compound acts as a synthetic auxin, leading to the overproduction of ethylene. A co-product of this ethylene biosynthesis is cyanide (HCN), which is highly toxic and contributes significantly to the herbicidal effect.[3][5] Resistant biotypes often exhibit mechanisms to either prevent this surge in ethylene and cyanide production or to rapidly detoxify the cyanide that is produced. Elevated β-cyanoalanine synthase (β-CAS) activity is a key component of this cyanide detoxification in resistant weeds.[3][4]

Troubleshooting Guides

HPLC Analysis of this compound and its Metabolites
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible solvent between sample and mobile phase. 3. Column contamination.1. Replace the guard column or the analytical column. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. 3. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.
No peaks or very small peaks 1. Incorrect injection volume. 2. Detector malfunction. 3. Low concentration of analyte. 4. Inefficient extraction.1. Verify the injection volume and ensure the autosampler is functioning correctly. 2. Check the detector lamp and other settings. 3. Concentrate the sample extract. 4. Review and optimize the extraction protocol (see Experimental Protocols section).
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Prepare fresh mobile phase and flush the system. 2. Run a blank injection to check for carryover and clean the injector if necessary.
Baseline drift 1. Column temperature fluctuations. 2. Mobile phase composition changing over time. 3. Contaminated column.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Clean or replace the column.
Enzyme Activity Assays
Problem Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity 1. Inactive enzyme due to improper extraction or storage. 2. Incorrect buffer pH or temperature. 3. Presence of inhibitors in the plant extract. 4. Substrate degradation.1. Prepare fresh protein extract, keeping samples on ice at all times. Use protease inhibitors during extraction.[2][6][7][8] 2. Verify the pH of all buffers and ensure the assay is performed at the optimal temperature. 3. Include a desalting or dialysis step after protein extraction to remove small molecule inhibitors. 4. Prepare fresh substrate solutions before each experiment.
High background signal 1. Non-enzymatic reaction between substrate and other components. 2. Contaminated reagents.1. Run a control reaction without the enzyme extract to measure the non-enzymatic rate and subtract it from the sample readings. 2. Use high-purity reagents and sterile, nuclease-free water.
High variability between replicates 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Heterogeneous sample.1. Calibrate pipettes and use proper pipetting techniques. 2. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 3. Ensure the protein extract is well-mixed before aliquoting.
RT-qPCR for Gene Expression Analysis
Problem Possible Cause(s) Troubleshooting Steps
No amplification in samples 1. Poor RNA quality or degradation. 2. Inefficient cDNA synthesis. 3. PCR inhibitors in the sample.1. Check RNA integrity on a gel or with a bioanalyzer. Use fresh or properly stored tissue for RNA extraction. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Dilute the cDNA template to reduce inhibitor concentration.
Primer-dimer formation 1. Suboptimal primer design. 2. High primer concentration.1. Design new primers with appropriate melting temperatures and minimal self-complementarity. 2. Titrate primer concentrations to find the lowest effective concentration.
Inconsistent Ct values between technical replicates 1. Pipetting errors. 2. Incomplete mixing of the reaction components.1. Use a master mix to minimize pipetting variability. 2. Ensure the reaction plate is properly mixed and centrifuged before running the qPCR.
Multiple peaks in melt curve analysis 1. Non-specific amplification. 2. Primer-dimers.1. Optimize the annealing temperature of the qPCR program. 2. Redesign primers if optimization does not resolve the issue.

Quantitative Data

Table 1: this compound Resistance Levels and GST Activity in Susceptible and Resistant Weed Biotypes.

SpeciesBiotypeGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)GST Activity (% of control)
Echinochloa crus-galliSusceptible (S)23.671.0100
Echinochloa crus-galliResistant (R)1042.9544.0-
Digitaria ischaemumSusceptible (SMT2)--100
Digitaria ischaemumResistant (MSU1)-->125
Digitaria ischaemumResistant (MSU2)-->100

Data for Echinochloa crus-galli adapted from a study on metabolic resistance.[1] Data for Digitaria ischaemum adapted from a study on differential metabolism.[9] GR₅₀: The dose of herbicide required to cause a 50% reduction in plant growth. Resistance Index (RI) = GR₅₀ of resistant biotype / GR₅₀ of susceptible biotype.

Table 2: Effect of Enzyme Inhibitors on this compound GR₅₀ in Echinochloa crus-galli.

BiotypeTreatmentGR₅₀ (g a.i. ha⁻¹)
Susceptible (S)This compound alone23.67
Susceptible (S)This compound + Malathion (P450 inhibitor)25.37
Resistant (R)This compound alone1042.95
Resistant (R)This compound + Malathion (P450 inhibitor)551.68
Resistant (R)This compound + NBD-Cl (GST inhibitor)298.59

Data adapted from a study on metabolic resistance in Echinochloa crus-galli.[1]

Experimental Protocols

HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in plant tissue.

Materials:

  • Plant tissue (leaf, root)

  • Liquid nitrogen

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • This compound analytical standard

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column and UV or MS detector

Methodology:

  • Sample Preparation:

    • Harvest 100-500 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 5 mL of extraction solvent (e.g., ACN:water:formic acid, 80:19:1, v/v/v).

    • Vortex vigorously for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Clean-up (optional but recommended):

    • Condition an SPE cartridge with 5 mL of MeOH followed by 5 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute this compound with 5 mL of ACN.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 240 nm or by mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

    • Quantification: Create a standard curve using a serial dilution of the this compound analytical standard.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST in plant protein extracts.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and protease inhibitors)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)

  • Reduced glutathione (GSH) solution (e.g., 50 mM in assay buffer)

  • Spectrophotometer

Methodology:

  • Protein Extraction:

    • Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude protein extract).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a 1 mL cuvette, add:

      • 880 µL of assay buffer

      • 50 µL of GSH solution

      • 50 µL of crude protein extract (adjust volume for appropriate protein concentration)

    • Incubate at 25°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 20 µL of CDNB solution and mix immediately.

    • Measure the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity (µmol/min/mg protein).

RT-qPCR for Gene Expression Analysis

Objective: To quantify the expression levels of this compound detoxification genes (e.g., P450s, GSTs, UGTs).

Materials:

  • Plant tissue from control and this compound-treated plants

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues using a commercial kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

    • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2⁻ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.

Visualizations

This compound Detoxification Pathway

Quinclorac_Detoxification cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III This compound This compound Hydroxylated_this compound Hydroxylated This compound This compound->Hydroxylated_this compound Cytochrome P450 Glutathione_Conjugate Glutathione Conjugate Hydroxylated_this compound->Glutathione_Conjugate GST Glucose_Conjugate Glucose Conjugate Hydroxylated_this compound->Glucose_Conjugate UGT Vacuole Vacuole Glutathione_Conjugate->Vacuole ABC Transporter Glucose_Conjugate->Vacuole ABC Transporter

Caption: this compound detoxification pathway in tolerant plants.

Experimental Workflow for Investigating Metabolic Resistance

Metabolic_Resistance_Workflow start Plant Treatment (this compound vs. Control) hplc HPLC Analysis (this compound & Metabolites) start->hplc enzyme_assays Enzyme Activity Assays (GST, P450, UGT) start->enzyme_assays gene_expression Gene Expression Analysis (RT-qPCR) start->gene_expression data_analysis Data Analysis & Integration hplc->data_analysis enzyme_assays->data_analysis gene_expression->data_analysis conclusion Conclusion on Resistance Mechanism data_analysis->conclusion

Caption: Workflow for studying this compound metabolic resistance.

Cyanide Detoxification in this compound Resistance

Cyanide_Detoxification cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant This compound This compound Ethylene_Biosynthesis Ethylene Biosynthesis (ACC Synthase/Oxidase) This compound->Ethylene_Biosynthesis Induces Cyanide Cyanide (HCN) (Toxic) Ethylene_Biosynthesis->Cyanide Cell_Death Cell Death Cyanide->Cell_Death Beta_Cyanoalanine β-Cyanoalanine (Non-toxic) Cyanide_Res Cyanide (HCN) Cyanide_Res->Beta_Cyanoalanine β-Cyanoalanine Synthase (β-CAS)

Caption: Role of cyanide detoxification in this compound resistance.

References

Technical Support Center: Quinclorac Efficacy Under Various Environmental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinclorac. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of environmental conditions on this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound, and how do environmental factors influence it?

A1: this compound is a synthetic auxin herbicide.[1] In susceptible grass species, it disrupts normal plant growth by mimicking natural auxins, leading to an overproduction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[2][3][4] This enzyme is a precursor to ethylene (B1197577), and its overproduction results in a toxic accumulation of ethylene and cyanide, ultimately causing plant death.[2] Environmental conditions can significantly impact the absorption, translocation, and soil dissipation of this compound, thereby affecting its overall efficacy.

Q2: How does temperature affect the performance of this compound?

A2: Temperature plays a crucial role in both the dissipation of this compound in the soil and its activity on the target weed. Generally, higher temperatures increase the rate of this compound dissipation in the soil. For post-emergence applications, applying this compound in temperatures above 85-90°F may increase the risk of injury to desirable turfgrass. Conversely, application to cold-stunted weeds can result in reduced control.

Q3: What is the impact of soil moisture on this compound efficacy?

A3: Soil moisture is a critical factor for the efficacy of soil-applied this compound and influences its dissipation. Increased soil moisture generally leads to faster dissipation of this compound. For pre-emergence applications, adequate soil moisture is necessary to move the herbicide into the weed germination zone. However, excessively saturated soils can sometimes decrease microbial breakdown, slowing dissipation in certain soil types. For post-emergence applications, weeds that are not under drought stress will be more susceptible to this compound.

Q4: How soon after application can rainfall occur without reducing this compound efficacy?

A4: For post-emergence applications, a rain-free period is recommended to allow for adequate foliar absorption. While specific timings can vary, a general guideline is to avoid rainfall or irrigation for at least 24 hours after application. Heavy rainfall shortly after application can wash the herbicide off the foliage, reducing its effectiveness. The amount and intensity of rainfall can influence the extent of wash-off.

Q5: Does humidity affect this compound's effectiveness?

A5: Yes, relative humidity can influence the foliar uptake of this compound. High humidity slows the drying of spray droplets on the leaf surface, which can allow for increased absorption. Plants grown in high humidity may also have thinner cuticles, further facilitating herbicide uptake. Conversely, low humidity can cause rapid drying of the spray solution and may lead to the development of a thicker, less permeable leaf cuticle, potentially reducing efficacy.

Q6: What role does light intensity play in this compound's activity?

A6: Light can affect this compound through photodegradation, which is the breakdown of the herbicide by sunlight. Studies have shown that this compound can degrade when exposed to light, and the rate of degradation increases with higher light intensity. This is more of a concern for this compound that remains on the soil or plant surface for extended periods.

Q7: How do soil properties like pH and texture influence this compound?

A7: Soil properties significantly impact the availability and persistence of this compound.

  • Organic Matter: Higher organic matter content generally leads to more rapid dissipation of this compound.

  • Soil Texture: The dissipation rate of this compound can vary between different soil textures (e.g., clay vs. loamy sand).

  • Soil pH: The pH of the soil can affect the adsorption and availability of some herbicides. For this compound, the pH of the spray mixture can also influence its solubility and efficacy.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor weed control after application Environmental Conditions: Application during periods of extreme heat, cold, or drought stress. Rainfall too soon after application. Low humidity leading to poor foliar uptake.- Apply this compound when weeds are actively growing and not under stress.- Ensure a rain-free period of at least 24 hours post-application.- Consider applying during periods of higher humidity (e.g., early morning) to improve absorption.
Weed Factors: Incorrect weed growth stage at the time of application. This compound can be less effective on certain tiller stages of some grasses.- Target weeds at the recommended growth stage as per product labels. Early post-emergent stages are often optimal.
Application Errors: Incorrect dosage, poor spray coverage, or improper use of adjuvants.- Verify calculations for the correct application rate.- Ensure uniform and thorough spray coverage of the target weeds.- Use a methylated seed oil (MSO) or other recommended adjuvant to enhance uptake.
Variable results across different experimental plots Soil Heterogeneity: Differences in soil organic matter, texture, or pH across the study area.- Conduct a thorough soil analysis of the experimental site to identify variations.- Consider blocking the experiment based on soil types to minimize variability.
Inconsistent Environmental Conditions: Fluctuations in temperature, moisture, or light exposure across plots.- If possible, conduct experiments in a controlled environment (growth chamber, greenhouse) to maintain uniform conditions.- For field studies, record environmental data for each plot to help explain variability.
Unexpected turfgrass or crop injury High Temperatures: Application during periods of high temperature can increase the phytotoxicity of this compound to desirable plants.- Avoid applying this compound when temperatures are expected to exceed 85-90°F.
Stressed Turf/Crop: Application to turf or crops that are already under stress from drought, disease, or other factors.- Ensure the desirable plants are healthy and not under stress before applying this compound.

Data Presentation

Table 1: Effect of Temperature on this compound Dissipation (DT50 - 50% Dissipation Time) in Various Soils

Soil TypeTemperature (°C)DT50 (days)
Svea-Barnes loam841
1632
2421
Lamoure loamy sand8>112
1661
2445

Data summarized from a greenhouse study held at 45% field capacity moisture.

Table 2: Effect of Soil Moisture on this compound Dissipation (DT50) in Various Soils

Soil TypeSoil Moisture (% Field Capacity)DT50 (days)
Glendive-Havre clay22.5>112
4534
9078
Lamoure loamy sand22.594
4561
9061

Data summarized from a greenhouse study held at 16°C.

Experimental Protocols

Protocol: Evaluating the Impact of Temperature on this compound Efficacy on a Target Weed Species (e.g., Digitaria sanguinalis)

  • Plant Material: Grow a susceptible weed species (e.g., Digitaria sanguinalis) from seed in pots containing a standardized soil mix. Grow plants in a controlled environment with optimal light and watering until they reach the 2-3 leaf stage.

  • Experimental Design: Use a randomized complete block design with a minimum of four replications for each treatment.

  • Treatments:

    • Temperature Regimes: Acclimate the potted plants in growth chambers set to different constant temperatures (e.g., 15°C, 25°C, and 35°C) for 48 hours prior to herbicide application. Maintain these temperatures throughout the experiment.

    • This compound Application: Prepare a stock solution of a formulated this compound product. Apply the herbicide to the plants at a recommended rate and a lower rate (e.g., 1x and 0.5x the label rate) using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control for each temperature regime.

    • Adjuvant: Include a methylated seed oil (MSO) adjuvant at a standard concentration (e.g., 1% v/v) in all this compound treatments.

  • Data Collection:

    • Visual Injury Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete plant death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight. Calculate the percent biomass reduction relative to the untreated control for each temperature.

  • Statistical Analysis: Analyze the visual injury ratings and biomass reduction data using Analysis of Variance (ANOVA) to determine the significance of temperature, herbicide rate, and their interaction on this compound efficacy.

Mandatory Visualization

Quinclorac_Signaling_Pathway This compound This compound (Synthetic Auxin) Auxin_Receptors Auxin Receptors This compound->Auxin_Receptors Binds to Signal_Transduction Signal Transduction Pathway Auxin_Receptors->Signal_Transduction Activates ACS_Gene_Expression Increased ACS Gene Expression Signal_Transduction->ACS_Gene_Expression Leads to ACC_Synthase ACC Synthase (ACS) De Novo Synthesis ACS_Gene_Expression->ACC_Synthase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) ACC_Synthase->ACC Produces ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Substrate for Ethylene Ethylene (Toxic Levels) ACC_Oxidase->Ethylene Produces Cyanide Cyanide (HCN) (Toxic Levels) ACC_Oxidase->Cyanide Co-produces Plant_Death Plant Death Ethylene->Plant_Death Causes Cyanide->Plant_Death Causes

Caption: this compound signaling pathway in susceptible grass species.

Experimental_Workflow Start Start: Define Environmental Variable (e.g., Temperature) Plant_Prep Prepare & Grow Target Weed Species Start->Plant_Prep Acclimation Acclimate Plants to Treatment Conditions Plant_Prep->Acclimation Herbicide_App Apply this compound & Adjuvant Acclimation->Herbicide_App Incubation Incubate Under Controlled Conditions Herbicide_App->Incubation Data_Collection Data Collection (Visual Injury, Biomass) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Determine Efficacy Analysis->End

Caption: General experimental workflow for efficacy testing.

References

Validation & Comparative

A Comparative Analysis of Quinclorac and 2,4-D for Broadleaf Weed Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of quinclorac and 2,4-D, two widely used synthetic auxin herbicides for the control of broadleaf weeds. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and standardized protocols for evaluation.

Introduction

This compound and 2,4-Dichlorophenoxyacetic acid (2,4-D) are both classified as synthetic auxin herbicides, disrupting normal plant growth processes in susceptible species.[1][2] However, their chemical structures, spectrum of activity, and secondary modes of action differ, leading to variations in their efficacy on different broadleaf weed species.

This compound , a quinolinecarboxylic acid herbicide, is recognized for its control of both broadleaf and some grassy weeds, most notably crabgrass (Digitaria spp.).[1][3] Its mode of action, while primarily mimicking auxin, is complex and may also involve the inhibition of cell wall synthesis and the induction of ethylene (B1197577) production, particularly in grassy weeds.

2,4-D , a phenoxyalkanoic acid, is one of the oldest and most widely used selective herbicides for broadleaf weed control in turfgrass and various crops.[2] It primarily functions by inducing uncontrolled, unsustainable growth in dicotyledonous plants, leading to stem and leaf twisting, and eventual plant death.

Mechanism of Action and Signaling Pathways

Both herbicides disrupt plant growth by overwhelming the natural auxin signaling pathways. However, the specifics of their actions show some divergence.

2,4-D Signaling Pathway

2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive genes. This results in epinastic growth, cell division without differentiation, and ultimately, the death of the plant.

2_4_D_Signaling_Pathway 2_4_D 2,4-D Auxin_Receptors Auxin Receptors (e.g., TIR1/AFB) 2_4_D->Auxin_Receptors Binds to SCF_Complex SCF Complex Auxin_Receptors->SCF_Complex Activates Aux_IAA_Repressors Aux/IAA Repressors SCF_Complex->Aux_IAA_Repressors Targets for Degradation ARF_Transcription_Factors ARF Transcription Factors Aux_IAA_Repressors->ARF_Transcription_Factors Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF_Transcription_Factors->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth

Figure 1: Simplified signaling pathway of 2,4-D in susceptible broadleaf weeds.

This compound Signaling Pathway

This compound also acts as a synthetic auxin. However, research suggests a more complex mechanism in certain plants, potentially involving the inhibition of cellulose (B213188) biosynthesis and the induction of phytotoxic levels of cyanide through ethylene production, especially in graminaceous species.

Quinclorac_Signaling_Pathway cluster_auxin Auxin-like Action cluster_other Other Proposed Mechanisms Quinclorac_Auxin This compound Auxin_Response Auxin Response & Uncontrolled Growth Quinclorac_Auxin->Auxin_Response Mimics Auxin Quinclorac_Other This compound Cell_Wall Cellulose Biosynthesis Quinclorac_Other->Cell_Wall Inhibits Ethylene Ethylene Production Quinclorac_Other->Ethylene Induces Plant_Death Plant Death Cell_Wall->Plant_Death Cyanide Cyanide Accumulation Ethylene->Cyanide Cyanide->Plant_Death

Figure 2: Proposed multimodal action of this compound in susceptible plants.

Comparative Efficacy on Broadleaf Weeds

The following table summarizes the efficacy of this compound and 2,4-D on a range of common broadleaf weeds, compiled from various research sources. Efficacy is rated as Excellent (E >90% control), Good (G = 80-90% control), Fair (F = 70-79% control), and Poor (P <70% control).

Weed SpeciesScientific NameThis compound Efficacy2,4-D Efficacy
DandelionTaraxacum officinaleEE
White CloverTrifolium repensEP to F
Field BindweedConvolvulus arvensisG to EF to G
PlantainsPlantago spp.Not specifiedE
Common ChickweedStellaria mediaNot specifiedP
Ground IvyGlechoma hederaceaNot specifiedP
HorseweedConyza canadensisGNot specified
VelvetleafAbutilon theophrastiNot specifiedG
Common LambsquartersChenopodium albumNot specifiedG
Common WaterhempAmaranthus tuberculatusNot specifiedG

Note: Efficacy can be influenced by weed growth stage, environmental conditions, and the specific formulation and application rate of the herbicide. Combination products containing 2,4-D with other active ingredients like MCPP and dicamba (B1670444) often provide a broader spectrum of control.

Experimental Protocols

To ensure accurate and reproducible results when comparing the efficacy of herbicides, a standardized experimental protocol is crucial. The following outlines a typical methodology for a field trial.

Experimental Design and Setup

A randomized complete block design (RCBD) is commonly employed for herbicide efficacy trials to account for field variability.

Experimental_Workflow Site_Selection Site Selection (Uniform weed infestation) Plot_Layout Plot Layout (e.g., 1.5m x 3m plots) Randomized Complete Block Design Site_Selection->Plot_Layout Pre_Treatment_Assessment Pre-Treatment Assessment (% weed cover, weed counts) Plot_Layout->Pre_Treatment_Assessment Herbicide_Application Herbicide Application (CO2 pressurized sprayer, specified rate & volume) Pre_Treatment_Assessment->Herbicide_Application Post_Treatment_Assessments Post-Treatment Assessments (e.g., 2, 4, 8 weeks after treatment) Visual ratings, biomass sampling Herbicide_Application->Post_Treatment_Assessments Data_Analysis Data Analysis (ANOVA, Mean Separation) Post_Treatment_Assessments->Data_Analysis Results Results & Conclusions Data_Analysis->Results

References

A Comparative Analysis of Quinclorac and Bispyribac-Sodium for Barnyardgrass Control in Rice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and crop protection specialists on the efficacy, mechanisms, and application protocols of two key herbicides used in rice cultivation.

Barnyardgrass (Echinochloa crus-galli) stands as one of the most competitive and yield-limiting weeds in rice production globally.[1][2] Effective management of this weed is critical for ensuring optimal rice yields. Among the chemical control options, quinclorac and bispyribac-sodium (B1667525) are two widely utilized post-emergence herbicides. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for weed management strategies.

Mechanisms of Action: Distinct Pathways to Weed Control

This compound and bispyribac-sodium control barnyardgrass through entirely different biochemical pathways, a crucial factor in devising effective and sustainable herbicide resistance management programs.

This compound is a synthetic auxin herbicide, belonging to the quinolinecarboxylic acid chemical family.[1][3] It mimics the natural plant hormone auxin, leading to a cascade of disruptive physiological effects in susceptible plants.[3] The primary mode of action involves the overstimulation of genes regulated by auxin, resulting in uncontrolled cell division and elongation, tissue disruption, and ultimately, plant death. One of the downstream effects of this hormonal imbalance is the increased production of ethylene (B1197577) and cyanide to phytotoxic levels in grass species.

Bispyribac-sodium , on the other hand, is a member of the pyrimidinyl-thiobenzoate chemical class and functions as an acetolactate synthase (ALS) inhibitor. The ALS enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth. By inhibiting this enzyme, bispyribac-sodium effectively halts protein synthesis, leading to the cessation of cell division and plant growth, and eventual death of the weed.

G cluster_0 This compound (Synthetic Auxin) cluster_1 Bispyribac-Sodium (ALS Inhibitor) This compound This compound Auxin_Receptor Auxin_Receptor This compound->Auxin_Receptor Binds to Gene_Expression Gene_Expression Auxin_Receptor->Gene_Expression Alters Uncontrolled_Growth Uncontrolled_Growth Gene_Expression->Uncontrolled_Growth Leads to Ethylene_Production Ethylene_Production Uncontrolled_Growth->Ethylene_Production Increases Cyanide_Accumulation Cyanide_Accumulation Ethylene_Production->Cyanide_Accumulation Increases Plant_Death_Q Plant_Death_Q Cyanide_Accumulation->Plant_Death_Q Causes Bispyribac_Sodium Bispyribac_Sodium ALS_Enzyme ALS_Enzyme Bispyribac_Sodium->ALS_Enzyme Inhibits Amino_Acid_Synthesis Amino_Acid_Synthesis ALS_Enzyme->Amino_Acid_Synthesis Blocks Protein_Synthesis Protein_Synthesis Amino_Acid_Synthesis->Protein_Synthesis Stops Cell_Division Cell_Division Protein_Synthesis->Cell_Division Halts Plant_Death_B Plant_Death_B Cell_Division->Plant_Death_B Causes

Caption: Mechanisms of action for this compound and Bispyribac-Sodium.

Efficacy and Performance: A Data-Driven Comparison

The effectiveness of this compound and bispyribac-sodium can be influenced by several factors, including the growth stage of the barnyardgrass, application timing, and the presence of herbicide-resistant biotypes.

Application Timing and Weed Growth Stage:

Both herbicides are most effective when applied at the early post-emergence stages of barnyardgrass. For this compound, optimal application is at the 1-3 tiller stage of grassy weeds. Similarly, bispyribac-sodium shows the highest efficacy when applied to barnyardgrass at the 2-4 leaf stage. Studies have shown a reduction in the efficacy of bispyribac-sodium when applied at the eight-leaf stage of barnyardgrass.

Control of Susceptible and Resistant Biotypes:

While both herbicides are effective against susceptible barnyardgrass populations, the continuous and intensive use of these chemicals has led to the evolution of resistant biotypes. In areas with confirmed this compound-resistant barnyardgrass, bispyribac-sodium can serve as an effective alternative, and vice versa. However, cases of multiple resistance to both auxin mimics and ALS-inhibiting herbicides have been reported, necessitating a more integrated weed management approach.

HerbicideApplication Rate (g a.i./ha)Barnyardgrass Growth StageControl Efficacy (%)Reference
This compound 2631-2 leaf stageEffective control of susceptible biotypes
380Pre-emergence to early post-emergence>80%
Bispyribac-sodium 9.73-4 leaf stage100% (susceptible biotype)
304-leaf stage>97%
Not specified4-5 leaf stage>88% (season-long control of all biotypes)

Table 1. Comparative efficacy of this compound and bispyribac-sodium on barnyardgrass.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a generalized workflow for evaluating the efficacy of these herbicides.

G A Seed Collection & Germination (Resistant & Susceptible Biotypes) B Potting & Seedling Growth (Thinning to uniform number per pot) A->B C Herbicide Application (At specified leaf stage, e.g., 2-4 leaf) B->C D Treatment Groups: - this compound (various rates) - Bispyribac-sodium (various rates) - Untreated Control C->D E Data Collection (e.g., 14 Days After Treatment) D->E F Parameters Assessed: - Visual Injury Rating - Plant Survival Rate (%) - Shoot Dry Weight (g) E->F G Statistical Analysis (e.g., ANOVA, Dose-Response Curves) F->G

Caption: A typical experimental workflow for herbicide efficacy trials.

A more detailed methodology for a herbicide resistance screening test is as follows:

  • Seed Collection and Plant Cultivation: Seeds of putative resistant and susceptible barnyardgrass biotypes are collected from rice fields. Seeds are germinated and grown in pots under controlled glasshouse conditions. Seedlings are thinned to a uniform number per pot (e.g., 10 seedlings) after emergence.

  • Herbicide Application: Herbicides are applied at specific growth stages. For instance, this compound is often applied at the 1-2 leaf stage, while bispyribac-sodium and propanil (B472794) are applied at the 3-4 leaf stage. Applications are typically made using a calibrated research track sprayer to ensure uniform coverage.

  • Dose-Response Study: To determine the level of resistance, a dose-response study is conducted with a series of herbicide rates for both the resistant and susceptible biotypes.

  • Data Collection and Analysis: Data on plant survival and shoot dry weight are typically recorded 14 days after treatment. The data, expressed as a percentage of the untreated control, are then fitted to a log-logistic regression model to estimate the herbicide dose required for 50% mortality (LD50) or 50% growth inhibition (GR50).

Tank Mixtures and Resistance Management

To broaden the weed control spectrum and manage the evolution of herbicide resistance, tank-mixing herbicides with different modes of action is a common practice. For instance, a tank mixture of propanil and this compound has been shown to be effective in controlling bispyribac-sodium-resistant barnyardgrass. Similarly, a combination of this compound and bispyribac-sodium has been formulated to achieve synergistic effects.

Conclusion

Both this compound and bispyribac-sodium are highly effective herbicides for the control of barnyardgrass in rice. Their distinct modes of action make them valuable tools in an integrated weed management program, particularly for managing herbicide resistance. The choice between the two, or the decision to use them in a rotational or tank-mix strategy, will depend on the specific weed spectrum, the presence of resistant biotypes, and the prevailing agronomic conditions. For optimal results, application timing and adherence to recommended rates are critical. Future research should continue to explore synergistic herbicide combinations and alternative control strategies to ensure the long-term sustainability of rice production.

References

Quinclorac's Enigmatic Relationship with Auxin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of Quinclorac's binding to canonical auxin receptors reveals a surprising lack of direct interaction, setting it apart from other auxin-mimicking herbicides. This guide provides a comparative analysis of this compound's binding characteristics against other synthetic auxins, supported by experimental data, to elucidate its unique mode of action.

Recent experimental evidence challenges the long-held assumption that this compound, a quinolinecarboxylic acid herbicide, directly binds to the TIR1/AFB family of auxin receptors. While it elicits physiological responses similar to those caused by high concentrations of the natural auxin, indole-3-acetic acid (IAA), detailed biophysical assays have failed to detect a direct interaction. This finding suggests a more complex and potentially indirect mechanism of action for this compound, distinguishing it from many other synthetic auxin herbicides.

Comparative Binding Affinities of Auxin Herbicides to TIR1/AFB Receptors

Quantitative analysis of the binding affinity between various auxin-like compounds and the key auxin receptors, TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, highlights the anomalous nature of this compound. The following table summarizes the equilibrium dissociation constants (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, for several auxins with Arabidopsis thaliana receptors, as determined by Surface Plasmon Resonance (SPR).

CompoundChemical ClassReceptorAverage K D (µM)
This compound Quinolone-carboxylateAtTIR1, AtAFB2, AtAFB5No Binding Detected
Indole-3-acetic acid (IAA) (Natural Auxin)Indole-carboxylic acidAtTIR10.13
AtAFB20.54
AtAFB50.52
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxy-carboxylateAtTIR11.8
AtAFB24.6
AtAFB52.1
PicloramPyridine-carboxylateAtTIR1>100
AtAFB218.2
AtAFB51.3
Florpyrauxifen6-aryl-picolinateAtAFB5High Affinity (Specific K D not detailed in cited source)

Data sourced from "The differential binding and biological efficacy of auxin herbicides"[1] and other supporting studies[2][3][4].

The data unequivocally shows that while natural auxin (IAA) and other synthetic auxins like 2,4-D and Picloram exhibit measurable, albeit varied, binding to the TIR1/AFB receptors, this compound does not.[1] Notably, some synthetic auxins show receptor preference; for instance, Picloram binds with significantly higher affinity to AFB5 than to TIR1.[2] In contrast, florpyrauxifen-benzyl shows a strong affinity for the AFB5 co-receptor.[3][4]

Experimental Validation of Protein-Ligand Binding

The binding affinities presented above were determined using Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time monitoring of biomolecular interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Preparation: Highly purified TIR1/AFB-ASK1 complexes are prepared. The fusion tags used for purification are removed by protease cleavage to ensure the proteins are in their native state.

  • Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated, and a peptide representing the degron domain of an Aux/IAA protein (the co-receptor) is immobilized on the chip surface.

  • Binding Assay:

    • A solution containing the purified auxin receptor protein (e.g., TIR1 or AFB5) is mixed with the auxin or auxin herbicide to be tested.

    • This mixture is then injected over the sensor chip surface.

    • The association of the auxin-receptor complex with the immobilized Aux/IAA peptide is monitored in real-time as a change in the SPR signal, measured in Resonance Units (RU).

    • Following the association phase, a running buffer without the receptor-auxin complex is injected to monitor the dissociation of the complex.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association (k_on) and dissociation (k_off) rate constants. The equilibrium dissociation constant (K_d) is then calculated as k_off / k_on.

experimental_workflow cluster_preparation Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Receptor Purify TIR1/AFB Receptor Proteins Mix Mix Receptor and Ligand Receptor->Mix Ligand Prepare Auxin/ Herbicide Solutions Ligand->Mix Chip Immobilize Aux/IAA Peptide on SPR Chip Inject Inject Mixture over Chip Chip->Inject Mix->Inject Association Monitor Association (Binding) Inject->Association Dissociation Monitor Dissociation (Wash) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate k_on, k_off Sensorgram->Kinetics Kd Determine K_d (Binding Affinity) Kinetics->Kd

Experimental workflow for determining auxin-receptor binding affinity using SPR.

The Auxin Signaling Pathway and this compound's Putative Mode of Action

The canonical auxin signaling pathway is initiated by the binding of auxin to a TIR1/AFB receptor. This binding event stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein. This ternary complex formation targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor allows for the expression of auxin-responsive genes, leading to various physiological effects.

Given the lack of direct binding, this compound's mode of action is likely more complex. It is hypothesized to act downstream or through an alternative pathway that converges on the auxin response. In sensitive grass species, this compound is known to stimulate the production of ethylene, which in turn leads to an accumulation of cyanide to phytotoxic levels.[3] In broadleaf species, it appears to act more like a traditional auxin mimic, though the direct receptor remains elusive.[2]

auxin_signaling_pathway cluster_nucleus Nucleus Auxin Auxin / Auxin Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes Interaction TIR1_AFB->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Response Physiological Response ARG->Response This compound This compound Alternative_Pathway Alternative Pathway / Downstream Effects (e.g., Ethylene Synthesis) This compound->Alternative_Pathway Alternative_Pathway->Response

Simplified auxin signaling pathway and the proposed indirect action of this compound.

References

A Comparative Analysis of Cross-Resistance in Quinclorac-Resistant Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

The evolution of herbicide resistance in weed populations poses a significant threat to global food security. Quinclorac, a synthetic auxin herbicide, has been instrumental in controlling grass weeds, particularly Echinochloa species, in rice cultivation.[1][2] However, the intensive use of this compound has led to the selection of resistant weed biotypes.[3][4] Understanding the cross-resistance profile of these populations is critical for developing sustainable weed management strategies. This guide provides an objective comparison of the performance of alternative herbicides against this compound-resistant weeds, supported by experimental data, detailed methodologies, and pathway visualizations.

Cross-Resistance and Multiple Resistance Patterns

This compound-resistant weed populations, predominantly in species like Echinochloa crus-galli (barnyardgrass) and Echinochloa colona (junglerice), frequently exhibit resistance to herbicides from other chemical families and modes of action.[5] This phenomenon can be categorized as either cross-resistance (resistance to herbicides with the same mode of action) or multiple resistance (resistance to herbicides with different modes of action).

Research indicates that many this compound-resistant populations possess non-target-site resistance (NTSR) mechanisms. These mechanisms, such as enhanced herbicide metabolism, can confer broad and often unpredictable resistance to a range of herbicides, including those not previously used.

Quantitative Data on Herbicide Efficacy

The level of resistance is typically quantified by a Resistance Index (RI) or Resistance Factor (RF), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in the resistant population compared to a susceptible population.

Table 1: Cross- and Multiple-Resistance Profile in a this compound-Resistant Echinochloa colona Biotype

HerbicideHerbicide Group (HRAC/WSSA)Mode of ActionRI (Resistance Index)Efficacy on Resistant Biotype
This compound 4 (O)Synthetic Auxin1.8Low
Imazamox 2 (B)ALS Inhibitor>1.9Low
Fenoxaprop-P-ethyl 1 (A)ACCase Inhibitor>12.5Very Low
Propanil 7 (C2)Photosystem II Inhibitor>2.7Very Low

Data synthesized from studies on a multiple-herbicide-resistant junglerice biotype from Mississippi, USA. RI values are based on ED₅₀ (Effective Dose for 50% control).

Table 2: Efficacy of Alternative Herbicides on this compound-Resistant Echinochloa crus-galli

HerbicideHerbicide Group (HRAC/WSSA)Mode of ActionTimingControl (%) 56 DAE*
Cyhalofop 1 (A)ACCase InhibitorEPOST>93
Fenoxaprop 1 (A)ACCase InhibitorEPOST>93
Bispyribac-sodium 2 (B)ALS InhibitorMPOST>88
Imazethapyr 2 (B)ALS InhibitorPRE/POST100
Penoxsulam 2 (B)ALS InhibitorPOSTEffective
Profoxydim 1 (A)ACCase InhibitorPOSTEffective

Data from field studies in Arkansas, USA, on propanil- and this compound-resistant barnyardgrass. DAE: Days After Emergence; EPOST: Early Postemergence; MPOST: Mid-Postemergence. Some populations have shown cross-resistance to ALS and ACCase inhibitors.

Experimental Protocols

Detailed and standardized methodologies are crucial for confirming resistance and elucidating underlying mechanisms.

Dose-Response Assays for Resistance Confirmation

This experiment quantifies the level of resistance to a specific herbicide.

  • Plant Material: Seeds from suspected resistant and known susceptible weed populations are collected.

  • Germination and Growth: Seeds are germinated in petri dishes and transplanted into pots containing a standard soil mix. Plants are grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions.

  • Herbicide Application: Herbicides are applied at a specific growth stage (e.g., two- to three-leaf stage) using a cabinet sprayer calibrated to deliver a precise volume. A range of herbicide doses is used, typically from 0 (control) to 8 or 16 times the recommended field rate.

  • Data Collection: Plant survival and above-ground biomass are recorded at a set time after treatment (e.g., 15-28 days).

  • Statistical Analysis: Data are subjected to non-linear regression analysis to determine the herbicide dose required for 50% growth reduction (GR₅₀) or mortality (LD₅₀). The Resistance Index (RI) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Investigating Metabolic Resistance using Synergists

This protocol helps determine if enhanced metabolism by cytochrome P450 monooxygenases (P450s) is involved in the resistance mechanism.

  • Synergist Application: A P450 inhibitor, such as malathion (B1675926) or piperonyl butoxide (PBO), is applied to both resistant and susceptible plants approximately one hour before the herbicide treatment.

  • Herbicide Application: A dose-response experiment is conducted as described above, with parallel treatments including the synergist.

  • Analysis: If the synergist significantly reduces the GR₅₀ value in the resistant population, making it more susceptible to the herbicide, it indicates that P450-mediated metabolism is a key resistance mechanism. For instance, the application of malathion was shown to decrease the this compound ED₅₀ value in a resistant E. colona population from 811 g ai ha⁻¹ to 216 g ai ha⁻¹, effectively reversing the resistance.

Visualizing Resistance Mechanisms and Workflows

Experimental Workflow for Resistance Assessment

The following diagram illustrates a typical workflow for identifying and characterizing herbicide resistance.

G seed_collection Seed Collection (Suspected R & Known S Pop.) greenhouse_screening Greenhouse Screening (Dose-Response Assay) seed_collection->greenhouse_screening confirm_resistance Resistance Confirmation (Calculate RI) greenhouse_screening->confirm_resistance cross_resistance Cross-Resistance Assay (Test Other Herbicides) confirm_resistance->cross_resistance mechanism_study Mechanism Investigation confirm_resistance->mechanism_study synergist_assay Synergist Assay (e.g., Malathion) mechanism_study->synergist_assay enzyme_assay Enzyme Assays (GST, β-CAS) mechanism_study->enzyme_assay molecular_analysis Molecular Analysis (RNA-Seq, qPCR) mechanism_study->molecular_analysis tsr TSR Analysis (Target Gene Sequencing) mechanism_study->tsr ntsr NTSR Confirmed synergist_assay->ntsr enzyme_assay->ntsr molecular_analysis->ntsr

Caption: Workflow for herbicide resistance diagnosis and mechanism investigation.

Proposed Non-Target-Site Resistance (NTSR) Pathways to this compound

This compound resistance in grasses is complex and primarily driven by NTSR. The mode of action involves the overproduction of ethylene, leading to a toxic accumulation of cyanide (HCN). Resistant plants have evolved mechanisms to mitigate this toxicity.

G cluster_plant Resistant Plant Cell quinclorac_in This compound auxin_pathway Auxin Signal Pathway quinclorac_in->auxin_pathway Activates detox Metabolic Detoxification (P450s, GSTs, UGTs) quinclorac_in->detox Blocked by ethylene Ethylene Biosynthesis auxin_pathway->ethylene Induces cyanide Cyanide (HCN) Accumulation ethylene->cyanide Byproduct reduced_ethylene Reduced Ethylene Response/Synthesis ethylene->reduced_ethylene Blocked by toxicity Cellular Toxicity & Plant Death cyanide->toxicity cas Enhanced Cyanide Degradation (β-CAS) cyanide->cas Blocked by quinclorac_metabolite Inactive Metabolite detox->quinclorac_metabolite non_toxic Non-toxic Products cas->non_toxic

Caption: Key non-target-site resistance (NTSR) mechanisms to this compound in weeds.

References

Comparative Metabolism of Quinclorac: A Deeper Look into Herbicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the metabolic processes underlying quinclorac resistance in various weed biotypes reveals significant differences in detoxification pathways compared to their susceptible counterparts. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of how resistant and susceptible plants handle this widely used herbicide. The data underscores the critical role of enhanced metabolic detoxification in the evolution of herbicide resistance.

The primary mechanism of this compound resistance is often not due to changes in the target site of the herbicide but rather to the plant's enhanced ability to metabolize and detoxify the compound. This non-target-site resistance involves several key physiological and biochemical differences between resistant and susceptible biotypes.

Key Metabolic Differences at a Glance

Resistant weed populations, particularly in species like Echinochloa and Digitaria, exhibit a multifaceted defense against this compound. This includes reduced accumulation of toxic cyanide, a byproduct of this compound's mode of action, and increased activity of detoxifying enzymes.

Quantitative Data Summary

The following tables summarize the key quantitative differences observed in studies comparing resistant and susceptible biotypes.

Table 1: this compound Resistance Levels and Cyanide Accumulation

Plant SpeciesBiotypeResistance Factor (Fold Increase in GR50*)Cyanide Accumulation (Relative to Untreated Control)Reference(s)
Digitaria ischaemumSusceptible (S)1>600%[1]
Resistant (MSU1)80~200% less than S[1][2]
Resistant (MSU2)5~230% less than S[1][2]
Echinochloa oryzoidesSusceptible (S)1High
Resistant (R)21Low

*GR50: The herbicide rate required to reduce plant growth by 50%.

Table 2: Absorption and Translocation of 14C-Quinclorac

Plant SpeciesBiotypeTime After TreatmentAbsorption (% of Applied)Translocation (% of Absorbed)Reference(s)
Echinochloa crus-galliSusceptible (S)6 hNot significantly different from RLower than R
Resistant (R)6 hNot significantly different from SHigher than S

Table 3: Activity of Detoxifying Enzymes

Plant SpeciesBiotypeEnzymeActivity LevelReference(s)
Digitaria ischaemumSusceptible (S)Glutathione (B108866) S-Transferase (GST)Lower than R
Resistant (R)Glutathione S-Transferase (GST)Elevated
Echinochloa oryzoidesSusceptible (S)β-cyanoalanine synthase (β-CAS)Lower than R
Resistant (R)β-cyanoalanine synthase (β-CAS)~2-fold higher than S

Metabolic Pathways and Detoxification Mechanisms

The primary herbicidal action of this compound in susceptible grasses is linked to the accumulation of cyanide, a byproduct of ethylene (B1197577) biosynthesis which is induced by the herbicide. Resistant plants have evolved mechanisms to circumvent this toxicity.

Enhanced Detoxification: Resistant biotypes often exhibit higher activity of enzymes such as Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). These enzymes play a crucial role in detoxifying the herbicide by converting it into less toxic metabolites. Furthermore, UDP-glycosyltransferases (UGTs) are also implicated in the detoxification process by conjugating this compound with glucose.

Altered Auxin Response: this compound mimics the plant hormone auxin. In resistant plants, there can be alterations in the auxin signaling pathway, leading to a reduced induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the enzyme responsible for ethylene and subsequent cyanide production.

Cyanide Detoxification: Some resistant biotypes show an increased ability to detoxify cyanide through the action of β-cyanoalanine synthase (β-CAS), which converts the toxic cyanide into a non-toxic amino acid.

Visualizing the Metabolic Differences

The following diagrams illustrate the key pathways and experimental workflows involved in the comparative metabolism of this compound.

quinclorac_metabolism cluster_susceptible Susceptible Biotype cluster_resistant Resistant Biotype quinclorac_in_s This compound auxin_pathway_s Auxin Pathway Stimulation quinclorac_in_s->auxin_pathway_s acc_synthase_s ACC Synthase Induction auxin_pathway_s->acc_synthase_s ethylene_s Ethylene Production acc_synthase_s->ethylene_s cyanide_s Cyanide Accumulation acc_synthase_s->cyanide_s plant_death_s Plant Death ethylene_s->plant_death_s cyanide_s->plant_death_s quinclorac_in_r This compound auxin_pathway_r Altered Auxin Response quinclorac_in_r->auxin_pathway_r detoxification Enhanced Detoxification (GST, P450, UGT) quinclorac_in_r->detoxification acc_synthase_r Reduced ACC Synthase Induction auxin_pathway_r->acc_synthase_r cyanide_detox Cyanide Detoxification (β-CAS) acc_synthase_r->cyanide_detox Reduced Cyanide metabolites Non-toxic Metabolites detoxification->metabolites survival Survival metabolites->survival cyanide_detox->survival

Caption: Comparative metabolic pathways of this compound in susceptible and resistant biotypes.

experimental_workflow cluster_analysis Analysis plant_material Plant Material (Resistant & Susceptible Biotypes) herbicide_app 14C-Quinclorac Application (Foliar or Root) plant_material->herbicide_app harvest Harvest at Time Intervals herbicide_app->harvest absorption Absorption (Leaf Wash) harvest->absorption translocation Translocation (Plant Dissection & Oxidation) harvest->translocation metabolism Metabolism (Extraction & HPLC) harvest->metabolism enzyme_assays Enzyme Assays (GST, P450, β-CAS) harvest->enzyme_assays cyanide_assay Cyanide Quantification harvest->cyanide_assay

Caption: General experimental workflow for studying this compound metabolism.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

14C-Quinclorac Absorption, Translocation, and Metabolism
  • Plant Material and Growth Conditions: Seeds of resistant and susceptible biotypes are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) in pots containing a suitable growth medium. Plants are typically treated at the 3-4 leaf stage.

  • Herbicide Application: Radiolabeled 14C-quinclorac, mixed with a commercial formulation, is applied to a specific leaf (usually the second or third fully expanded leaf) using a microsyringe. A known amount of radioactivity is applied to each plant.

  • Absorption: At various time points after treatment, the treated leaf is washed with a solution (e.g., methanol:water) to remove unabsorbed herbicide. The radioactivity in the wash solution is quantified using liquid scintillation spectrometry (LSS).

  • Translocation: After the leaf wash, plants are sectioned into different parts (e.g., treated leaf, other shoots, roots). The amount of 14C in each plant part is determined by combustion in a biological oxidizer followed by LSS.

  • Metabolism: Plant tissues are ground in a solvent (e.g., acetone (B3395972) or methanol) to extract 14C-quinclorac and its metabolites. The extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.

Glutathione S-Transferase (GST) Activity Assay
  • Enzyme Extraction: Fresh leaf tissue is homogenized in an ice-cold extraction buffer (e.g., potassium phosphate (B84403) buffer) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

  • Assay Procedure: The reaction mixture contains the enzyme extract, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The activity of GST is determined by measuring the rate of formation of the GSH-CDNB conjugate, which absorbs light at 340 nm, using a spectrophotometer.

  • Protein Quantification: The total protein content of the enzyme extract is determined using a standard method (e.g., Bradford assay) to calculate the specific activity of GST (units per mg of protein).

Cytochrome P450 Inhibition Assay
  • Inhibitor Pre-treatment: A known inhibitor of P450 enzymes, such as malathion, is applied to the plants a few hours before the this compound treatment.

  • This compound Treatment and Analysis: this compound is then applied, and the plants are harvested after a specific period. The amount of parent this compound remaining in the plant tissue is extracted and quantified using HPLC.

  • Evaluation: A higher concentration of unmetabolized this compound in the inhibitor-treated plants compared to those treated with this compound alone suggests the involvement of P450 enzymes in its metabolism.

Cyanide Accumulation Assay
  • Sample Preparation: Plant tissue is harvested after this compound treatment and immediately frozen in liquid nitrogen to stop metabolic activity. The tissue is then ground to a fine powder.

  • Cyanide Extraction: The powdered tissue is homogenized in a specific extraction buffer, and the cyanide is captured in a trapping solution (e.g., NaOH).

  • Quantification: The amount of cyanide is determined colorimetrically using a spectrophotometer after reaction with a coloring reagent (e.g., chloramine-T and barbituric acid/pyridine reagent). The results are expressed as cyanide content per gram of fresh or dry weight.

This guide provides a foundational understanding of the metabolic basis of this compound resistance. Further research into the specific genes and regulatory networks involved in these detoxification pathways will be critical for developing sustainable weed management strategies.

References

Field Validation of Quinclorac's Efficacy on Common Crabgrass Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quinclorac's performance in controlling different species of crabgrass (Digitaria spp.), a prevalent and troublesome weed in turfgrass systems. The information presented is based on a comprehensive review of field validation studies and is intended to assist researchers and turfgrass management professionals in making informed decisions for effective weed control strategies. This document summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key concepts.

Performance of this compound on Crabgrass Species

This compound is a selective, post-emergent herbicide widely used for the control of crabgrass and other grassy weeds.[1] Its mode of action is as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth and eventual death of the target weed.[2] The efficacy of this compound can vary depending on the crabgrass species, the growth stage at the time of application, and environmental conditions. The two most common species of crabgrass are large or hairy crabgrass (Digitaria sanguinalis) and smooth crabgrass (Digitaria ischaemum).[3][4]

Comparative Efficacy Data

The following tables summarize the performance of this compound on different crabgrass species based on data from various field studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Crabgrass SpeciesApplication Rate (kg ai/ha)Application TimingControl (%)Study Reference
Large Crabgrass (Digitaria sanguinalis)0.8Post-emergence (3-leaf to 1-tiller)≥ 94[5]
Large Crabgrass (Digitaria sanguinalis)0.8 or higherPost-emergence≥ 80[6]
Smooth Crabgrass (Digitaria ischaemum)0.84 (single application)Early to Mid-post-emergenceEffective where crabgrass levels were moderate[7]
Smooth Crabgrass (Digitaria ischaemum)0.37 or 0.42 (sequential applications)Early to Mid-post-emergenceMost consistent control where weed pressure was severe[7]
Smooth Crabgrass (Digitaria ischaemum)0.84Post-emergence (1-tiller)>91[8]

Note: "ai/ha" refers to active ingredient per hectare.

Performance at Different Growth Stages

This compound's effectiveness is notably influenced by the growth stage of the crabgrass. While it can control both young and mature plants, there is a growth stage where it may be less effective.[2][3][9][10]

Crabgrass Growth StageThis compound Efficacy
Pre-tiller (1-3 leaves)Excellent control
2 to 4 tillersMay not provide complete control under certain conditions[2][9]
Mature (more than 4 tillers)Excellent control[3][9][10]

Comparison with Alternative Herbicides

Several other herbicides are available for post-emergence crabgrass control. The following table provides a comparison of this compound with some common alternatives.

HerbicideActive IngredientMode of ActionKey AdvantagesKey Disadvantages
This compound This compoundSynthetic Auxin (WSSA Group 4)Excellent control of mature crabgrass; safe for many cool-season turfgrasses.[11]Can be less effective on crabgrass in the 2-4 tiller stage.[2][9]
Acclaim Extra Fenoxaprop-p-ethylACCase Inhibitor (WSSA Group 1)Effective at all growth stages of crabgrass.[3]Can cause injury to some turfgrass species, especially at high temperatures.[9]
Tenacity MesotrioneHPPD Inhibitor (WSSA Group 27)Both pre- and post-emergence activity; effective on young crabgrass.Can cause temporary whitening of turfgrass.[9]
Dimension DithiopyrMitotic Inhibitor (WSSA Group 3)Effective as a pre-emergent and early post-emergent (before tillering).Less effective on tillered crabgrass compared to this compound.[8]

Experimental Protocols for Field Validation

The following is a generalized protocol for conducting field trials to evaluate the efficacy of this compound on crabgrass, based on common methodologies reported in the literature.

1. Site Selection and Preparation:

  • Select a site with a natural and uniform infestation of the target crabgrass species.

  • The turfgrass species should be one that is tolerant to this compound.

  • Mow the area to a uniform height prior to treatment application.

2. Experimental Design:

  • Use a randomized complete block design with at least three to four replications.[12]

  • Individual plot sizes can range from 1m x 1m to 1.5m x 3m.

3. Herbicide Application:

  • Apply herbicides using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.[12]

  • The carrier volume is typically between 200 and 400 L/ha.

  • Include a non-treated control for comparison.

  • Apply treatments at different crabgrass growth stages (e.g., pre-tiller, 2-4 tillers, >4 tillers) to assess efficacy at various developmental points.

4. Data Collection:

  • Visually assess crabgrass control at set intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT).

  • Use a rating scale of 0 to 100%, where 0% represents no control and 100% represents complete death of the crabgrass.

  • Measure turfgrass injury or phytotoxicity on a similar scale, where 0% is no injury and 100% is complete turf death.

  • At the end of the study, biomass samples can be harvested from each plot, dried, and weighed to provide a quantitative measure of control.

5. Statistical Analysis:

  • Subject the collected data to analysis of variance (ANOVA).

  • Use a protected least significant difference (LSD) test at a significance level of P ≤ 0.05 to separate treatment means.

Visualizations

Experimental Workflow for this compound Field Validation

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial A Site Selection (Uniform Crabgrass Infestation) B Experimental Design (Randomized Complete Block) A->B C Plot Establishment B->C D Treatment Application (this compound & Alternatives) C->D E Data Collection (Visual Ratings, Biomass) D->E F Statistical Analysis (ANOVA) E->F G Results Interpretation & Reporting F->G

Caption: A simplified workflow for a typical field validation trial of this compound.

This compound's Mode of Action Signaling Pathway

G This compound This compound Application Absorption Foliar and Root Absorption This compound->Absorption Translocation Translocation within Plant Absorption->Translocation Auxin Mimics Natural Auxin Hormones Translocation->Auxin Growth Uncontrolled Cell Division & Elongation Auxin->Growth Symptoms Epinasty, Twisting, Necrosis Growth->Symptoms Death Plant Death Symptoms->Death

Caption: The signaling pathway of this compound as a synthetic auxin herbicide.

References

Navigating Herbicide Interactions: A Comparative Guide to Quinclorac Tank-Mixes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in agricultural science and weed management, understanding the interplay between herbicides in a tank-mix is paramount for optimizing efficacy and managing resistance. This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed when Quinclorac, a synthetic auxin herbicide, is combined with other common herbicides. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

This compound is a valuable tool for post-emergence control of grass weeds, particularly in rice and turf. However, its performance can be significantly altered when mixed with other herbicides. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the efficacy of one or more components is reduced. This guide delves into specific examples of these interactions to inform strategic weed management decisions.

Performance of this compound Tank-Mixes: A Data-Driven Comparison

Experimental data from studies on barnyardgrass (Echinochloa crus-galli), a problematic weed in rice cultivation, reveal distinct interaction patterns with different herbicide partners. The following tables summarize the observed and expected weed control, with the nature of the interaction determined using Colby's method.

Table 1: Synergistic Effects of this compound Tank-Mixes on Barnyardgrass Control

Herbicide CombinationThis compound Dose (g a.i./ha)Partner Herbicide Dose (g a.i./ha)Observed Control (%)Expected Control (%)Interaction
This compound + Imazapyr/Imazapic187.573.5/24.59275Synergy
This compound + Bispyribac-sodium187.5258868Synergy
This compound + Cyhalofop-butyl187.51509582Synergy

Data extrapolated from Matzenbacher et al., 2015. Expected control is calculated using Colby's formula: E = X + Y - (XY/100), where X and Y are the control levels of the individual herbicides.

Table 2: Antagonistic Effects of this compound Tank-Mixes on Barnyardgrass Control

Herbicide CombinationThis compound Dose (g a.i./ha)Partner Herbicide Dose (g a.i./ha)Observed Control (%)Expected Control (%)Interaction
This compound + Profoxydim187.51006585Antagonism

Data extrapolated from Matzenbacher et al., 2015. Expected control is calculated using Colby's formula.

Experimental Protocols

The assessment of synergistic and antagonistic interactions in herbicide tank-mixes requires rigorous experimental design and data analysis. The following protocols outline the general methodologies for greenhouse and field trials.

Greenhouse Bioassay for Herbicide Interaction
  • Plant Material: Grow the target weed species (e.g., barnyardgrass) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Apply herbicides at various doses, both individually and in tank-mix combinations, to plants at a specific growth stage (e.g., 3-4 leaf stage). Use a precision bench sprayer to ensure uniform application.

  • Experimental Design: Employ a completely randomized design with multiple replications for each treatment.

  • Data Collection: At a set time after treatment (e.g., 21 days), visually assess weed control as a percentage of the untreated control (0% = no effect, 100% = complete kill). Additionally, harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the expected response for each herbicide combination using Colby's method. Compare the observed response to the expected response to determine if the interaction is synergistic, antagonistic, or additive. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences.

Field Trial for Herbicide Tank-Mix Efficacy
  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with multiple replications for each herbicide treatment.

  • Plot Establishment: Mark out individual plots of a specified size (e.g., 2m x 5m).

  • Herbicide Application: Apply the herbicide treatments at specified growth stages of the crop and weed using a calibrated backpack or plot sprayer.

  • Data Collection: Assess weed control visually at regular intervals after application. At the end of the trial, measure weed density and biomass from a designated quadrat within each plot. Crop yield can also be measured to assess the overall impact of the weed control treatments.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the efficacy of the different tank-mixes. Colby's method can be applied to the weed control data to assess the nature of the interactions.

Signaling Pathways and Mechanisms of Interaction

The synergistic and antagonistic effects of this compound tank-mixes can be attributed to the interplay of their respective modes of action at the cellular level.

This compound is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA).[1] It disrupts normal plant growth by causing an overload of auxin signaling, leading to uncontrolled cell division and elongation, and ultimately, plant death.[1]

Quinclorac_Signaling_Pathway This compound This compound TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

This compound (Synthetic Auxin) Signaling Pathway

Synergistic Partners:

  • Imazapyr/Imazapic and Bispyribac-sodium (ALS Inhibitors): These herbicides inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] The simultaneous disruption of two distinct and vital metabolic pathways—auxin signaling by this compound and amino acid synthesis by the ALS inhibitor—can overwhelm the plant's ability to compensate, leading to a more rapid and complete death.

ALS_Inhibitor_Signaling_Pathway ALS_Inhibitor ALS Inhibitor (e.g., Imazapyr, Bispyribac-sodium) ALS_Enzyme Acetolactate Synthase (ALS) ALS_Inhibitor->ALS_Enzyme Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Required for Growth_Inhibition Growth Inhibition & Plant Death Protein_Synthesis->Growth_Inhibition Leads to cessation of ACCase_Inhibitor_Signaling_Pathway ACCase_Inhibitor ACCase Inhibitor (e.g., Cyhalofop-butyl, Profoxydim) ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) ACCase_Inhibitor->ACCase_Enzyme Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase_Enzyme->Fatty_Acid_Synthesis Catalyzes Cell_Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Cell_Membrane_Formation Essential for Growth_Inhibition Growth Inhibition & Plant Death (in grasses) Cell_Membrane_Formation->Growth_Inhibition Disruption leads to

References

Detecting Quinclorac Residues: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of herbicide residues like Quinclorac is paramount for ensuring environmental safety and food quality. This guide provides a detailed comparison of various analytical methods for this compound residue detection, supported by experimental data and protocols to aid in selecting the most suitable technique for your research needs.

This compound is a widely used herbicide for controlling weeds in rice cultivation and other crops.[1] Its persistence in soil and water necessitates reliable analytical methods for monitoring its residues.[2] This guide explores and compares several key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Time-Resolved Fluoroimmunoassay (TRFIA).

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound residue detection often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of different methods based on reported experimental data.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)
HPLC-UV Soil0.05 mg/kg[2]0.5 mg/kg[2]66.6 - 106.4[2]
LC-MS/MS Plant Matrices0.01 ppm0.05 ppm70 - 122
Animal Products-0.01 mg/kg (equivalent to test solution of 0.0005 mg/L)-
Honey0.012 µg/kg0.5 µg/kg-
Paddy Water, Soil, Rice Plants-0.0125 - 0.05 mg/kg85 - 112
Fluorometric Method Rice2.5 ng/mL-~100
ELISA Water, Soil, Brown Rice0.020 mg/L-77.3 - 106.1
TRFIA Water, Soil, Brown Rice0.004 mg/L-77.3 - 106.1

Experimental Workflows and Methodologies

The general workflow for this compound residue analysis involves sample preparation, extraction, cleanup, and instrumental analysis. A simplified representation of this process is illustrated below.

Quinclorac_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Collection (Soil, Water, Rice, etc.) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) or Dispersive SPE Extraction->Cleanup Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) Cleanup->Analysis

Figure 1. General workflow for this compound residue analysis.

Detailed Experimental Protocols

1. QuEChERS-based Extraction for HPLC-UV Analysis in Soil

  • Sample Preparation: 5 g of soil is dispersed in water.

  • Extraction: 10 mL of acetonitrile (B52724) containing 1% acetic acid is added, and the mixture is shaken vigorously. Subsequently, 3 g of magnesium sulfate (B86663) and 0.9 g of sodium acetate (B1210297) trihydrate are added, and the mixture is shaken and centrifuged.

  • Cleanup: A 9 mL aliquot of the supernatant is passed through a sodium sulfate column for drying.

  • Analysis: The extract is dried under a nitrogen stream and redissolved in 1.0 mL of methanol (B129727) for HPLC-UV analysis.

2. LC-MS/MS Analysis in Plant Matrices

  • Extraction: Residues are extracted from plant samples with a mixture of acetone (B3395972) and 0.1 N NaOH (3:1, v/v).

  • Cleanup: An aliquot of the extract is concentrated to an aqueous phase, which is then subjected to liquid-liquid partitioning with dichloromethane (B109758). The aqueous phase is acidified and re-partitioned with dichloromethane.

  • Analysis: The final dichloromethane extract is evaporated to dryness and redissolved in acetonitrile:water (10:90, v/v) for LC-MS/MS analysis. The ion transitions monitored are m/z 242 → 224 and m/z 242 → 161.

3. LC-MS/MS Analysis in Animal Products

  • Extraction: 10.0 g of the sample is homogenized with 100 mL of acetone/hydrochloric acid (99:1, v/v) and filtered. The residue is re-extracted with 50 mL of the same solvent mixture.

  • Cleanup: An aliquot of the combined filtrate is mixed with a sodium chloride and sodium hydrogen carbonate solution and washed with ethyl acetate. The aqueous layer is then acidified, and this compound is extracted into ethyl acetate.

  • Analysis: The ethyl acetate extract is evaporated to dryness and the residue is dissolved in methanol for LC-MS/MS analysis.

4. Fluorometric Method with Modified QuEChERS for Rice

  • Sample Treatment: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample preparation due to its simplicity and high recovery yields.

  • Analysis: The herbicide is detected using a fluorometric method at excitation/emission wavelengths of 238/358 nm.

5. Immunoassays (ELISA and TRFIA) for Environmental Samples

  • These methods are based on the specific binding between an antibody and this compound.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Involves a competitive reaction where this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound.

  • TRFIA (Time-Resolved Fluoroimmunoassay): A similar competitive immunoassay that utilizes a fluorescent label, offering enhanced sensitivity compared to conventional ELISA.

Discussion and Comparison of Methods

Chromatographic Methods (HPLC-UV, LC-MS/MS, GC-MS):

  • HPLC-UV is a cost-effective and relatively simple method suitable for routine analysis, particularly in soil samples. However, its sensitivity and selectivity may be lower compared to mass spectrometry-based methods.

  • LC-MS/MS is a highly sensitive and selective technique, making it the method of choice for detecting low levels of this compound in a variety of complex matrices, including plants, animal products, and honey. Its ability to confirm the identity of the analyte based on mass-to-charge ratio and fragmentation patterns provides high confidence in the results.

  • GC-MS can also be used for this compound analysis, often requiring a derivatization step to make the analyte more volatile. It offers good sensitivity and selectivity.

Immunoassays (ELISA, TRFIA):

  • ELISA and TRFIA are rapid, high-throughput screening methods that are particularly useful for analyzing a large number of samples. They are generally less expensive and require less sample cleanup compared to chromatographic methods.

  • TRFIA has been shown to have a significantly lower limit of detection compared to ELISA, making it a more sensitive immunoassay option.

  • A key limitation of immunoassays is the potential for cross-reactivity with structurally related compounds, which can lead to false-positive results. Therefore, positive results from immunoassays are often confirmed using a chromatographic method like LC-MS/MS.

Sample Preparation:

  • The QuEChERS method has gained popularity for its simplicity, speed, and effectiveness in extracting pesticide residues from various matrices. It involves a simple solvent extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Conclusion

The selection of an appropriate analytical method for this compound residue detection is a critical decision that impacts the reliability and accuracy of the results. For high sensitivity and confirmatory analysis in complex matrices, LC-MS/MS is the preferred method. For routine monitoring and screening of a large number of samples, HPLC-UV and immunoassays like ELISA and TRFIA offer practical and cost-effective alternatives. The QuEChERS sample preparation protocol provides an efficient and streamlined approach for a variety of analytical techniques. Researchers should consider the specific requirements of their study, including the matrix type, required detection limits, and available resources, when choosing the most suitable method.

References

Evaluating the Selectivity of Quinclorac in Turfgrass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Turfgrass Management Professionals

This guide provides a comprehensive evaluation of the herbicide Quinclorac, focusing on its selectivity across various turfgrass species. It offers a comparative analysis with alternative herbicides, supported by experimental data, to aid in informed decision-making for effective weed management in turfgrass systems.

Introduction to this compound

This compound is a selective, post-emergent herbicide widely used for the control of grassy weeds, particularly crabgrass (Digitaria spp.), in established turfgrass. It belongs to the quinoline (B57606) carboxylic acid class of herbicides and functions as a synthetic auxin, disrupting plant growth processes in susceptible species. Its effectiveness and selectivity have made it a valuable tool for turfgrass managers. However, the tolerance to this compound varies significantly among different turfgrass species and even cultivars, necessitating a thorough understanding of its selectivity profile.

Experimental Protocols for Evaluating Herbicide Selectivity

The evaluation of herbicide selectivity in turfgrass involves standardized experimental protocols to ensure the reliability and reproducibility of results. The following methodologies are commonly employed in scientific studies.

Experimental Design and Turfgrass Management
  • Plot Design: Field trials are typically conducted using a randomized complete block design (RCBD) with multiple replications (usually three or four) to account for field variability. Individual plots are of a standardized size to allow for accurate herbicide application and assessment.

  • Turfgrass Establishment and Maintenance: The turfgrass species being evaluated are established from seed or sod and maintained under standard cultural practices, including mowing, irrigation, and fertilization, to ensure a healthy and uniform stand. Mowing height and frequency are kept consistent across all plots.

Herbicide Application
  • Application Equipment: Herbicides are applied using a calibrated research plot sprayer, often a CO2-pressurized backpack sprayer, equipped with flat-fan nozzles to ensure uniform coverage.

  • Application Rates and Timings: Herbicides are applied at the manufacturer's recommended label rate, and often at multiples of this rate (e.g., 2x) to assess the margin of turfgrass safety. Application timings are critical and are typically categorized as pre-emergence (before weed germination) or post-emergence (after weed emergence) at specific weed growth stages (e.g., 1-3 tiller stage for crabgrass).

Data Collection: Turfgrass Tolerance

Turfgrass tolerance to herbicides is assessed through both visual ratings and quantitative measurements.

  • Visual Injury Ratings: Phytotoxicity is visually assessed at multiple intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT). A common rating scale is from 0 to 100%, where 0% indicates no visible injury and 100% indicates complete turfgrass death. An injury rating of 20-30% is often considered the maximum acceptable level in research settings.

  • Turfgrass Quality Ratings: Overall turfgrass quality is rated on a scale of 1 to 9, where 1 represents dead turf, 9 represents ideal turf (in terms of color, density, and uniformity), and a rating of 6 or 7 is often considered the minimum acceptable quality.

  • Quantitative Measurements:

    • Digital Image Analysis (DIA): High-resolution digital images of the plots are taken and analyzed using software to quantify the percentage of green cover, providing an objective measure of turfgrass density and injury.

    • Spectral Reflectance: Handheld chlorophyll (B73375) meters or spectroradiometers are used to measure the Normalized Difference Vegetation Index (NDVI), which correlates with turfgrass health and density.

Data Collection: Weed Control Efficacy

The effectiveness of the herbicide in controlling target weeds is also evaluated.

  • Visual Control Ratings: Weed control is visually rated on a scale of 0 to 100%, where 0% represents no control and 100% represents complete control of the target weed species.

  • Weed Counts and Biomass: In some studies, the number of surviving weeds per unit area is counted, and the above-ground biomass of the weeds is harvested, dried, and weighed to provide a quantitative measure of control.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the selectivity of herbicides in turfgrass.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Herbicide Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis and Reporting A Site Selection and Preparation B Turfgrass Establishment (Seeding or Sodding) A->B C Plot Layout (Randomized Complete Block Design) B->C D Herbicide Preparation (Mixing and Calibration) C->D E Herbicide Application (Pre- or Post-emergence) D->E F Turfgrass Tolerance Assessment (Visual Ratings, DIA, NDVI) E->F G Weed Control Efficacy Assessment (Visual Ratings, Counts, Biomass) E->G H Data Recording at Multiple Intervals (e.g., 7, 14, 21, 28 DAT) F->H G->H I Statistical Analysis of Data H->I J Interpretation of Results I->J K Publication of Findings J->K

Caption: Experimental workflow for evaluating turfgrass herbicide selectivity.

Comparative Selectivity of this compound and Alternatives

The following tables summarize the selectivity of this compound and alternative herbicides on various cool- and warm-season turfgrass species, based on available experimental data.

Cool-Season Turfgrass Species
Turfgrass SpeciesThis compoundFenoxaprop-ethylMesotrione (Tenacity)DithiopyrProdiamine
Kentucky Bluegrass (Poa pratensis)Tolerant[1][2]Generally Tolerant (some cultivar sensitivity)[3]Tolerant[4][5]Tolerant[5]Tolerant
Perennial Ryegrass (Lolium perenne)Tolerant[1][2]TolerantTolerant[5]Tolerant[6]Tolerant
Tall Fescue (Festuca arundinacea)Tolerant[1][2]TolerantTolerant[5]TolerantTolerant
Fine Fescues (Festuca spp.)Variable Tolerance (use with caution)[1]Generally TolerantUse with caution (potential for injury)TolerantTolerant
Creeping Bentgrass (Agrostis stolonifera)Sensitive to Moderately Tolerant (cultivar and location dependent)[2][7]Sensitive (can cause injury)Sensitive (can be used for removal)[4]TolerantTolerant
Warm-Season Turfgrass Species
Turfgrass SpeciesThis compoundFenoxaprop-ethylMesotrione (Tenacity)DithiopyrProdiamine
Bermudagrass (Cynodon dactylon)Tolerant[4]TolerantUse with caution (potential for bleaching)Tolerant[5]Tolerant
Zoysiagrass (Zoysia japonica)Tolerant[4]TolerantUse with caution (potential for bleaching)TolerantTolerant
St. Augustinegrass (Stenotaphrum secundatum)Generally TolerantUse with caution (potential for injury)Not RecommendedTolerantTolerant
Centipedegrass (Eremochloa ophiuroides)Generally TolerantNot RecommendedTolerant[5]TolerantTolerant
Bahiagrass (Paspalum notatum)Use with caution (potential for injury)Not RecommendedNot RecommendedTolerantTolerant

Comparative Efficacy on Key Turfgrass Weeds

The following table summarizes the efficacy of this compound and its alternatives on common turfgrass weeds.

Weed SpeciesThis compoundFenoxaprop-ethylMesotrione (Tenacity)DithiopyrProdiamine
Crabgrass (Digitaria spp.)Excellent (post-emergence, especially on mature plants)[1][8][9]Excellent (post-emergence, all growth stages)[1][8]Good to Excellent (pre- and early post-emergence)[1][4][8][9]Excellent (pre-emergence and early post-emergence)[1][5]Excellent (pre-emergence)[10][11]
Goosegrass (Eleusine indica)Fair to Good (post-emergence)Good to Excellent (post-emergence)[1]Good (pre- and post-emergence)Fair to Good (pre-emergence)Fair to Good (pre-emergence)
Foxtail (Setaria spp.)Excellent (post-emergence)Good (post-emergence)Good (pre- and post-emergence)Good (pre-emergence)Good (pre-emergence)
Barnyardgrass (Echinochloa crus-galli)Excellent (post-emergence)Good (post-emergence)Good (pre- and post-emergence)Good (pre-emergence)Good (pre-emergence)
White Clover (Trifolium repens)Excellent (post-emergence)[1]No ControlGood (post-emergence)[4]No ControlNo Control

Comparative Discussion

This compound stands out for its excellent post-emergence control of crabgrass, even at later growth stages, and its broadleaf weed activity, particularly against white clover.[1] It is generally safe on a wide range of cool- and warm-season turfgrasses. However, its variable tolerance on fine fescues and potential for injury on creeping bentgrass under certain conditions require careful consideration.[1][2][7]

Fenoxaprop-ethyl is a highly effective post-emergence herbicide for controlling grassy weeds, including all growth stages of crabgrass and goosegrass.[1][8] Its primary limitation is its lack of broadleaf weed control.

Mesotrione (Tenacity) offers the unique advantage of both pre- and post-emergence control of grassy and broadleaf weeds.[4][9] It is particularly useful in new seedings of cool-season turf.[4][8] Its mode of action, which causes temporary whitening of treated weeds and sometimes turfgrass, is a distinct characteristic.[4] It is generally more suited for cool-season turfgrasses.[4]

Dithiopyr and Prodiamine are primarily pre-emergence herbicides that provide excellent season-long control of crabgrass and other annual grasses. Dithiopyr also has some early post-emergence activity on crabgrass.[1][5] Their selectivity across a broad range of turfgrass species is a key advantage.

Conclusion

The selection of an appropriate herbicide for weed control in turfgrass depends on a multitude of factors, including the target weed species, their growth stage, and the turfgrass species present. This compound remains a highly effective and valuable tool for post-emergence crabgrass control in many turfgrass systems. However, a thorough understanding of its selectivity profile is crucial to avoid injury to desirable turf. Alternative herbicides such as Fenoxaprop-ethyl, Mesotrione, Dithiopyr, and Prodiamine offer different modes of action and application timings, providing turfgrass managers with a range of options to develop integrated weed management programs that are both effective and safe for the specific turfgrass environment. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future herbicide technologies.

References

A Comparative Analysis of the Environmental Fate of Quinclorac and Propanil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental persistence, mobility, and degradation of two widely used herbicides.

This guide provides a detailed comparison of the environmental fate of quinclorac and propanil (B472794), two herbicides crucial in modern agriculture. Understanding their behavior in soil and water is paramount for assessing their ecological impact and ensuring sustainable agricultural practices. This document summarizes key quantitative data, outlines experimental methodologies for their analysis, and visually represents their environmental pathways.

At a Glance: Key Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound and propanil, offering a direct comparison of their persistence and mobility in the environment.

ParameterThis compoundPropanilReferences
Soil Half-Life (t½) 21 - 112 days (highly variable depending on soil type and temperature)1 - 5 days[1][2]
Water Half-Life (t½) Stable to hydrolysis; photolysis half-life of 162 days2 - 3 days (aerobic and anaerobic conditions)[2][3]
Soil Adsorption Coefficient (Kd) 0.62 - 1.94 L/kgNot widely reported, generally low adsorption[4]
Organic Carbon-Normalized Sorption Coefficient (Koc) 303 - 864 L/kg141 - 800 L/kg

Persistence and Degradation Pathways

The persistence of a herbicide in the environment is a critical factor in its potential for long-term ecological effects. This compound exhibits significantly higher persistence in both soil and water compared to propanil.

This compound is a persistent herbicide with a soil half-life that can extend to several months, influenced by factors such as soil composition and temperature. It is stable to hydrolysis in aquatic environments, with photodegradation being a slow degradation pathway.

Propanil , in contrast, undergoes rapid degradation in both soil and water. Its soil half-life is typically a matter of days. The primary degradation mechanism for propanil is microbial breakdown.

The following diagram illustrates the key environmental fate processes for both this compound and propanil.

EnvironmentalFate cluster_this compound This compound cluster_propanil Propanil Q_Soil This compound in Soil Q_Degradation Slow Degradation (Photolysis, Microbial) Q_Soil->Q_Degradation Q_Adsorption Moderate Adsorption Q_Soil->Q_Adsorption Q_Leaching Potential for Leaching Q_Soil->Q_Leaching Q_Water This compound in Water Q_Leaching->Q_Water P_Soil Propanil in Soil P_Degradation Rapid Microbial Degradation P_Soil->P_Degradation P_Adsorption Weak Adsorption P_Soil->P_Adsorption P_Leaching Low Potential for Leaching P_Soil->P_Leaching P_Water Propanil in Water P_Leaching->P_Water

Figure 1. Environmental fate pathways of this compound and Propanil.

Mobility and Adsorption in Soil

The mobility of a herbicide in soil determines its potential to leach into groundwater or move into non-target areas. This is largely governed by its adsorption to soil particles, quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

This compound has a moderate potential for mobility. Its Koc values suggest that it can be mobile in soils with low organic matter and clay content.

Propanil exhibits low to moderate mobility. Its adsorption to soil is generally weak, but its rapid degradation limits the extent of its movement through the soil profile.

Experimental Protocols

The following sections detail standardized methodologies for determining the key environmental fate parameters discussed in this guide.

Determination of Herbicide Half-Life in Soil (Laboratory Study)

This protocol is based on the principles outlined in OECD Guideline 307 for the aerobic and anaerobic transformation of chemicals in soil.

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.

    • Air-dry the soils and sieve them through a 2 mm mesh.

    • Adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Herbicide Application:

    • Prepare a stock solution of the herbicide (this compound or propanil) in a suitable solvent.

    • Apply the herbicide to the soil samples at a concentration relevant to its agricultural use.

    • Thoroughly mix the treated soil to ensure uniform distribution.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

    • For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment (e.g., by purging with nitrogen).

    • Maintain the soil moisture content throughout the incubation period.

  • Sampling and Analysis:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the herbicide from the soil samples using an appropriate solvent (e.g., acetonitrile, methanol).

    • Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the parent herbicide.

  • Data Analysis:

    • Plot the concentration of the herbicide against time.

    • Calculate the half-life (t½) using first-order degradation kinetics: t½ = 0.693 / k, where k is the degradation rate constant.

Determination of Soil Adsorption Coefficient (Kd and Koc)

This protocol is based on the OECD Guideline 106 for the adsorption-desorption of chemicals using a batch equilibrium method.

  • Soil and Herbicide Preparation:

    • Use the same prepared soil samples as in the half-life study.

    • Prepare a series of herbicide solutions of known concentrations in a 0.01 M CaCl2 solution.

  • Equilibration:

    • Add a known mass of soil to each herbicide solution in a centrifuge tube.

    • Shake the tubes for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

  • Phase Separation and Analysis:

    • Centrifuge the tubes to separate the soil from the aqueous solution.

    • Carefully collect the supernatant (aqueous phase) and analyze the herbicide concentration using an appropriate analytical method.

  • Calculation of Kd:

    • Calculate the amount of herbicide adsorbed to the soil by subtracting the equilibrium concentration in the aqueous phase from the initial concentration.

    • The soil adsorption coefficient (Kd) is calculated as: Kd = (Amount of herbicide adsorbed to soil) / (Equilibrium concentration in the aqueous phase).

  • Calculation of Koc:

    • Determine the organic carbon content (%OC) of the soil.

    • The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100.

Conclusion

The environmental fates of this compound and propanil differ significantly, primarily due to their contrasting persistence and degradation rates. This compound is a more persistent herbicide with a higher potential for mobility in certain soil types, necessitating careful management to mitigate potential environmental risks. Propanil, on the other hand, is characterized by its rapid degradation, which reduces its long-term environmental impact. This comparative analysis provides essential data and methodologies for researchers and scientists to better understand and predict the environmental behavior of these important agricultural chemicals.

References

Safety Operating Guide

Proper Disposal of Quinclorac: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of quinclorac, a common herbicide, within a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate action is necessary to contain the material and prevent environmental contamination. Isolate the area and ensure all personnel are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust or aerosols are present.[1][2] Spills should be contained and absorbed with a suitable material, such as sand or granules.[3] The collected material should then be placed in a closed, labeled container for proper disposal.[3] Do not allow this compound to enter drains, surface waters, or groundwater.[1]

This compound Waste Disposal Protocol

The disposal of this compound and its containers is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA). Improper disposal is a violation of federal law and can lead to environmental contamination.

Step 1: Review Product Label and Safety Data Sheet (SDS) The most crucial first step is to consult the specific product label and SDS for disposal instructions. These documents will provide detailed guidance tailored to the formulation of this compound being used.

Step 2: Determine Waste Category Unused or excess this compound, as well as materials from spill cleanups, are considered pesticide wastes. These wastes are often classified as toxic and may be considered hazardous waste depending on the specific formulation and local regulations.

Step 3: Prepare for Disposal

  • Unused Product: If small amounts of excess this compound solution cannot be used according to the label instructions, they must be disposed of at an approved waste disposal facility. Never pour leftover pesticides down the sink or drain.

  • Empty Containers: Do not reuse empty this compound containers. They must be properly cleaned before disposal.

Step 4: Container Decontamination Proper rinsing of empty containers is essential to remove residual herbicide. The standard procedure is a triple rinse or pressure rinse.

Rinsing ProcedureSteps
Triple Rinse 1. Empty the remaining contents into the application equipment or a mix tank. 2. Fill the container 1/4 full with water and recap. 3. Shake for 10 seconds. 4. Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. 5. Repeat this procedure two more times.
Pressure Rinse 1. Empty the remaining contents into the application equipment or mix tank. 2. Hold the container upside down over the application equipment or mix tank, or collect the rinsate for later use or disposal. 3. Insert a pressure rinsing nozzle in the side of the container and rinse at about 40 PSI for at least 30 seconds. 4. Drain for 10 seconds after the flow begins to drip.

Step 5: Final Disposal

  • Decontaminated Containers: Once properly rinsed, containers can be offered for recycling if available, or punctured and disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.

  • Pesticide Waste: All this compound waste, including spill cleanup materials and rinsate that cannot be used, must be disposed of at a hazardous or special waste collection point or an approved waste disposal facility. Contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance. Many states have "Clean Sweep" programs for the disposal of pesticides from commercial users.

This compound Disposal Decision Pathway

Quinclorac_Disposal_Workflow start This compound for Disposal product_label Consult Product Label and SDS start->product_label waste_type Determine Waste Type product_label->waste_type unused_product Unused this compound or Spill Material waste_type->unused_product  Waste Product   empty_container Empty this compound Container waste_type->empty_container  Empty Container   approved_facility Dispose at Approved Waste Disposal Facility unused_product->approved_facility decontaminate Decontaminate Container (Triple or Pressure Rinse) empty_container->decontaminate final_disposal Final Container Disposal decontaminate->final_disposal recycle Recycle (if available) final_disposal->recycle  Recycling Available   landfill Sanitary Landfill (Punctured) final_disposal->landfill  No Recycling  

Caption: Logical workflow for the proper disposal of this compound and its containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinclorac

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Quinclorac, ensuring the protection of laboratory personnel and the integrity of research.

This compound, a quinoline (B57606) carboxylic acid-based herbicide, is a valuable tool in agricultural and turfgrass management research.[1] However, its safe handling is paramount to prevent potential health hazards and environmental contamination. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial preparation to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, adherence to proper personal protective equipment (PPE) protocols is mandatory. The following table summarizes the required PPE to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesMade of materials such as barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride, or viton.[2] Wash the outside of gloves before removal.
Body Protection Long-sleeved shirt and long pantsProvides a basic barrier against skin contact.[2][3][4]
CoverallsRequired for early entry into treated areas.[2]
Foot Protection Shoes plus socksEnclosed footwear is essential to protect against spills.[2][3][4]
Eye Protection Safety glasses or gogglesRecommended to prevent eye irritation from dust or spray mist.[1][4][5][6][7]
Respiratory Protection Mask or respiratorRecommended when spraying in enclosed or windy areas or when dealing with dust.[8][9]

Users should always wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][2][4][5][6][7][10] Contaminated clothing should be removed immediately and washed separately from other laundry before reuse.[1][2][3][4][5][6][7][10]

Procedural Guidance: From Handling to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Application cluster_post Post-Application & Decontamination cluster_disposal Storage & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Mix in a well-ventilated area B->C D Apply to target area, minimizing drift C->D E Clean equipment thoroughly D->E F Remove and decontaminate PPE E->F G Wash hands and exposed skin F->G H Store in original, tightly sealed container in a cool, dry, secure place G->H I Dispose of waste at an approved facility H->I J Triple rinse or pressure rinse empty containers before disposal/recycling I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.